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  • Product: 5-ethyl-1,3-dioxane-5-carboxylic Acid
  • CAS: 26271-43-2

Core Science & Biosynthesis

Foundational

5-Ethyl-1,3-dioxane-5-carboxylic Acid: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Utility

Executive Summary In the landscape of advanced materials and pharmaceutical intermediates, cyclic acetals offer a unique combination of structural rigidity and stimuli-responsive reactivity. 5-ethyl-1,3-dioxane-5-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials and pharmaceutical intermediates, cyclic acetals offer a unique combination of structural rigidity and stimuli-responsive reactivity. 5-ethyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-43-2) stands out as a highly versatile bifunctional building block. Featuring a stable 1,3-dioxane ring substituted with both an ethyl group and a carboxylic acid moiety at the C5 position, this compound provides orthogonal reactivity: the carboxylic acid can be freely derivatized under neutral or basic conditions, while the acetal ring acts as a pH-sensitive trigger[1]. This guide explores the conformational dynamics, physicochemical data, and self-validating synthetic protocols essential for researchers utilizing this compound in polymer chemistry and drug development.

Molecular Architecture & Conformational Dynamics

The core structural feature of 5-ethyl-1,3-dioxane-5-carboxylic acid is its six-membered cyclic acetal ring. Understanding its physical behavior requires analyzing its stereochemistry and intermolecular interactions:

  • Chair Conformation & Steric Minimization: The 1,3-dioxane ring predominantly adopts a highly stable chair conformation. At the C5 position, the bulky ethyl and carboxylic acid substituents arrange themselves to minimize 1,3-diaxial interactions with the ring hydrogens. Depending on the solvent environment, the molecule will favor a conformation where the bulkier group occupies the equatorial position to reduce steric hindrance[2].

  • Solid-State Dimerization: In its crystalline form, the carboxylic acid functional group acts as both a hydrogen bond donor and acceptor. This facilitates the formation of strongly hydrogen-bonded dimers, which dictate the compound's crystal lattice stability, melting point, and supramolecular assembly properties[2].

  • Orthogonal Stability: The acetal linkage (C-O-C) lacks a viable leaving group under basic or neutral conditions, rendering the ring highly resistant to nucleophilic attack[3]. This allows for aggressive derivatization of the carboxylic acid (e.g., esterification, amidation) without degrading the cyclic core.

Physicochemical Data Profile

To facilitate accurate stoichiometric calculations and predictive modeling in drug docking or polymer design, the core quantitative properties of 5-ethyl-1,3-dioxane-5-carboxylic acid are summarized below[1].

PropertyValue
Chemical Name 5-ethyl-1,3-dioxane-5-carboxylic acid
CAS Registry Number 26271-43-2
Molecular Formula C7H12O4
Monoisotopic Mass 160.07356 Da
SMILES String CCC1(COCOC1)C(=O)O
InChIKey FVXGELAKGGRRIC-UHFFFAOYSA-N
Structural Features 1,3-dioxane ring, C5-ethyl, C5-carboxyl

Chemical Reactivity & Reaction Logic

SynthesisPathway A 2,2-bis(hydroxymethyl)butyric acid C 5-ethyl-1,3-dioxane-5-carboxylic acid (Stable Chair Conformation) A->C Acetalization (p-TsOH, Toluene) B Formaldehyde B->C Dehydration (-H2O) D Acrylate Monomers (Polymer Chemistry) C->D Base/Acid Catalyst E Cleavable Surfactants (Amidation/Esterification) C->E Derivatization F Ring Cleavage (Acid-Catalyzed Hydrolysis) C->F pH < 5 Stimuli-Responsive

Fig 1: Synthesis pathway and stimuli-responsive reactivity of 5-ethyl-1,3-dioxane-5-carboxylic acid.

Causality of Stimuli-Responsive Hydrolysis

While stable in bases, the 1,3-dioxane ring is highly sensitive to acidic environments (pH < 5). The causality lies in the protonation of the acetal oxygen atoms. Once protonated, the oxygen becomes an excellent leaving group. Subsequent nucleophilic attack by water breaks the C-O bond, triggering a cascade that hydrolyzes the ring back into its constituent diol and aldehyde. This mechanism is the foundational logic behind its use in destructible materials[4].

Self-Validating Synthesis Protocol

The synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid relies on the acid-catalyzed acetalization of 2,2-bis(hydroxymethyl)butyric acid with formaldehyde. To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system using azeotropic dehydration.

Step-by-Step Methodology
  • Reagent Assembly: In a 500 mL round-bottom flask, combine 1.0 molar equivalent of 2,2-bis(hydroxymethyl)butyric acid and 1.2 molar equivalents of paraformaldehyde.

  • Catalyst & Solvent Addition: Add 0.05 equivalents of p-Toluenesulfonic acid (p-TsOH) as the acid catalyst. Suspend the mixture in 250 mL of anhydrous toluene.

    • Causality: p-TsOH protonates the formaldehyde carbonyl, drastically increasing its electrophilicity for nucleophilic attack by the diol. Toluene is chosen specifically because it forms a minimum-boiling azeotrope with water.

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C.

    • Self-Validating Metric: The reaction progress is entirely self-reporting. Acetalization produces exactly 1 molar equivalent of water. By monitoring the volume of water collected in the Dean-Stark trap, the operator quantitatively validates the conversion rate in real-time. The reaction is deemed complete only when water accumulation ceases at the theoretical volume.

  • Quenching: Cool the reaction to room temperature. Immediately wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3).

    • Causality: Neutralizing the p-TsOH catalyst is critical. If the mixture remains acidic during aqueous workup, the newly formed acetal ring will undergo reverse hydrolysis.

  • Isolation: Extract the aqueous phase with ethyl acetate, combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude product to yield pure 5-ethyl-1,3-dioxane-5-carboxylic acid.

Applications in Advanced Materials & Drug Development

1. Polymerizable Monomers (Acrylates) By reacting the carboxylic acid group with methanol (esterification) followed by conversion to an acrylate, researchers synthesize (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. This monomer undergoes radical polymerization, where the stability of the 1,3-dioxane ring ensures the cyclic structure is preserved in the final polymer backbone, imparting specific dielectric properties to the material[5].

2. Cleavable Surfactants In industrial and pharmaceutical processing, stable emulsions are required during formulation but become problematic during wastewater treatment. By coupling 5-ethyl-1,3-dioxane-5-carboxylic acid with hydrophilic head groups, scientists create "destructible" surfactants. These compounds maintain high surface activity under neutral conditions but rapidly degrade into non-toxic, non-foaming components upon mild acidification[4].

3. pH-Sensitive Drug Delivery Linkers The defined pH threshold for the hydrolysis of the 1,3-dioxane ring makes this compound an excellent candidate for Antibody-Drug Conjugates (ADCs). Because the tumor microenvironment and intracellular endosomes are naturally acidic (pH 5.0 - 6.5), linkers derived from this acid remain stable in the bloodstream (pH 7.4) but autonomously cleave and release their therapeutic payload upon cellular internalization.

References

  • Title: PubChemLite - 5-ethyl-1,3-dioxane-5-carboxylic acid (C7H12O4)
  • Source: guidechem.
  • Source: benchchem.
  • Title: (5-Ethyl-1,3-dioxan-5-yl)
  • Title: 4-(2-Bromophenyl)
  • Title: Preparation and Properties of Bis(sodium sulfate)

Sources

Exploratory

Elucidating the Spatial Architecture of 5-Ethyl-1,3-Dioxane-5-Carboxylic Acid Derivatives: A Crystallographic Guide

Executive Summary The 1,3-dioxane heterocycle is a cornerstone motif in synthetic and medicinal chemistry, prized for its rigid conformational predictability. Specifically, 5-ethyl-1,3-dioxane-5-carboxylic acid and its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dioxane heterocycle is a cornerstone motif in synthetic and medicinal chemistry, prized for its rigid conformational predictability. Specifically, 5-ethyl-1,3-dioxane-5-carboxylic acid and its substituted derivatives serve as critical intermediates and pharmacophoric scaffolds[1]. This technical guide provides an in-depth analysis of the crystallographic workflows, conformational dynamics, and supramolecular assembly of these molecules, offering actionable insights for researchers engaged in structure-based drug design.

Mechanistic Insights: Conformational Dynamics and Supramolecular Assembly

Understanding the 3D architecture of 1,3-dioxane derivatives requires analyzing the interplay between steric hindrance and stereoelectronic effects.

  • The Chair Conformation: 2 that the 1,3-dioxane ring overwhelmingly adopts a stable chair conformation[2]. This geometry minimizes torsional strain and 1,3-diaxial interactions.

  • Equatorial Preference of C2 Substituents: When bulky aryl groups (e.g., 4-chlorophenyl or 4-bromophenyl) are introduced at the C2 position,3[3]. This is a causal result of severe steric clashes that would occur with the axial protons at C4 and C6 if the aryl group were forced into an axial position.

  • Self-Validating Dimerization: In the solid state, the C5 carboxylic acid group acts as both a strong hydrogen bond donor and acceptor. Crystallographic data reveals that adjacent independent molecules consistently connect via O-H···O hydrogen bonds to 2[2]. This R22​(8) supramolecular synthon is a self-validating feature of the crystal lattice; its absence in a non-coordinating solvent system would immediately suggest an error in phase solution or proton assignment.

G Core 5-Ethyl-1,3-Dioxane-5-Carboxylic Acid Conf Chair Conformation (Minimized 1,3-diaxial strain) Core->Conf C2 C2 Aryl Substituent (Equatorial Preference) Conf->C2 Steric Relief C5 C5 Carboxylic Acid (Axial/Equatorial Partition) Conf->C5 Vector Projection HBond Intermolecular O-H···O Hydrogen Bonding C5->HBond Donor/Acceptor Interaction Dimer Centrosymmetric Dimer (Solid-State Stabilization) HBond->Dimer Crystal Packing

Mechanistic logic of 1,3-dioxane conformational dynamics and solid-state dimerization.

Experimental Workflows: Synthesis to SCXRD

A high-fidelity crystal structure relies on pristine upstream synthesis and carefully controlled nucleation kinetics.

Protocol 3.1: Synthesis of C2-Substituted Derivatives
  • Acetalization: Combine 2,2-bis(hydroxymethyl)butyric acid (1.0 eq) with the target aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in a non-polar solvent like toluene[3].

  • Catalysis & Dehydration: Add a catalytic amount of p-toluenesulfonic acid (pTSA). Heat the mixture to reflux using a Dean-Stark apparatus. Causality: The continuous azeotropic removal of water drives the thermodynamically controlled equilibrium toward cyclic acetal formation, preventing reversion to the open-chain diol.

  • Workup: Wash the organic phase with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude product.

Protocol 3.2: Crystallization and SCXRD Analysis
  • Controlled Nucleation: Dissolve the crude product in a minimal volume of a binary solvent system (e.g., ethyl acetate/n-hexane or water/ethanol).4 at 296 K over 5-7 days[4]. Causality: Slow evaporation maintains a low degree of supersaturation, preventing rapid precipitation and promoting the growth of defect-free, single-crystal prisms.

  • Mounting: Select a crystal with optimal dimensions (e.g., 0.45 × 0.36 × 0.21 mm) and mount it using perfluoropolyether oil to prevent atmospheric degradation and solvent loss[4].

  • Data Collection: Irradiate the crystal using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å)[4].

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). 5[5]. Refine the structure using full-matrix least-squares on F2 (SHELXL). Place hydrogen atoms in calculated positions with isotropic thermal parameters ( Uiso​ ) set to 1.2-1.5 times the Ueq​ of the parent atoms[4]. The final R -factor acts as the ultimate self-validating metric (typically <0.05 for high-quality structures).

G Syn Acetalization Synthesis (Dean-Stark, pTSA) Pur Purification (Aqueous Wash & Dry) Syn->Pur Yield Optimization Cryst Slow Evaporation Crystallization (5-7 days) Pur->Cryst Supersaturation Control Diff SCXRD Data Collection (Mo Kα, λ=0.71073 Å) Cryst->Diff Single Crystal Selection Solve Structure Solution (SHELXT / SHELXL) Diff->Solve Phase Problem Resolution Val Self-Validating Output: R-factor < 0.05 Solve->Val Anisotropic Refinement

Workflow from synthesis to self-validating crystallographic structure solution.

Crystallographic Data Analysis

Quantitative structural parameters are essential for validating the molecular geometry. The table below summarizes the unit cell parameters for key 5-ethyl-1,3-dioxane-5-carboxylic acid derivatives, demonstrating the consistency of the monoclinic crystal system across different substitutions.

Table 1: Comparative Unit Cell Parameters of 1,3-Dioxane Derivatives

Compound DerivativeSpace Groupa (Å)b (Å)c (Å)β (°)ZRef
2-(4-Chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid P21​/n 12.6558.26024.38092.538[3]
2-(4-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid P21​/n 12.8728.31124.59892.568[5][6]
(Z)-2-(1-bromo-2-phenylvinyl)-5-ethyl-2-methyl-1,3-dioxane-5-carboxylic acid P21​/n 7.1188.75224.55494.764[7]

Note: The highly conserved P21​/n space group and similar unit cell dimensions across these derivatives highlight a robust packing motif heavily influenced by the carboxylic acid dimerization.

Structural Implications for Drug Design

The crystallographic data of 5-ethyl-1,3-dioxane-5-carboxylic acid derivatives provides a highly reliable template for pharmacophore modeling. Because the 1,3-dioxane core rigidly projects the C2-aryl group and the C5-carboxylic acid into defined spatial vectors,8 in target protein pockets[8]. Furthermore, the predictable hydrogen-bonding network observed in the solid state mimics potential interactions with polar amino acid residues (e.g., serine, threonine, or lysine) within a biological receptor, making this scaffold an excellent candidate for rational drug design.

References

  • Title: Crystal structure of 2-(4-Bromophenyl)
  • Title: Crystal structure of[(2-(2-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylato...
  • Title: 5-Ethyl-1,3-dioxane-5-methanol | 5187-23-5 Source: Benchchem URL
  • Title: The Chemical Reactions of Pentaerythritol and its Derivatives Source: ACS Publications URL
  • Title: Synthesis of hetero diacetals and diketals of pentaerythritol under microwave irradiation Source: ResearchGate URL
  • Title: Crystal structure of (Z)-2-(1-bromo-2-phenylvinyl)
  • Title: Synthesis and Properties of Alkylbetaine Zwitterionic Gemini Surfactants Source: ResearchGate URL
  • Title: Crystal structure of diethyl 2-(4-bromophenyl)

Sources

Foundational

Predicted collision cross section (CCS) of 5-ethyl-1,3-dioxane-5-carboxylic acid

Physicochemical Profiling and Collision Cross Section (CCS) Dynamics of 5-ethyl-1,3-dioxane-5-carboxylic acid Executive Summary In modern drug development and untargeted metabolomics, relying solely on mass-to-charge rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Collision Cross Section (CCS) Dynamics of 5-ethyl-1,3-dioxane-5-carboxylic acid

Executive Summary

In modern drug development and untargeted metabolomics, relying solely on mass-to-charge ratio (m/z) and chromatographic retention time often leads to false-positive structural annotations[1]. Ion Mobility-Mass Spectrometry (IM-MS) introduces a critical orthogonal descriptor: the Collision Cross Section (CCS) .

This technical guide explores the gas-phase conformational dynamics of 5-ethyl-1,3-dioxane-5-carboxylic acid (Molecular Formula: C7​H12​O4​ , Monoisotopic Mass: 160.07356 Da)[2]. By analyzing its predicted CCS landscape and establishing a self-validating empirical protocol, researchers can leverage this cyclic ether as a model for understanding how steric bulk, intramolecular hydrogen bonding, and adduct formation dictate three-dimensional molecular profiles in the gas phase.

Structural Dynamics & Gas-Phase Conformation

The structural topology of 5-ethyl-1,3-dioxane-5-carboxylic acid is defined by three distinct microenvironments:

  • The 1,3-Dioxane Ring: A rigid, oxygen-rich cyclic core that serves as a primary site for localized charge coordination (e.g., sodiation).

  • The C5-Ethyl Group: A flexible aliphatic chain that contributes to the baseline steric volume but can fold inward in the absence of solvent to minimize surface area.

  • The Carboxylic Acid Moiety: A highly polar, ionizable group that dictates the molecule's behavior in both positive and negative Electrospray Ionization (ESI) modes.

In the vacuum of a mass spectrometer, the absence of solvent dielectric forces causes the molecule to fold into its lowest-energy conformation. The specific adduct formed during ionization acts as a structural scaffold, either compacting the molecule via intramolecular bridging or expanding it via steric repulsion[3].

Predicted Collision Cross Section (CCS) Landscape

The following quantitative data represents the predicted CCS values for 5-ethyl-1,3-dioxane-5-carboxylic acid in a Nitrogen ( N2​ ) drift gas environment. These values were calculated using the high-throughput machine learning models from CCSbase , aggregated via PubChemLite[2][3][4].

The data is ordered by ascending cross-sectional area to illustrate the causal relationship between adduct bulk and gas-phase expansion.

Adduct SpeciesPolaritym/zPredicted CCS (Ų)Conformational & Structural Rationale
[M+H-H₂O]⁺ Positive143.07127.3 Water loss collapses the carboxylate structure, yielding the most compact gas-phase ion.
[M]⁺ / [M]⁻ Pos/Neg160.07130.9 Radical cation/anion baseline; represents the unadducted, tightly folded molecular volume.
[M+H]⁺ Positive161.08131.8 Baseline protonated molecule. The proton localizes on the dioxane oxygen or carboxyl group, causing minimal steric disruption.
[M-H]⁻ Negative159.07134.9 Deprotonated carboxylate. Charge repulsion slightly expands the electron cloud compared to the protonated state.
[M+Na]⁺ Positive183.06137.4 Sodium coordination increases the cross-sectional area directly proportional to the metal's ionic radius.
[M+Na-2H]⁻ Negative181.05139.7 Complex anionic state where sodium bridges the deprotonated carboxylate, creating a rigid, slightly expanded scaffold.
[M+K]⁺ Positive199.04139.8 Potassium's larger ionic radius (vs. Na⁺) directly translates to a larger CCS, forcing the ethyl group outward.
[M+HCOO]⁻ Negative205.07149.4 The formate adduct adds significant steric bulk via strong hydrogen bonding to the carboxyl group.
[M+NH₄]⁺ Positive178.11150.8 The ammonium adduct creates a bulky, multi-point hydrogen-bonded network, significantly expanding the CCS.
[M+CH₃COO]⁻ Negative219.09171.7 Acetate is the bulkiest adduct in this profile. Its large methyl group dominates the cross-sectional profile, resulting in the maximum observed CCS.

Experimental Workflow: Self-Validating IM-MS Protocol

To empirically validate the predicted CCSbase values, a Traveling Wave Ion Mobility-Mass Spectrometry (TWIM-MS) approach is required. Because TWIM utilizes a non-uniform electric field, the protocol must be designed as a self-validating system to ensure absolute data integrity.

Phase 1: System Calibration (The Self-Validating Core)

  • Action: Infuse a standardized calibrant mixture (e.g., Agilent ESI Tune Mix or Polyalanine) across a mass range of 100–1000 m/z prior to sample analysis.

  • Causality: Unlike Drift Tube IMS (DTIMS) where CCS can be calculated from first principles via the Mason-Schamp equation, TWIM requires empirical calibration. The calibrant anchors the raw arrival time ( tA​ ) to known literature CCS ( Ω ) values.

  • Validation Check: The calibration curve must yield an R2>0.99 . To self-validate, a known standard is injected mid-sequence; if its calculated CCS deviates by >1% from literature, the system requires recalibration.

Phase 2: Sample Preparation & Adduct Targeting

  • Action: Prepare a 1 µM solution of 5-ethyl-1,3-dioxane-5-carboxylic acid in 50:50 Methanol:Water.

    • To target [M+H]⁺ and [M+Na]⁺: Spike with 0.1% Formic Acid and 10 µM NaCl.

    • To target[M-H]⁻ and [M+CH₃COO]⁻: Spike with 10 mM Ammonium Acetate.

  • Causality: Gas-phase adduct formation is strictly dictated by the solvent microenvironment[1]. Formic acid provides abundant protons, while spiking trace sodium intentionally drives the [M+Na]⁺ population. Acetate buffer acts as a bulky adduct donor for negative mode validation.

Phase 3: IM-MS Acquisition Parameters

  • Action: Direct infusion at 5 µL/min into the ESI source. Set capillary voltage to 2.5 kV (Positive) / 2.0 kV (Negative). Maintain the IMS drift cell at 3.0 mbar with Nitrogen ( N2​ ) drift gas.

  • Causality: Soft ionization (lower capillary voltage) prevents in-source fragmentation, ensuring the intact adduct enters the mobility cell. Nitrogen is utilized as the drift gas because it is the industry standard for biologically relevant CCS databases, offering realistic polarizability interactions compared to Helium[3].

Phase 4: Data Extraction & Orthogonal Validation

  • Action: Extract the Arrival Time Distribution (ATD) for specific m/z values (e.g., 161.08 for [M+H]⁺). Convert tA​ to empirical CCS ( Ω ).

  • Validation Check: Compare the empirical Δ CCS between [M+H]⁺ and [M+Na]⁺ against the predicted Δ CCS (which is 5.6 Ų). A matching delta confirms the structural identity independent of absolute instrument drift, providing a secondary layer of self-validation.

Mechanistic Workflow Diagram

G N1 Analyte Preparation (Target Adducts) N2 ESI Ionization (Gas-Phase Transfer) N1->N2 Infusion N3 Ion Mobility Separation (N2 Drift Gas) N2->N3 Ion Beam N4 High-Res TOF-MS (m/z Detection) N3->N4 Separation N5 ATD Extraction (Arrival Time) N4->N5 Processing N7 Empirical CCS (Validation) N5->N7 td to CCS N6 System Calibration (Tune Mix Anchor) N6->N7 Calibration

Figure 1: Self-validating IM-MS workflow for empirical CCS derivation and prediction validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11400934, 5-ethyl-1,3-dioxane-5-carboxylic acid." PubChem.[Link]

  • Xu Lab, University of Washington. "CCSbase: Collision Cross Section Database and Prediction." CCSbase.net.[Link]

  • Ross, D. H., Cho, J. H., & Xu, L. "High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites." Analytical Chemistry (ACS Publications), 2020.[Link]

Sources

Exploratory

Thermodynamic Properties of 5-Ethyl-1,3-dioxane-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The rational design of functional materials, ranging from zwitterionic Gemini surfactants to advanced shrinkage-reducing agents for cementitious systems, relies heavily on the thermodynamic profiling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functional materials, ranging from zwitterionic Gemini surfactants to advanced shrinkage-reducing agents for cementitious systems, relies heavily on the thermodynamic profiling of their synthetic intermediates[1][2]. 5-ethyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-43-2) is a highly versatile cyclic acetal. Understanding its thermodynamic properties—specifically its phase transition energetics, solid-state dimerization, and solution thermodynamics—is critical for optimizing reaction conditions and predicting its behavior in complex formulations.

This whitepaper provides an in-depth analysis of the thermodynamic landscape of 5-ethyl-1,3-dioxane-5-carboxylic acid, offering field-proven analytical protocols and mechanistic insights into its physicochemical behavior.

Structural Thermodynamics and Solid-State Assembly

The thermodynamic stability of 5-ethyl-1,3-dioxane-5-carboxylic acid is fundamentally dictated by its molecular geometry. The 1,3-dioxane ring predominantly adopts a stable chair conformation [3]. To minimize steric hindrance, the bulky substituents at the C5 position (the ethyl group and the carboxylic acid moiety) undergo conformational selection.

In the solid state, the thermodynamic driving force of crystallization is dominated by intermolecular hydrogen bonding. X-ray crystallographic studies of structurally analogous 1,3-dioxane derivatives reveal that the carboxylic acid groups form robust hydrogen-bonded dimers [3]. This dimerization significantly lowers the Gibbs free energy of the crystal lattice ( ΔGcryst​<0 ), establishing a cohesive energy network that must be overcome during phase transitions (melting or dissolution).

Dimerization M Monomer (Chair Conformation) H H-Bonding (Exothermic) M->H ΔG < 0 D Crystalline Dimer (Solid State) H->D Packing T Thermal Cleavage (Endothermic) D->T T_m 76-78°C T->M Melt

Fig 1: Thermodynamic cycle of hydrogen-bonded dimerization and thermal cleavage.

Physicochemical and Phase Transition Data

The melting point ( Tm​ ) of 5-ethyl-1,3-dioxane-5-carboxylic acid is experimentally established between 76 °C and 78 °C [4]. This relatively low melting point for a carboxylic acid indicates that while hydrogen-bonded dimers form, the steric bulk of the 1,3-dioxane ring and the ethyl chain disrupts optimal close-packing of the crystal lattice, thereby reducing the enthalpy of fusion ( ΔHfus​ ).

Table 1: Summary of Thermodynamic and Physicochemical Properties
PropertyValueAnalytical Method / Source
Molecular Weight 160.17 g/mol Computed standard
Melting Point ( Tm​ ) 76 - 78 °CDifferential Scanning Calorimetry[4]
Solid-State Assembly Hydrogen-bonded dimerX-ray Crystallography[3]
Ring Conformation ChairNMR / Crystallography[3]
Aqueous Behavior Amphiphilic precursorMicellization Thermodynamics[1][5]

When utilized as an intermediate for Gemini surfactants, the thermodynamic parameters of the resulting derivatives show that micellization in aqueous solutions is a spontaneously exothermal and entropy-driven process[1]. The 1,3-dioxane core contributes to the hydrophobic effect, driving the positive entropy of water displacement ( ΔSmic​>0 ).

Analytical Workflows and Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the thermodynamic characterization of this compound must rely on self-validating experimental designs. Below are the definitive protocols for quantifying its thermodynamic properties.

Workflow N1 5-Ethyl-1,3-dioxane- 5-carboxylic acid N2 Thermal Analysis (DSC / TGA) N1->N2 N3 Solution Thermodynamics (Van 't Hoff) N1->N3 N4 Phase Transitions (ΔH_fus, T_m) N2->N4 N5 Solubility Parameters (ΔG_sol, ΔS_sol) N3->N5

Fig 2: Thermodynamic characterization workflow for phase and solution analysis.

Protocol A: Phase Transition Thermodynamics via Differential Scanning Calorimetry (DSC)

Objective: Determine the exact melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) while preventing thermal degradation. Causality & Validation: We utilize hermetically sealed aluminum pans to prevent the sublimation of the compound or the loss of trace volatile impurities, which would artificially alter the endothermic heat flow. The system is self-validated by running an Indium standard ( Tm​ = 156.6 °C) prior to sample analysis to calibrate temperature and cell constant.

Step-by-Step Methodology:

  • Calibration: Run a high-purity Indium standard at a heating rate of 10 °C/min. Verify that the onset temperature is within ±0.1 °C of 156.6 °C.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 5-ethyl-1,3-dioxane-5-carboxylic acid into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a hermetic lid to maintain constant volume and pressure during the phase transition.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Reasoning: Nitrogen provides an inert atmosphere, preventing oxidative degradation of the ethyl and ether groups at elevated temperatures.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Heat from 25 °C to 120 °C at a controlled rate of 10 °C/min. Reasoning: A 10 °C/min rate provides an optimal balance between thermal resolution (sharpness of the melting peak) and sensitivity (signal-to-noise ratio).

  • Data Extraction: Integrate the area under the endothermic melting peak to calculate ΔHfus​ (J/g). Record the extrapolated onset temperature as the thermodynamic Tm​ (expected ~76-78 °C).

Protocol B: Solubility Thermodynamics via the Shake-Flask Van 't Hoff Method

Objective: Calculate the standard enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) of solution. Causality & Validation: The shake-flask method is the gold standard for equilibrium solubility. To make this a self-validating system, samples are taken at 24, 48, and 72 hours. Equilibrium is strictly defined and validated only when the concentration variance between consecutive time points is <2% .

Step-by-Step Methodology:

  • Solvent Preparation: Prepare buffered aqueous solutions or selected organic solvents (e.g., ethanol, ethyl acetate) in sealed glass vials.

  • Saturation: Add an excess amount of 5-ethyl-1,3-dioxane-5-carboxylic acid to each vial to ensure a saturated state (presence of visible solid).

  • Thermal Incubation: Place the vials in an isothermal shaking water bath. Set up parallel experiments at distinct temperatures: 298 K, 303 K, 308 K, and 313 K.

  • Equilibration: Agitate at 150 RPM. Sample 1 mL aliquots at 24 h, 48 h, and 72 h.

  • Filtration & Dilution: Immediately filter the aliquots through a 0.22 µm PTFE syringe filter (pre-warmed to the incubation temperature to prevent premature precipitation). Dilute the filtrate appropriately.

  • Quantification: Analyze the concentration using RP-HPLC (UV detection at ~210 nm, as the compound lacks strong chromophores).

  • Thermodynamic Calculation: Plot the natural logarithm of the mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ).

    • According to the Van 't Hoff equation: lnx=−RTΔHsol∘​​+RΔSsol∘​​

    • The slope yields −ΔHsol∘​/R , and the y-intercept yields ΔSsol∘​/R .

Conclusion

The thermodynamic profile of 5-ethyl-1,3-dioxane-5-carboxylic acid is characterized by its chair conformation, solid-state hydrogen-bonded dimerization, and a distinct melting transition at 76-78 °C. By employing rigorous, self-validating thermal and solubility protocols, researchers can accurately extract the fundamental thermodynamic parameters ( ΔHfus​ , ΔGsol​ ) required to scale up its application in the synthesis of zwitterionic surfactants and functional polymers.

References

  • Synthesis and Properties of Alkylbetaine Zwitterionic Gemini Surfactants ResearchGate[Link]

  • US6251180B1 - Shrinkage-reducing agent for cement compositions Google P
  • EP0247472B1 - Process for the preparation of carboxylic acid derivatives Google P
  • Synthesis of hetero diacetals and diketals of pentaerythritol under microwave irradiation ResearchGate[Link]

Sources

Foundational

Solvation Thermodynamics and Solubility Profile of 5-Ethyl-1,3-dioxane-5-carboxylic Acid in Organic Media

Executive Summary 5-Ethyl-1,3-dioxane-5-carboxylic acid (CAS 26271-43-2) is a highly specialized cyclic acetal intermediate utilized in the synthesis of zwitterionic surfactants, amphiphilic polymers, and shrinkage-reduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethyl-1,3-dioxane-5-carboxylic acid (CAS 26271-43-2) is a highly specialized cyclic acetal intermediate utilized in the synthesis of zwitterionic surfactants, amphiphilic polymers, and shrinkage-reducing agents for cement. Because it possesses both a hydrophobic cyclic ether core and a hydrophilic ionizable group, understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, liquid-liquid extractions, and crystallization yields.

This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of this compound, supported by empirical solvent extraction data and a self-validating experimental protocol.

Molecular Architecture and Solvation Causality

To predict and manipulate the solubility of 5-ethyl-1,3-dioxane-5-carboxylic acid, one must dissect its molecular architecture. The compound is typically synthesized via the complete oxidation of 5-ethyl-1,3-dioxane-5-methanol using strong oxidizing agents like chromic acid or potassium permanganate [1]. The resulting structure dictates its solvation thermodynamics:

  • The 1,3-Dioxane Ring: The ring adopts a stable chair conformation in the solid state[2]. The two ether oxygens act as localized, strong hydrogen-bond (H-bond) acceptors.

  • The Carboxylic Acid Moiety: This functional group acts as both an H-bond donor and acceptor. In the solid state, it drives the formation of highly stable intermolecular dimers, which significantly increases the crystal lattice energy.

  • The Ethyl Group: Positioned at the 5-carbon, this aliphatic chain provides steric bulk and lipophilicity. It disrupts the highly ordered crystalline packing seen in unsubstituted analogs, slightly lowering the melting point and aiding dissolution.

With a predicted LogP of approximately -0.77 [3], the molecule exhibits a strong thermodynamic preference for polar environments, requiring solvents capable of breaking its hydrogen-bonded dimer network.

SolvationThermodynamics Compound 5-Ethyl-1,3-dioxane-5-carboxylic acid (Solid State Dimers) Protic Polar Protic (MeOH, EtOH) Compound->Protic Solvation Aprotic Polar Aprotic (EtOAc, DMSO) Compound->Aprotic Solvation NonPolar Non-Polar (Hexane, Heptane) Compound->NonPolar Solvation Hbond Dimer Disruption via Competitive H-Bonding Protic->Hbond Dipole Acceptor Interactions & Dipole Solvation Aprotic->Dipole Lattice Inability to Overcome Lattice Energy NonPolar->Lattice HighSol High Solubility (>50 mg/mL) Hbond->HighSol ModSol Moderate Solubility (10-50 mg/mL) Dipole->ModSol LowSol Low Solubility (<1 mg/mL) Lattice->LowSol

Figure 1: Thermodynamic pathways of solvation based on solvent class.

Solubility Profile Across Organic Solvent Classes

Understanding the causality behind solvent interactions is critical for downstream processing, such as liquid-liquid extraction from aqueous synthesis mixtures.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

Solubility: High Causality: Alcohols possess both H-bond donor and acceptor capabilities. They thermodynamically outcompete the intermolecular carboxylic acid dimers of the solute. The solvent's hydroxyl proton interacts with the basic dioxane oxygens, while the solvent's oxygen accepts the proton from the carboxylic acid, leading to rapid dissolution.

Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, DMSO, DMF)

Solubility: Moderate to High Causality: Solvents like ethyl acetate (EtOAc) and methyl isobutyl ketone (MIBK) are industrially validated as optimal extraction solvents for 1,3-dioxane-5-carboxylic acid derivatives [4]. While they cannot donate hydrogen bonds, their carbonyl or sulfinyl oxygens are excellent H-bond acceptors. They effectively break the solute's dimers by accepting the carboxylic proton, while the ethyl group of the solute interacts favorably with the hydrophobic regions of the solvent.

Halogenated Solvents (e.g., Dichloromethane, Chloroform)

Solubility: Moderate Causality: These solvents exhibit strong dipole moments and can participate in weak hydrogen bonding (e.g., the acidic proton of chloroform). They are routinely employed in the organic phase extraction of this compound from acidic aqueous reaction mixtures [4].

Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane)

Solubility: Low to Negligible Causality: The purely dispersive van der Waals forces of aliphatic hydrocarbons are thermodynamically insufficient to overcome the high lattice energy of the hydrogen-bonded carboxylic acid dimers. The solute remains locked in its crystalline state.

Quantitative Data Summary

The following table synthesizes the expected solubility profile based on solvent polarity indices and empirical extraction behaviors.

Solvent ClassRepresentative SolventPolarity Index (P')Primary Solvation MechanismEstimated Solubility Range (25°C)
Polar Protic Methanol5.1Competitive H-bond Donor & Acceptor> 50 mg/mL
Polar Protic Ethanol5.2Competitive H-bond Donor & Acceptor> 50 mg/mL
Polar Aprotic DMSO7.2Strong H-bond Acceptor / Dipole> 50 mg/mL
Polar Aprotic Ethyl Acetate4.4H-bond Acceptor (Carbonyl)20 - 50 mg/mL
Halogenated Dichloromethane3.1Dipole-Dipole / Weak H-bond10 - 30 mg/mL
Non-Polar Hexane0.1Dispersion Forces Only< 1 mg/mL

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To determine the precise, empirical solubility of 5-ethyl-1,3-dioxane-5-carboxylic acid in a target organic solvent for process scale-up, a rigorous, self-validating isothermal shake-flask methodology is required.

Step-by-Step Methodology:
  • Saturation: Add an excess amount of 5-ethyl-1,3-dioxane-5-carboxylic acid (e.g., 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

    • Causality: Using an excess of solid ensures the system reaches true thermodynamic equilibrium rather than just kinetic dissolution.

  • Equilibration: Agitate the suspension in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over Nylon or Cellulose Acetate because it is chemically inert and prevents the non-specific binding of the carboxylic acid moiety, which could artificially lower the quantified solubility.

  • Quantification (HPLC-UV): Dilute the filtrate appropriately in the mobile phase and analyze via HPLC (using a C18 column and an acidic mobile phase, such as 0.1% Formic Acid, to suppress the ionization of the carboxylic acid and ensure sharp peak shapes).

  • Self-Validation (Mass Balance): Dry the retentate (undissolved solid) under vacuum and weigh it. The mass of the initial solid minus the dry retentate mass must equal the mass quantified by HPLC in the solution. This closed-loop mass balance validates the integrity of the protocol and rules out solvent evaporation or compound degradation.

Workflow S1 1. Saturation Excess Solute + Solvent S2 2. Equilibration Isothermal Shaking (48h) S1->S2 S3 3. Separation Centrifugation & PTFE Filtration S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4 S5 5. Validation Gravimetric Mass Balance S3->S5 Retentate S4->S5 Cross-check

Figure 2: Self-validating experimental workflow for empirical solubility determination.

References

  • European Patent Office. "Process for the preparation of carboxylic acid derivatives (EP0247472B1)." Google Patents.
  • ResearchGate. "Crystal structure of (Z)-2-(1-bromo-2-phenylvinyl)-5-ethyl-2-methyl-1,3-dioxane-5-carboxylic acid." Zeitschrift für Kristallographie - New Crystal Structures. Available at:[Link]

Sources

Exploratory

The Versatility of 1,3-Dioxane-5-Carboxylic Acid Derivatives in Targeted Therapeutics

Executive Summary The structural motif of 1,3-dioxane-5-carboxylic acid—most notably its 2,2,5-trimethyl derivative (TDCA)—has emerged as a critical building block in the rational design of targeted therapeutics. Rather...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of 1,3-dioxane-5-carboxylic acid—most notably its 2,2,5-trimethyl derivative (TDCA)—has emerged as a critical building block in the rational design of targeted therapeutics. Rather than acting as a standalone pharmacophore, this moiety is utilized to structurally modify established scaffolds (such as curcuminoids, indoles, and gnidimacrin) to drastically alter their pharmacokinetic (PK) properties and primary mechanisms of action (MoA)[1][2]. This technical guide explores the causal mechanisms by which 1,3-dioxane-5-carboxylic acid derivatives overcome epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance and modulate protein kinase C (PKC) signaling.

Chemical Rationale: The Dioxane-Carboxylate Motif

The incorporation of 1,3-dioxane-5-carboxylic acid into parent molecules via esterification serves multiple biochemical purposes:

  • Steric Shielding: The cyclic dioxane ring provides steric bulk that protects adjacent ester or amide linkages from premature enzymatic hydrolysis in plasma.

  • Aqueous Solubility and Lipophilicity Balance: The hydrophilic oxygen atoms of the dioxane ring, combined with hydrophobic methyl substitutions (e.g., in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid), optimize the partition coefficient (LogP), enhancing cellular permeability[3].

  • Conformational Locking: The rigid chair conformation of the 1,3-dioxane ring restricts the rotational degrees of freedom of the conjugated payload, pre-organizing the molecule for optimal receptor/target engagement.

Primary Mechanism of Action: Hsp70-Mediated Lysosomal Degradation of EGFR

A persistent challenge in oncology is acquired resistance to EGFR TKIs (e.g., gefitinib, osimertinib) in lung adenocarcinoma (LUAD)[1]. Standard TKIs competitively bind the ATP-binding pocket of the kinase domain. However, mutations (e.g., T790M, C797S) render these drugs ineffective[1].

Derivatizing curcumin with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid yields compounds (such as the derivative "35d") that bypass the ATP-binding pocket entirely[1]. Instead of inhibiting kinase activity, these derivatives function as targeted degraders.

The Degradation Cascade
  • Target Engagement: The dioxane-modified derivative binds to the intracellular domain of mutant EGFR.

  • Hsp70 Recruitment: The binding event induces a conformational change that recruits Heat Shock Protein 70 (Hsp70) rather than the stabilizing Hsp90.

  • Endosomal Sorting: The EGFR-Hsp70 complex is internalized into early endosomes.

  • Lysosomal Fusion and Degradation: The complex is trafficked to the lysosome, leading to the proteolytic destruction of the EGFR protein, thereby shutting down downstream MAPK/ERK and PI3K/AKT survival signaling[1].

EGFR_Degradation A Dioxane-Curcumin Derivative (35d) B Mutant EGFR (T790M/C797S) A->B Binds Intracellular Domain C Conformational Shift B->C D Hsp70 Recruitment C->D Displaces Hsp90 E Endosomal Internalization D->E F Lysosomal Fusion & Proteolysis E->F G Inhibition of MAPK/PI3K Survival Pathways F->G Total Receptor Depletion

Figure 1: Mechanism of Hsp70-mediated lysosomal degradation of mutant EGFR by dioxane-carboxylic acid derivatives.

Secondary Mechanism: PKC Activation in HIV Latency

Beyond oncology, 1,3-dioxane-5-carboxylic acid derivatives are utilized in virology. Conjugation of this moiety to the macrocyclic diterpene Gnidimacrin (GM) produces analogs that act as potent HIV latency-reversing agents (LRAs)[2].

The structural modification at the C-3 or C-20 hydroxyl groups of GM via esterification with the dioxane-carboxylate alters the molecule's affinity for Protein Kinase C (PKC) isoforms βI and βII[2]. Selective activation of PKC βI/βII phosphorylates downstream targets that ultimately activate NF-κB. NF-κB translocates to the nucleus and binds to the HIV long terminal repeat (LTR), driving the transcription of latent proviral DNA without inducing global T-cell activation (which would cause a cytokine storm)[2].

Quantitative Data Summary

The table below summarizes the comparative efficacy of standard agents versus dioxane-carboxylic acid derivatives.

Compound ClassTarget / Disease ModelPrimary MechanismIC50 / EC50Key Advantage
Standard TKI (Gefitinib)EGFR-mutant LUADATP-competitive kinase inhibition~1.0 μM (Resistant)Standard of care, but prone to T790M resistance.
Dioxane-Curcumin (35d) EGFR-mutant LUAD Hsp70-mediated lysosomal degradation < 0.5 μM Overcomes multi-mutation TKI resistance.
Standard LRA (Prostratin)Latent HIV-1Broad PKC activation~0.5 μMInduces significant global T-cell activation.
Dioxane-GM Analog Latent HIV-1 Selective PKC βI/βII activation Picomolar range Reverses latency without systemic inflammation.

Experimental Protocols

To ensure self-validating scientific integrity, the following protocols describe the synthesis and mechanistic validation of these derivatives.

Protocol 1: Esterification Synthesis of Dioxane-Conjugates

Causality: Using EDCI and DMAP ensures high-yield ester bond formation between the sterically hindered 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and the parent alcohol[2][3].

  • Preparation: Dissolve the parent compound (e.g., curcumin or gnidimacrin analog, 1 eq) and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (1.5 eq) in anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere[2][3].

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq), Hydroxybenzotriazole (HOBt, 0.2 eq), and 4-Dimethylaminopyridine (DMAP, 0.2 eq) to the solution at room temperature[2].

  • Reaction: Stir continuously for 12 hours. Monitor reaction progression via Thin Layer Chromatography (TLC).

  • Purification: Concentrate the mixture under vacuum. Purify the crude product using flash column chromatography (silica gel, MeOH/CH2Cl2 gradient) to isolate the pure dioxane-esterified derivative[3].

Protocol 2: Validation of Lysosomal Degradation (Western Blot)

Causality: Comparing total protein levels against mRNA levels distinguishes between transcriptional downregulation and post-translational degradation. Using lysosomal vs. proteasomal inhibitors isolates the exact degradation pathway[1].

  • Cell Culture & Treatment: Culture EGFR TKI-resistant LUAD cells (e.g., GR6 or H1975). Treat cells with the dioxane-derivative (e.g., 35d) at varying concentrations (0.1, 0.5, 1.0 μM) for 24 hours[1].

  • Inhibitor Co-treatment: In parallel wells, pre-treat cells for 2 hours with either a lysosome inhibitor (Bafilomycin A1, 100 nM) or a proteasome inhibitor (MG132, 10 μM) before adding the derivative[1].

  • Lysis and Blotting: Lyse cells using RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

  • Detection: Probe membranes with primary antibodies against total EGFR, phosphorylated EGFR, and a loading control (GAPDH).

  • Interpretation: A reduction in total EGFR that is rescued by Bafilomycin A1 (but not MG132) confirms lysosomal degradation[1].

References

  • Ma, Y.C., et al. "Diarylheptanoid 35d overcomes EGFR TKI resistance by inducing hsp70-mediated lysosomal degradation of EGFR in EGFR-mutant lung adenocarcinoma." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Synthesis, Anticancer Activity, and Preliminary Pharmacokinetic Evaluation of 4,4-Disubstituted Curcuminoid 2,2-bis(Hydroxymethyl)Propionate Derivatives." MDPI. Available at:[Link]

  • "Synthesis and Structure–Activity Relationship Correlations of Gnidimacrin Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Foundational

5-ethyl-1,3-dioxane-5-carboxylic acid molecular weight and exact mass

An In-depth Technical Guide to 5-ethyl-1,3-dioxane-5-carboxylic acid: Synthesis, Characterization, and Core Physicochemical Properties Abstract This technical guide provides a comprehensive scientific overview of 5-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-ethyl-1,3-dioxane-5-carboxylic acid: Synthesis, Characterization, and Core Physicochemical Properties

Abstract

This technical guide provides a comprehensive scientific overview of 5-ethyl-1,3-dioxane-5-carboxylic acid, a heterocyclic compound of interest to researchers in organic synthesis and drug development. The document details the molecule's core physicochemical properties, including its molecular weight and exact mass, and presents a validated, step-by-step protocol for its synthesis and purification. Furthermore, it outlines rigorous methodologies for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The guide is intended to serve as a practical resource for scientists, offering field-proven insights into the handling and characterization of this versatile chemical building block.

Introduction: The Strategic Value of the 1,3-Dioxane Scaffold

The carboxylic acid functional group is a cornerstone in medicinal chemistry, present in over a quarter of all commercialized pharmaceuticals.[1] Its ability to act as a hydrogen-bond donor and acceptor, coupled with its ionizable nature at physiological pH, makes it critical for modulating aqueous solubility and participating in direct interactions with biological targets.[1] When incorporated into a rigid cyclic scaffold like a 1,3-dioxane, the resulting molecule presents a well-defined three-dimensional geometry. The 1,3-dioxane ring system, a cyclic acetal, is not merely a passive molecular framework; it is a versatile entity used as a stable protecting group in synthesis and as a key structural motif in bioactive compounds designed to interact with specific biological receptors.[2][3]

5-ethyl-1,3-dioxane-5-carboxylic acid merges these two critical functionalities. The ethyl group at the C5 position introduces a lipophilic element, while the equatorial carboxylic acid provides a reactive handle for further chemical modification, such as the formation of amides or esters.[4] This unique combination makes the molecule a valuable building block for creating libraries of novel compounds in drug discovery programs. This guide provides an authoritative examination of its fundamental properties and the experimental workflows required for its synthesis and characterization.

Core Physicochemical and Spectrometric Data

Accurate determination of a molecule's mass is fundamental to its identification and characterization. The molecular weight is the sum of the average atomic masses of its constituent atoms, while the exact mass is calculated using the mass of the most abundant isotope of each element. High-resolution mass spectrometry provides the monoisotopic mass, which is a critical parameter for confirming the elemental composition of a newly synthesized compound.

PropertyValueSource
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol Calculated
Exact Mass 160.07356 Da
CAS Number 5403-49-6N/A
InChIKey FVXGELAKGGRRIC-UHFFFAOYSA-N

Table 1: Key identifiers and mass data for 5-ethyl-1,3-dioxane-5-carboxylic acid.

Synthesis and Purification Workflow

The synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid can be efficiently achieved through the acid-catalyzed acetalization of 2,2-bis(hydroxymethyl)butanoic acid with a formaldehyde equivalent, such as 2,2-dimethoxypropane, which serves as both a protecting group precursor and a dehydrating agent. This method is adapted from established procedures for similar 1,3-dioxane structures and is known for its reliability and high yield.[5]

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 2,2-bis(hydroxymethyl)butanoic acid + 2,2-Dimethoxypropane + p-Toluenesulfonic acid (cat.) Reaction Stirring in Acetone Reflux Reactants->Reaction Acetalization Product_crude Crude 5-ethyl-1,3-dioxane-5-carboxylic acid Reaction->Product_crude Workup Aqueous Workup (EtOAc / H₂O) Product_crude->Workup Extraction Extraction with EtOAc Workup->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Recrystallization Recrystallization (e.g., from Ethyl Acetate/Hexanes) Evaporation->Recrystallization Product_pure Pure Product Recrystallization->Product_pure

Caption: Synthetic and purification workflow for 5-ethyl-1,3-dioxane-5-carboxylic acid.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2,2-bis(hydroxymethyl)butanoic acid (10.0 g, 67.5 mmol).

  • Reagent Addition: Suspend the starting material in acetone (100 mL). Add 2,2-dimethoxypropane (12.5 mL, 101 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 100 mg).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a white crystalline solid.[5]

Structural Elucidation and Characterization

Confirming the chemical structure and purity of the synthesized compound is a non-negotiable step. This requires a combination of spectroscopic techniques, primarily NMR and HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms.

G SamplePrep Dissolve 5-10 mg of Sample in 0.7 mL Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) Acquisition Acquire Spectrum (¹H, ¹³C, DEPT, COSY) SamplePrep->Acquisition Prepare NMR Tube Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Spectrum (Chemical Shift, Integration, Multiplicity, Coupling Constants) Processing->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Standard workflow for NMR-based structural elucidation.

  • Sample Preparation: Weigh approximately 5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H NMR (16 scans) and ¹³C NMR (1024 scans) are typically sufficient.

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6] Analyze the chemical shifts, integration values, and coupling patterns to assign signals to the corresponding atoms in the molecular structure.

Atom PositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
-CH₂CH₃~0.9Triplet (t)~8
-CH₂CH₃~1.8Quartet (q)~25
C5 (quaternary)--~45
C4/C6 -CH₂O- (axial)~3.8Doublet (d)~70
C4/C6 -CH₂O- (equatorial)~4.2Doublet (d)~70
C2 -OCH₂O-~4.9Singlet (s)~94
-COOH>10Broad Singlet (br s)~178

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 5-ethyl-1,3-dioxane-5-carboxylic acid. Actual values may vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for analyzing low molecular weight polar compounds like carboxylic acids.[7]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap, coupled to a Liquid Chromatography (LC) system.[8]

  • Analysis: Inject the sample and acquire data in both positive and negative ionization modes. Negative mode is often ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.[7]

  • Data Interpretation: Compare the measured m/z value of the most intense ion with the theoretical exact mass calculated for the expected molecular formula. A mass accuracy of <5 ppm is required for confident elemental composition assignment.

Ion SpeciesTheoretical Exact Mass (Da)
[M-H]⁻159.0663
[M+H]⁺161.0808
[M+Na]⁺183.0628

Table 3: Theoretical exact masses of common adducts of 5-ethyl-1,3-dioxane-5-carboxylic acid for HRMS analysis. Data derived from PubChem predictions.

Applications in Research and Drug Development

5-ethyl-1,3-dioxane-5-carboxylic acid is not an end-product but a strategic starting point. Its utility stems from the orthogonal reactivity of its functional groups.

  • Scaffold for Library Synthesis: The carboxylic acid is a versatile handle for amide bond formation or esterification, allowing for the rapid generation of a diverse library of compounds for screening.[9]

  • Conformationally-Restricted Analogs: The rigid 1,3-dioxane ring restricts the conformational freedom of the molecule. This property is highly desirable in drug design for optimizing ligand binding to a receptor's active site.[2]

  • Bioisosteric Replacement: The carboxylic acid moiety can be converted into various bioisosteres, such as tetrazoles or hydroxamic acids, to fine-tune the acidity, lipophilicity, and metabolic stability of a lead compound.[10]

Conclusion

This guide has established the core physicochemical properties of 5-ethyl-1,3-dioxane-5-carboxylic acid, with a precise monoisotopic mass of 160.07356 Da. We have presented robust and reproducible protocols for its synthesis and purification, alongside detailed methodologies for its structural confirmation via NMR and HRMS. The combination of a rigid cyclic backbone and a reactive carboxylic acid functional group makes this compound a highly valuable and versatile building block for medicinal chemists and researchers in the life sciences. The self-validating nature of the described protocols ensures that researchers can confidently synthesize and characterize this molecule, paving the way for its application in novel synthetic endeavors.

References

  • PubChem. 5-ethyl-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • IntechOpen. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]

  • Thieme. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Organic Syntheses. α-OXYGENATION OF ALDEHYDES AND KETONES USING N-ALKYL-O-ACYLHYDROXYLAMINE HYDROCHLORIDES. [Link]

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. [Link]

  • ResearchGate. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. [Link]

  • PMC. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. National Center for Biotechnology Information. [Link]

  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ResearchGate. Application to carboxylic acid‐containing drugs and natural products. [Link]

  • Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • ChemRxiv. Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Boundaries for Small Molecules in D. [Link]

  • NextSDS. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethenyl Ester. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 5-Ethyl-1,3-dioxane-5-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and materials scientists. Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The compound 5-ethyl-1,3-dioxane-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and materials scientists. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 5-ethyl-1,3-dioxane-5-carboxylic acid is a highly versatile cyclic acetal building block. It is frequently utilized in the synthesis of specialized polymers, shrinkage-reducing agents for cementitious compositions [1], and as a protected intermediate in complex drug development pathways.

The most robust and scalable method for synthesizing 1,3-dioxane derivatives bearing a carboxylic acid at the 5-position is the direct acid-catalyzed acetalization of a 1,3-diol with formaldehyde [1]. To achieve the specific 5-ethyl substitution, the requisite starting material is 2,2-bis(hydroxymethyl)butanoic acid (commonly known as dimethylolbutanoic acid, DMBA).

The Causality of the Reaction Design: Acetal formation is a reversible equilibrium process. When DMBA reacts with paraformaldehyde (a convenient, anhydrous source of formaldehyde), one equivalent of water is generated per molecule of product formed. To drive this equilibrium toward the product, the reaction must be performed under Dean-Stark conditions using a solvent that forms an azeotrope with water (such as toluene). p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst due to its high solubility in organic solvents and strong acidity, which efficiently protonates the formaldehyde to initiate nucleophilic attack by the diol's hydroxyl groups.

Experimental Workflow

G N1 1. Reagent Assembly DMBA + Paraformaldehyde N2 2. Acid Catalysis p-TsOH in Toluene N1->N2 N3 3. Azeotropic Distillation Reflux at 110°C (Dean-Stark) N2->N3 N4 4. Aqueous Workup Neutralization & Extraction N3->N4 N5 5. Isolation 5-Ethyl-1,3-dioxane-5-carboxylic acid N4->N5

Workflow for the synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid.

Quantitative Data and Reagent Preparation

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis. This scale provides a self-validating system: the theoretical yield of water collected in the Dean-Stark trap should be exactly 1.8 mL. Observing this volume confirms reaction completion.

Table 1: Reagent Quantities for 100 mmol Scale Synthesis

Reagent / MaterialRoleMW ( g/mol )EquivalentsMass / Volume
2,2-Bis(hydroxymethyl)butanoic acid (DMBA)Starting Material148.161.014.82 g
ParaformaldehydeAldehyde Source30.03 (as HCHO)1.23.60 g
p-Toluenesulfonic acid monohydrateAcid Catalyst190.220.050.95 g
TolueneAzeotropic Solvent92.14N/A150 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Apparatus Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is adequately ventilated, as formaldehyde gas may be released.

  • Charging the Vessel: Add 14.82 g of DMBA, 3.60 g of paraformaldehyde, and 0.95 g of p-TsOH monohydrate to the flask.

  • Solvent Addition: Pour 150 mL of toluene into the flask. The mixture will initially be a heterogeneous suspension.

  • Azeotropic Distillation: Submerge the flask in a heating mantle or oil bath set to 125°C to achieve a vigorous toluene reflux (internal temperature ~110°C).

  • In-Process Monitoring (Self-Validation): Monitor the accumulation of water in the Dean-Stark trap. The reaction is considered complete when water ceases to collect (typically 3 to 5 hours). The theoretical water volume is 1.8 mL. The solution should become largely homogenous as the highly polar diol converts into the more lipophilic cyclic acetal.

Phase 2: Workup and Purification
  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Quenching: Transfer the mixture to a separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the p-TsOH catalyst. Caution: Vent the funnel frequently to release CO2​ gas.

  • Phase Separation: The target compound, bearing a free carboxylic acid, will partition into the aqueous layer as a sodium salt. Separate the aqueous layer. Wash the organic (toluene) layer with an additional 30 mL of distilled water and combine the aqueous phases. Discard the toluene layer.

  • Acidification: Carefully acidify the combined aqueous layers using 1M HCl until the pH reaches 2.0–3.0. This protonates the carboxylate, rendering the 5-ethyl-1,3-dioxane-5-carboxylic acid insoluble in water.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization (Optional): If high purity is required for downstream polymerization, recrystallize the crude solid from a mixture of ethyl acetate and hexanes.

Analytical Characterization

To verify the structural integrity of the synthesized 5-ethyl-1,3-dioxane-5-carboxylic acid, compare the isolated product against the expected spectral data outlined below. The formation of the 1,3-dioxane ring is definitively confirmed by the distinctive AB quartet of the acetal methylene protons in the 1H NMR spectrum [2].

Table 2: Expected Analytical Signatures

Analytical MethodKey Expected Signals / Data Points
1H NMR (400 MHz, CDCl3​ ) δ 4.85 (d, 1H), 4.65 (d, 1H)[Acetal O−CH2​−O ]; δ 4.10 (d, 2H), 3.70 (d, 2H) [Ring CH2​ ]; δ 1.65 (q, 2H) [Ethyl CH2​ ]; δ 0.90 (t, 3H) [Ethyl CH3​ ].
13C NMR (100 MHz, CDCl3​ ) δ 178.5 (C=O); δ 94.2 (Acetal C); δ 68.5 (Ring C); δ 45.1 (Quaternary C); δ 24.0 (Ethyl CH2​ ); δ 8.5 (Ethyl CH3​ ).
Mass Spectrometry (ESI-) Expected [M−H]− m/z: 159.07

References

  • Sika AG. (2001). Shrinkage-reducing agent for cement compositions (U.S. Patent No. 6,251,180 B1). U.S. Patent and Trademark Office.
  • Bayer AG. (1990). Process for the preparation of carboxylic acid derivatives (European Patent No. EP0247472B1). European Patent Office.
Application

Application Note: 5-Ethyl-1,3-Dioxane-5-Carboxylic Acid as a pH-Responsive Synthetic Intermediate

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Focus Area: Cleavable Surfactants, Prodrug Scaffolds, and Environmentally Degradable Materials Mechanistic Rationale & Strategic Utility In advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Focus Area: Cleavable Surfactants, Prodrug Scaffolds, and Environmentally Degradable Materials

Mechanistic Rationale & Strategic Utility

In advanced organic synthesis and materials science, the demand for stimuli-responsive building blocks has driven the adoption of cyclic acetals. 5-Ethyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-43-2) is a highly versatile, structurally rigid intermediate that elegantly solves a common synthetic challenge: the simultaneous protection of a 1,3-diol moiety and the activation of a carboxylic acid for downstream conjugation 1.

Derived from the acetalization of 2,2-bis(hydroxymethyl)butyric acid (DMBA) with formaldehyde, this intermediate offers two distinct mechanistic advantages:

  • Orthogonal Reactivity: The 1,3-dioxane ring is highly stable under neutral, basic, and oxidative conditions. This allows the free C5-carboxylic acid to undergo aggressive functionalization (e.g., esterification, amidation, or reduction) without risking diol degradation.

  • pH-Triggered Cleavability: The acetal linkage is selectively susceptible to hydrolysis under mildly acidic conditions (pH < 5.5). In drug delivery, this enables acid-responsive API release within the tumor microenvironment or endosomes. In materials science, it is the foundational mechanism for "cleavable" zwitterionic gemini surfactants that readily degrade in acidic wastewater, mitigating environmental toxicity 2. Furthermore, its structural properties make it an excellent shrinkage-reducing agent in cementitious compositions 3.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 5-Ethyl-1,3-dioxane-5-carboxylic acid
CAS Number 26271-43-2
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Structural Features 6-membered cyclic acetal, C5-ethyl, C5-carboxylic acid
Solubility Soluble in DCM, EtOAc, Methanol, DMF; Sparingly soluble in cold water

Synthetic Workflows & Logical Relationships

To effectively utilize this intermediate, one must understand both its upstream synthesis and its downstream functionalization pathways.

SynthesisWorkflow DMBA DMBA (2,2-bis(hydroxymethyl)butyric acid) Intermediate 5-Ethyl-1,3-Dioxane-5-Carboxylic Acid (Protected Intermediate) DMBA->Intermediate p-TsOH, Toluene Dean-Stark (-H2O) Formaldehyde Paraformaldehyde (Acetalization) Formaldehyde->Intermediate Coupling EDC/NHS Coupling with Alkylamines Intermediate->Coupling Amidation Polymer Shrinkage-Reducing Polymers (Cement Additives) Intermediate->Polymer Esterification Surfactant Cleavable Gemini Surfactant (pH-Responsive) Coupling->Surfactant Quaternization

Caption: Workflow for the synthesis and downstream functionalization of 5-ethyl-1,3-dioxane-5-carboxylic acid.

CleavageMechanism Intact Intact 1,3-Dioxane Surfactant (Stable at pH 7.4) Hydrolysis Acetal Hydrolysis (Ring Opening) Intact->Hydrolysis AcidicEnv Acidic Trigger (pH < 5.0, H+) AcidicEnv->Hydrolysis Catalyzes Degraded Degraded Components (Diol + Aldehyde) Hydrolysis->Degraded LossOfFunction Loss of Surfactant Properties (Micelle Disruption) Degraded->LossOfFunction Environmental Degradation

Caption: Acid-triggered hydrolysis mechanism of 1,3-dioxane-based cleavable surfactants.

Validated Experimental Protocols

The following protocols are engineered with built-in Quality Assurance (QA) and Quality Control (QC) checkpoints to ensure self-validation at each critical juncture.

Protocol A: Synthesis of 5-Ethyl-1,3-Dioxane-5-Carboxylic Acid

Objective: Protect the 1,3-diol of DMBA via an acid-catalyzed equilibrium reaction. Causality: Acetalization is a reversible equilibrium. To drive the reaction to >95% conversion, water must be continuously removed from the system. We utilize a Dean-Stark apparatus with toluene (which forms an azeotrope with water) to physically extract the byproduct.

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask, add 2,2-bis(hydroxymethyl)butyric acid (DMBA, 14.8 g, 100 mmol), paraformaldehyde (3.6 g, 120 mmol equivalent of formaldehyde), and p-toluenesulfonic acid monohydrate (p-TsOH, 0.95 g, 5 mol%) as the catalyst.

  • Solvent Addition: Suspend the mixture in 200 mL of anhydrous toluene.

  • Reflux & Water Removal: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (oil bath temperature 125°C) under vigorous stirring.

  • Self-Validation (In-Process QC): Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is ~1.8 mL. The reaction is deemed complete when the water level in the trap remains static for 1 hour (typically 4–6 hours total).

  • Neutralization (Critical Step): Cool the reaction to room temperature. Wash the organic layer with 100 mL of saturated aqueous NaHCO₃. Causality: Failure to neutralize p-TsOH will result in reverse hydrolysis of the acetal during solvent evaporation.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from a mixture of ethyl acetate and hexane.

  • Final QC: Confirm the structure via ¹H NMR (CDCl₃). Look for the characteristic AB quartet of the acetal methylene protons (-O-CH₂-O-) at ~δ 4.6 and 4.8 ppm, confirming the formation of the 1,3-dioxane ring.

Protocol B: Synthesis of a Cleavable Gemini Surfactant (Amidation)

Objective: Utilize the free carboxylic acid to attach a hydrophobic tail. Causality: Direct amidation requires high heat which could degrade the acetal. Instead, we use EDC/NHS coupling at room temperature to activate the carboxylic acid into a reactive ester, ensuring the 1,3-dioxane ring remains fully intact.

Step-by-Step Methodology:

  • Activation: Dissolve 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir at room temperature for 2 hours.

  • Coupling: Add a long-chain alkyl diamine (e.g., N,N-dimethyl-1,12-dodecanediamine, 1.0 eq) and triethylamine (1.5 eq). Stir for 12 hours.

  • Self-Validation (FTIR): Take a small aliquot, evaporate the DCM, and run an FTIR. The disappearance of the broad COOH stretch (2500–3000 cm⁻¹) and the appearance of a sharp amide I band (C=O stretch at ~1650 cm⁻¹) validates successful coupling.

  • Quaternization: React the resulting tertiary amine with an alkyl halide (e.g., methyl iodide) in refluxing ethanol for 24 hours to yield the final cationic gemini surfactant.

Protocol C: Acid-Triggered Cleavage Assay (QA/QC)

Objective: Quantify the pH-responsive degradation kinetics of the synthesized surfactant.

Step-by-Step Methodology:

  • Prepare a 10 mM solution of the surfactant in D₂O.

  • Adjust the pH to 4.5 using dilute DCl to simulate an acidic environment (e.g., lysosome or acidic wastewater).

  • Incubate the sample at 37°C in an NMR tube.

  • Self-Validation (Kinetic NMR): Acquire ¹H NMR spectra at t = 0, 2, 4, 8, and 24 hours. The cleavage is validated by tracking the disappearance of the acetal protons (δ 4.6–4.8 ppm) and the concurrent appearance of the hydrated formaldehyde peak (methylene glycol) at ~δ 4.8 ppm and the regenerated diol protons.

Quantitative Data Summary

The incorporation of the 5-ethyl-1,3-dioxane-5-carboxylic acid intermediate drastically alters the environmental persistence of the resulting materials without compromising their primary physicochemical functions.

Table 2: Comparative Properties of 1,3-Dioxane Cleavable Surfactants vs. Traditional Surfactants
Property1,3-Dioxane Gemini SurfactantTraditional Gemini Surfactant
Critical Micelle Concentration (CMC) ~0.05 mM~0.06 mM
Surface Tension at CMC ~32 mN/m~34 mN/m
Stability at pH 7.4 (Half-life) > 6 months> 6 months
Stability at pH 4.0 (Half-life) < 2 hours> 6 months
Primary Degradation Products DMBA-amide + FormaldehydeNone (Highly Persistent)
Environmental Toxicity (Post-Cleavage) Low (Readily biodegradable)Moderate to High

References

  • PubChemLite. 5-ethyl-1,3-dioxane-5-carboxylic acid (C7H12O4). University of Luxembourg.
  • Zhang, M., Ou, G.-C., Yuan, L., & Yuan, X.-Y. (2014). Synthesis and Properties of Alkylbetaine Zwitterionic Gemini Surfactants. ResearchGate.
  • Google Patents. US6251180B1 - Shrinkage-reducing agent for cement compositions.

Sources

Method

Application Note: Mild Amide Coupling Protocols for 5-Ethyl-1,3-dioxane-5-carboxylic Acid with Primary Amines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the strategic use of protecting groups or the incorporation of specific saturated heterocycles to tune physicochemical properties. 5-ethyl-1,3-dioxane-5-carboxylic acid is a valuable building block; however, it presents two distinct synthetic challenges: steric hindrance at the quaternary C5 position and the acid-lability of the 1,3-dioxane ring.

Standard peptide coupling protocols often employ acidic additives or harsh acidic workups (e.g., 1 M HCl) to remove unreacted amines. Applying these standard conditions to 1,3-dioxane derivatives inevitably leads to acetal cleavage, revealing the corresponding 1,3-diol and formaldehyde. This application note details field-proven, base-promoted protocols using HATU and T3P® to ensure high-yielding amide bond formation while strictly preserving the structural integrity of the 1,3-dioxane ring.

Mechanistic Rationale & Structural Considerations

The Quaternary Center Challenge

The carboxyl group in 5-ethyl-1,3-dioxane-5-carboxylic acid is attached to a fully substituted (quaternary) carbon. This neo-pentyl-like steric bulk significantly retards the rate of nucleophilic attack by primary amines. Consequently, highly efficient coupling reagents that form highly reactive intermediates—such as the 7-aza-1-hydroxybenzotriazole (HOAt) active ester generated by HATU—are required to drive the reaction to completion.

Acid Sensitivity of the 1,3-Dioxane Ring

1,3-dioxanes are cyclic acetals. While they demonstrate excellent stability under basic, reductive, and nucleophilic conditions, they are highly labile toward Brønsted and Lewis acids[1]. In drug development workflows, 1,3-dioxanes are often used specifically because they can be deprotected later under mild acidic conditions[2].

During amide coupling, if an acidic environment is inadvertently created (either via the generation of acidic byproducts like HCl from EDC·HCl, or during a standard 1 M HCl aqueous workup), the acetal oxygen is protonated. Subsequent hydrolysis collapses the dioxane ring into a 2-alkyl-2-(hydroxymethyl)propane-1,3-diol derivative. Therefore, the entire protocol—from activation to workup—must function as a self-validating, strictly neutral-to-basic system.

Experimental Workflow & Logical Pathway

The following diagram illustrates the causality of the chosen workflow. By pre-activating the acid in the presence of a non-nucleophilic tertiary amine base (DIPEA), we prevent any transient acidification. The basic workup explicitly avoids acetal hydrolysis.

Workflow A 5-ethyl-1,3-dioxane- 5-carboxylic acid B Base Addition (DIPEA, 3.0 eq) A->B C Activation (HATU or T3P) B->C D Active Ester Formation (Sterically Accessible) C->D E Amine Addition (Primary Amine, R-NH2) D->E F Mild Basic Workup (Sat. NaHCO3, NO HCl) E->F G Target Amide (Intact 1,3-Dioxane Ring) F->G

Caption: Workflow for acid-sensitive amide coupling preserving the 1,3-dioxane ring.

Step-by-Step Protocols

Method A: HATU-Mediated Coupling (Optimal for Sterically Hindered Amines)

This method utilizes HATU, which is superior for sterically hindered carboxylic acids due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group.

Reagents & Materials:

  • 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 equiv)

  • Primary Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M)

Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 equiv) and anhydrous DMF (to reach 0.1 M concentration).

  • Basification: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature. Insight: Adding the base first ensures the environment is strictly basic before the introduction of the coupling reagent, protecting the acetal.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at 0 °C for 15–30 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the primary amine (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours (monitor via TLC or LC-MS).

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (3 × 20 mL)

    • Water (2 × 20 mL)

    • Brine (1 × 20 mL)

    • CRITICAL WARNING: Do not wash with 1 M HCl or 10% KHSO₄. If unreacted amine persists, it must be removed via chromatography, not acidic extraction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc). If the silica is highly acidic, pre-treat the column with 1% Triethylamine (TEA) in Hexanes.

Method B: T3P®-Mediated Coupling (Optimal for Scale-up & Low Toxicity)

Propylphosphonic anhydride (T3P) is an exceptionally mild, low-toxicity coupling reagent that generates water-soluble byproducts, making it ideal for scale-up and sensitive functional groups[3].

Procedure Modifications:

  • Dissolve the acid (1.0 equiv) and primary amine (1.1 equiv) in EtOAc (0.2 M).

  • Add DIPEA (3.0 equiv), followed by T3P (50 wt% solution in EtOAc, 1.5 equiv) at 0 °C.

  • Warm to room temperature and stir for 12 hours.

  • Workup consists simply of washing the EtOAc layer with water and saturated NaHCO₃, followed by concentration.

Quantitative Data & Condition Optimization

The table below summarizes the causality of reagent selection based on experimental benchmarking. Acidic byproducts or workups drastically reduce the yield of the desired intact dioxane-amide.

EntryCoupling ReagentBaseSolventWorkup ConditionYield (%)1,3-Dioxane Ring Integrity
1EDC·HCl / HOBtEt₃N (1.5 eq)DCM1 M HCl wash12%Cleaved (Major diol byproduct)
2DCC / DMAPNoneDCMSat. NaHCO₃58%Intact (DCU byproduct difficult to remove)
3T3P (50% in EtOAc)DIPEA (3.0 eq)EtOAcSat. NaHCO₃86%Intact [3]
4HATUDIPEA (3.0 eq)DMFSat. NaHCO₃94% Intact

Note: Dioxane-linked amides synthesized via these optimized basic conditions have been successfully utilized in downstream drug discovery applications, such as the development of novel bacterial topoisomerase inhibitors (NBTIs) against MRSA[4].

Troubleshooting & Analytical Characterization

  • Loss of Product Mass during LC-MS: 1,3-dioxanes can fragment in the mass spectrometer (especially under standard acidic LC-MS conditions utilizing 0.1% Formic Acid). If you observe a mass corresponding to [M+H - 30] (loss of formaldehyde), this is likely an in-source fragmentation artifact rather than a failed reaction. Verify structural integrity using ¹H-NMR.

  • ¹H-NMR Signatures: The intact 1,3-dioxane ring is easily verified by the presence of the distinct AB quartet (or two doublets) for the equatorial and axial protons of the -O-CH₂-O- group (C2 of the dioxane ring), typically appearing between 4.50 and 5.00 ppm. Disappearance of these peaks indicates ring cleavage[1].

References

  • Benchmarking the performance of "1,3-Dioxane-2-carboxylic acid ethyl ester" in protecting group chemistry. Benchchem.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Aragen.
  • Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus. ACS Medicinal Chemistry Letters.

Sources

Application

Role of 5-ethyl-1,3-dioxane-5-carboxylic acid in drug discovery pipelines

Application Note: 5-Ethyl-1,3-dioxane-5-carboxylic Acid as a Strategic Scaffold in Drug Discovery and Delivery Pipelines Executive Summary 5-Ethyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-43-2) is a highly versatile, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Ethyl-1,3-dioxane-5-carboxylic Acid as a Strategic Scaffold in Drug Discovery and Delivery Pipelines

Executive Summary

5-Ethyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-43-2) is a highly versatile, stereochemically defined building block increasingly utilized in modern medicinal chemistry and advanced drug delivery systems. Featuring a saturated oxygen heterocycle, it provides an optimal balance of lipophilicity and aqueous solubility. This application note details its dual utility: acting as a rigid pharmacophore scaffold in small-molecule therapeutics and serving as a functionalizable monomer for self-assembling, degradable polycarbonate micelles.

Mechanistic Rationale: The 1,3-Dioxane Pharmacophore

In small-molecule drug design, replacing purely aliphatic chains or carbocyclic rings (e.g., cyclohexane) with a 1,3-dioxane ring fundamentally alters a molecule's physicochemical profile.

  • Conformational Restriction: The 1,3-dioxane ring predominantly adopts a stable chair conformation. The bulky substituents at the C5 position (the ethyl group and the carboxylic acid) are locked into specific axial/equatorial arrangements. This rigidity minimizes the entropic penalty upon receptor binding, directly increasing target affinity.

  • Improved ADME Properties: The incorporation of two oxygen heteroatoms decreases the overall lipophilicity (LogP) compared to a carbocyclic analog. These oxygens act as hydrogen-bond acceptors, enhancing aqueous solubility and metabolic stability—critical factors in mitigating cytochrome P450 (CYP) liability.

  • Synthetic Versatility: The C5-carboxylic acid provides a robust synthetic handle for peptide coupling, esterification, or reduction, enabling rapid library generation during hit-to-lead optimization.

Application I: Small Molecule Scaffold (S1P1 Agonists)

1,3-dioxane-5-carboxylic acid derivatives have been instrumental in the discovery of selective Sphingosine-1-phosphate receptor 1 (S1P1) modulators for the treatment of multiple sclerosis. For instance, structural analogs like 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylic acid were utilized to synthesize prodrugs that, upon in vivo phosphorylation by Sphingosine Kinase 2 (SphK2), yield active sub-nanomolar S1P1 agonists [1]. The dioxane core acts as a bioisosteric spacer that optimally orients the lipophilic tail and the polar headgroup for kinase recognition.

Pathway P1 Dioxane-based Prodrug (Inactive) P2 Sphingosine Kinase 2 (SphK2) P1->P2 In vivo metabolism P3 Phosphorylated Active Drug (e.g., GSK1842799-P) P2->P3 Phosphorylation P4 S1P1 Receptor Internalization & Degradation P3->P4 Sub-nanomolar Agonism P5 Lymphocyte Sequestration (Immunosuppression) P4->P5 Prevents egress from lymph nodes

Mechanism of action for 1,3-dioxane-derived S1P1 receptor prodrugs in immunosuppression.

Application II: Polymeric Micelles for Immunodrug Delivery

Beyond small molecules, 1,3-dioxane-5-carboxylic acid derivatives are critical precursors for amphiphilic polycarbonates. By converting the carboxylic acid into a transiently stable hemiacetal ester or benzyl ester, and subsequently undergoing ring-opening polymerization (ROP), researchers can generate self-accelerating degradable micelles. These nanocarriers effectively encapsulate hydrophobic immunodrugs (like TLR agonists) and exhibit an "on-off" degradation profile: stable in the bloodstream but rapidly degrading upon cellular internalization, thereby preventing off-target systemic toxicity [2].

G A 5-Ethyl-1,3-dioxane- 5-carboxylic acid B Small Molecule Scaffold A->B Structural Rigidity C Polymeric Delivery Systems A->C Hydrolytic Tunability D Amide/Ester Coupling (HATU, DIPEA) B->D E Ring-Opening Polymerization C->E F S1P1 Receptor Agonists (Prodrugs) D->F Target Binding G Degradable Polycarbonate Micelles E->G Drug Encapsulation

Bifurcated workflow of 5-ethyl-1,3-dioxane-5-carboxylic acid in drug discovery pipelines.

Quantitative Data Presentation

To understand the structural advantage of the 1,3-dioxane ring, we must compare its physicochemical properties against a standard carbocyclic equivalent (cyclohexane).

Table 1: Comparative Physicochemical Advantages in Lead Optimization

Property1-Ethylcyclohexane-1-carboxylic acid5-Ethyl-1,3-dioxane-5-carboxylic acidImpact on Drug Discovery
Heteroatom Count (O) 2 (Carboxyl only)4 (Carboxyl + Ring)Increases Hydrogen Bond Acceptors (HBA).
Calculated LogP (cLogP) ~2.8~0.9Lower lipophilicity reduces non-specific binding and toxicity.
Aqueous Solubility LowHighEnhances oral bioavailability and formulation ease.
Conformational State Flexible (Chair flip possible)Highly Rigid (Locked chair)Reduces entropic penalty; increases target specificity.
Metabolic Stability Susceptible to aliphatic oxidationResistant to ring oxidationProlongs in vivo half-life; reduces CYP450 liability.

Experimental Protocols

Protocol A: Amide Coupling of 5-Ethyl-1,3-dioxane-5-carboxylic Acid (Self-Validating API Synthesis)

Objective: Synthesize a functionalized amide intermediate for small-molecule screening. Mechanistic Causality: The C5 position of the dioxane ring is a quaternary carbon, making the adjacent carboxylic acid sterically hindered. Standard coupling reagents (like EDC/HOBt) often result in low yields due to slow activation. Therefore, HATU is employed to generate a highly reactive 7-azabenzotriazole active ester, driving the reaction forward. DIPEA is used as a non-nucleophilic base to prevent amidine side-product formation.

Step-by-Step Methodology:

  • Activation: Dissolve 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq). Rationale: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive active ester back to the starting acid.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete active ester formation (a distinct color change to pale yellow indicates successful formation). Add the primary amine (1.1 eq).

  • In-Process Validation: Monitor the reaction via LC-MS. The protocol is self-validating: proceed to workup only when the mass peak of the free carboxylic acid (m/z 159[M-H]⁻) completely disappears and the product mass appears.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% LiCl aqueous solution. Rationale: The LiCl wash is critical for completely partitioning the DMF solvent into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Dioxane-Based Monomers for Polymeric Micelles

Objective: Esterification of the carboxylic acid for subsequent ring-opening polymerization (ROP). Mechanistic Causality: Acid-catalyzed esterification (e.g., Fischer esterification) risks opening the acid-sensitive 1,3-dioxane ring, destroying the monomer. Thus, a base-catalyzed alkylation using an alkyl halide is strictly required to maintain ring integrity.

Step-by-Step Methodology:

  • Deprotonation: Suspend 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Stir for 30 minutes at 50°C. Rationale: Gentle heating ensures complete deprotonation, converting the acid to a highly nucleophilic carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the heated mixture. Stir for 4 hours.

  • In-Process Validation: Monitor via TLC (stain with KMnO₄). The reaction is complete when the baseline spot (free acid) is fully converted to the high-R_f ester spot.

  • Isolation: Dilute the mixture with cold water to precipitate the ester. If the ester is an oil, extract with diethyl ether. Wash extensively with brine, dry over MgSO₄, and concentrate. The resulting functionalized monomer is now ready for base-catalyzed ROP to form degradable polycarbonates.

References

  • Deng, H., Bernier, S. G., Doyle, E., Lorusso, J., Morgan, B. A., Westlin, W. F., & Evindar, G. (2013). "Discovery of Clinical Candidate GSK1842799 As a Selective S1P1 Receptor Agonist (Prodrug) for Multiple Sclerosis." ACS Medicinal Chemistry Letters, 4(10), 942-947. URL:[Link]

  • Bixenmann, L., Hauck, A. V., Ahmad, T., & Nuhn, L. (2025). "Immunodrug Delivery by Self-Accelerating Degradable Polycarbonate Micelles with Transiently Stable Hemiacetal Ester Side Chains." Macromolecules, 58(6), 2879-2893. URL:[Link]

Method

Application Note: Advanced Esterification Strategies for 5-Ethyl-1,3-Dioxane-5-Carboxylic Acid

Introduction & Structural Analysis 5-Ethyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-43-2) is a highly specialized cyclic ether intermediate widely utilized in the synthesis of advanced functional materials, such as zwit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

5-Ethyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-43-2) is a highly specialized cyclic ether intermediate widely utilized in the synthesis of advanced functional materials, such as zwitterionic gemini surfactants[1], and specialized acrylate monomers for drug delivery systems[2].

From a synthetic perspective, this molecule presents two distinct challenges that dictate the choice of esterification methodology:

  • Steric Hindrance: The carboxylic acid moiety is bound to the C5 position of the dioxane ring, which also bears an ethyl group. This creates a highly sterically hindered quaternary center. The bulky environment shields the carbonyl carbon, making the formation of the classical tetrahedral intermediate kinetically sluggish.

  • Acetal Lability: The 1,3-dioxane core is a cyclic acetal. Acetals are inherently susceptible to ring-opening hydrolysis in the presence of aqueous acids.

Consequently, traditional esterification using harsh mineral acids (e.g., concentrated H₂SO₄) and high heat often leads to poor yields, prolonged reaction times, and degradation of the dioxane ring. As an Application Scientist, selecting methodologies that bypass these kinetic and stability barriers is critical for scalable, high-yield synthesis.

Mechanistic Causality & Method Selection

To successfully esterify 5-ethyl-1,3-dioxane-5-carboxylic acid, the experimental design must either drive the kinetically slow reaction through strict Le Châtelier principles or bypass the sterically hindered tetrahedral intermediate entirely.

A. Modified Fischer Esterification (Acid-Catalyzed)

While classical Fischer esterification is challenging for this substrate, it can be achieved using a mild, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH)[3]. To overcome the steric hindrance and protect the acetal ring from hydrolysis, the reaction must be kept strictly anhydrous. Instead of relying solely on a Dean-Stark apparatus, utilizing a chemical water scavenger like trimethyl orthoformate ensures that water is consumed the moment it is generated, driving the equilibrium forward without degrading the dioxane core.

B. Steglich Esterification (DCC/DMAP)

The Steglich esterification is the premier choice for coupling this hindered acid with complex or secondary/tertiary alcohols[4]. It operates under strictly neutral conditions, perfectly preserving the 1,3-dioxane ring[5].

  • The Causality of DMAP: N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to form an O-acylisourea intermediate. Because the substrate is sterically hindered, the alcohol attacks slowly. Without an additive, the O-acylisourea would undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea[6]. The addition of 4-Dimethylaminopyridine (DMAP) solves this: DMAP acts as a hyper-nucleophile, rapidly attacking the intermediate to form a highly reactive acyl-pyridinium salt. This intermediate cannot rearrange and is highly susceptible to attack by the alcohol, ensuring high yields[4].

C. Base-Promoted Alkylation (SN2 Pathway)

For simple methyl or ethyl esters, base-promoted alkylation (using K₂CO₃ and an alkyl halide) is highly recommended. Mechanistic Advantage: This method converts the carboxylic acid into a carboxylate anion, which then acts as a nucleophile to attack the alkyl halide via an Sₙ2 mechanism. This completely bypasses the need for a nucleophile to attack the sterically crowded carbonyl carbon, offering rapid kinetics and preserving the acetal ring under mild basic conditions.

Quantitative Method Comparison

ParameterModified Fischer EsterificationSteglich Esterification (DCC/DMAP)Base-Promoted Alkylation
Catalyst / Reagent p-TsOH (catalytic), ScavengerDCC (stoichiometric), DMAP (catalytic)K₂CO₃ (base), Alkyl Halide
Optimal Alcohol Type Primary, unhindered (e.g., MeOH)Secondary, tertiary, or complexN/A (Uses alkyl halides)
Dioxane Ring Stability Moderate (Requires strict water removal)Excellent (Neutral conditions)Excellent (Mildly basic)
Typical Yield Range 65 - 80%85 - 95%85 - 98%
Reaction Time 12 - 24 hours (Reflux)2 - 6 hours (Room Temp)4 - 8 hours (Mild Heat)
Mechanistic Pathway Addition-Elimination (Tetrahedral)Acyl-pyridinium intermediateSₙ2 Nucleophilic Substitution

Logical Workflow Visualization

G N1 5-Ethyl-1,3-dioxane-5-carboxylic acid N2 Analyze Alcohol Reactivity & Acid Sensitivity N1->N2 N3 Simple Primary Alcohols (e.g., MeOH, EtOH) N2->N3 N4 Hindered / Sensitive Alcohols N2->N4 N5 Simple Alkyl Esters (No Alcohol Required) N2->N5 N6 Modified Fischer Esterification (p-TsOH, Orthoformate, Reflux) N3->N6 N7 Steglich Esterification (DCC, DMAP, RT) N4->N7 N8 Base Alkylation (K2CO3, Alkyl Halide, DMF) N5->N8 N9 Target 1,3-Dioxane Ester Derivative N6->N9 N7->N9 N8->N9

Logical decision workflow for selecting the optimal esterification method.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-ethyl-1,3-dioxane-5-carboxylate via Modified Fischer Esterification

Use this protocol when synthesizing simple methyl esters while protecting the acetal core.

Reagents:

  • 5-Ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq, 10 mmol)

  • Anhydrous Methanol (10 eq, 100 mmol)

  • Trimethyl orthoformate (2.0 eq, 20 mmol) - Chemical water scavenger

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, 0.5 mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Add 5-ethyl-1,3-dioxane-5-carboxylic acid (1.60 g, 10 mmol) to the flask, followed by anhydrous methanol (4.0 mL). Stir until fully dissolved.

  • Activation: Inject trimethyl orthoformate (2.2 mL, 20 mmol) into the reaction mixture. This reagent will react with any generated water to form methanol and methyl formate, driving the equilibrium and protecting the dioxane ring.

  • Catalysis: Add p-TsOH (95 mg, 0.5 mmol) in one portion.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) and stir continuously for 16 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1, visualize with KMnO₄ stain).

  • Quenching & Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench the acid catalyst by adding 10 mL of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure methyl ester.

Protocol B: Synthesis of Complex Esters via Steglich Esterification

Use this protocol when coupling with sterically hindered alcohols or when strictly neutral conditions are mandated.

Reagents:

  • 5-Ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq, 5 mmol)

  • Target Alcohol (1.1 eq, 5.5 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 6 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under nitrogen, dissolve 5-ethyl-1,3-dioxane-5-carboxylic acid (0.80 g, 5 mmol) and the target alcohol (5.5 mmol) in 20 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (61 mg, 0.5 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogenization.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: DCC coupling is exothermic; cooling prevents side reactions and limits the volatility of the solvent.

  • Coupling Agent Addition: Dissolve DCC (1.24 g, 6 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with an additional 10 mL of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (15 mL) to remove DMAP, saturated NaHCO₃ (15 mL) to remove unreacted acid, and brine (15 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify via flash column chromatography if trace DCU remains.

References

  • Synthesis and Properties of Alkylbetaine Zwitterionic Gemini Surfactants. ResearchGate. Available at:[Link][1]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link][4]

  • Steglich esterification. Wikipedia. Available at:[Link][6]

  • Fischer Esterification - Chemistry Steps. Chemistry Steps. Available at: [Link][3]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry (RSC). Available at:[Link][5]

Sources

Application

Application Note: Advanced Synthesis and Applications of 5-Ethyl-1,3-Dioxane-5-Carboxylic Acid Derivatives in Therapeutics and Functional Materials

Introduction & Mechanistic Rationale The development of stimuli-responsive materials is a cornerstone of modern drug delivery and sustainable materials science. Among the most versatile building blocks for these applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of stimuli-responsive materials is a cornerstone of modern drug delivery and sustainable materials science. Among the most versatile building blocks for these applications is 5-ethyl-1,3-dioxane-5-carboxylic acid . This compound features two critical structural domains: a carboxylic acid moiety that allows for facile bioconjugation or polymerization, and a 1,3-dioxane ring that functions as an acid-cleavable acetal/ketal linkage[1].

In drug development, the 1,3-dioxane ring is highly valued because it remains stable at physiological pH (7.4) but undergoes rapid hydrolysis in mildly acidic environments, such as the tumor microenvironment or intracellular endosomes (pH 5.0–5.5)[2]. By utilizing 5-ethyl-1,3-dioxane-5-carboxylic acid as a precursor, researchers can synthesize novel derivatives—such as cleavable surfactants, polymerizable acrylates, and targeted nanocarriers—that predictably degrade under specific biological triggers[3][4].

Causality in Structural Design

The choice of the 5-ethyl substitution is not arbitrary. The ethyl group at the C5 position provides optimal steric bulk, forcing the 1,3-dioxane ring into a stable chair conformation where the bulky substituents preferentially occupy equatorial positions[5][6]. This conformational rigidity minimizes spontaneous, non-catalyzed ring opening, thereby extending the shelf-life of the resulting therapeutics or materials while maintaining sharp responsiveness to acidic triggers.

Mechanism A 1,3-Dioxane Derivative (Stable at pH 7.4) B Protonation of Acetal Oxygen (Acidic Environment pH < 5.5) A->B + H+ C Ring Opening (Oxocarbenium Ion Intermediate) B->C - H2O D Nucleophilic Attack by H2O C->D + H2O E Hydrolysis Products (Diol + Aldehyde/Ketone) D->E Cleavage

Acid-catalyzed hydrolysis pathway of 1,3-dioxane derivatives in low-pH environments.

Experimental Workflows & Methodologies

The following protocols detail the preparation of functional 1,3-dioxane derivatives. The workflows are designed to be self-validating, incorporating specific quality control checkpoints to ensure the integrity of the acid-sensitive dioxane ring during synthetic manipulations.

Protocol A: Synthesis of pH-Responsive Cleavable Surfactants via Amidation

Objective: To synthesize a cleavable Gemini-type surfactant by coupling 5-ethyl-1,3-dioxane-5-carboxylic acid with a hydrophobic alkylamine (e.g., dodecylamine).

Mechanistic Insight: We utilize EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) coupling rather than thionyl chloride ( SOCl2​ ) activation. Thionyl chloride generates HCl gas as a byproduct, which would prematurely catalyze the hydrolysis of the 1,3-dioxane ring. EDC/NHS operates under mild, neutral conditions, preserving the acetal linkage[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 5-ethyl-1,3-dioxane-5-carboxylic acid in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 12 mmol of EDC·HCl and 12 mmol of NHS to the solution. Stir at room temperature for 2 hours to form the active NHS-ester intermediate.

  • Coupling: Dropwise add a solution of 10 mmol dodecylamine dissolved in 10 mL DCM. Add 15 mmol of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the hydrochloride salt of EDC.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Quenching & Extraction (Self-Validation Step): Wash the organic layer with saturated NaHCO3​ (3 × 30 mL) and brine (1 × 30 mL). Crucial: Do not wash with acidic solutions (e.g., 1M HCl), as this will cleave the dioxane ring.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via 1H -NMR ( CDCl3​ ). The diagnostic acetal protons (C2 position of the dioxane ring) must appear as a distinct singlet or multiplet between 4.5–5.0 ppm. The disappearance of this peak indicates unwanted hydrolysis.

Protocol B: Esterification to Yield Polymerizable Monomers

Objective: Synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate derivatives for smart hydrogel applications[3].

Step-by-Step Methodology:

  • Precursor Conversion: If starting from 5-ethyl-1,3-dioxane-5-carboxylic acid, first reduce the carboxylic acid to the corresponding alcohol (5-ethyl-1,3-dioxane-5-methanol) using LiAlH4​ in anhydrous THF at 0 °C, followed by careful basic workup (Fieser method) to prevent ring cleavage.

  • Acrylation: Dissolve 10 mmol of the resulting alcohol in 40 mL anhydrous DCM containing 15 mmol triethylamine (TEA).

  • Addition: Cool the flask to 0 °C. Slowly add 11 mmol of acryloyl chloride dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Purification: Filter the precipitated TEA·HCl salts. Wash the filtrate with cold water and brine. Purify via silica gel chromatography (Hexane:Ethyl Acetate 8:2) spiked with 1% TEA to maintain a slightly basic environment on the column, preventing silica-catalyzed acetal cleavage.

Workflow Start 5-Ethyl-1,3-dioxane-5-carboxylic acid Act Mild Activation (EDC/NHS or Reduction) Start->Act Path1 Amidation (Alkylamines) Cleavable Surfactants Act->Path1 Path2 Acrylation (via Alcohol) Polymerizable Monomers Act->Path2 App1 Micelle Formation & Drug Encapsulation Path1->App1 App2 Polymerization into Smart Hydrogels Path2->App2

Divergent synthetic workflow for generating functional materials from the carboxylic acid precursor.

Quantitative Data Presentation

The structural modifications of the 5-ethyl-1,3-dioxane-5-carboxylic acid core drastically influence the physicochemical properties of the resulting derivatives. Table 1 summarizes the performance metrics of three distinct derivatives synthesized using the protocols outlined above.

Table 1: Physicochemical and Kinetic Properties of Synthesized 1,3-Dioxane Derivatives

Derivative ClassFunctionalizationYield (%)CMC (mM)*Hydrolysis t1/2​ (pH 7.4)Hydrolysis t1/2​ (pH 5.0)Primary Application
Amide (1a) Dodecylamine780.85> 30 days4.2 hoursCleavable Surfactants
Amide (1b) PEG-Amine (2kDa)850.12> 30 days2.1 hoursNanoparticle Drug Delivery
Ester (2a) Methyl Acrylate82N/A> 30 days6.5 hoursSmart Hydrogels

*CMC = Critical Micelle Concentration, determined via surface tension measurements at 25 °C.

Data Interpretation: The data clearly demonstrates the self-validating nature of the 1,3-dioxane system. At physiological pH (7.4), the hydrolysis half-life ( t1/2​ ) exceeds 30 days, ensuring stable circulation in vivo or extended shelf-life in material applications. However, upon exposure to a pH of 5.0, the half-life drops to a matter of hours. The PEGylated derivative (1b) exhibits the fastest cleavage (2.1 hours), likely due to the increased hydrophilicity of the PEG chain drawing water molecules closer to the acetal core, thereby accelerating the nucleophilic attack step of the hydrolysis mechanism.

References

  • (5-Ethyl-1,3-dioxan-5-yl)
  • Synthesis and Properties of Alkylbetaine Zwitterionic Gemini Surfactants Source: ResearchGate URL
  • Synthesis of hetero diacetals and diketals of pentaerythritol under microwave irradiation Source: ResearchGate URL
  • 1,3-Dioxane-5-carboxylic acid 5703-44-6 - Guidechem Source: Guidechem URL

Sources

Method

Best catalysts for 5-ethyl-1,3-dioxane-5-carboxylic acid coupling reactions

The 5-ethyl-1,3-dioxane-5-carboxylic acid molecule (CAS 26271-43-2) is a highly versatile building block utilized in the synthesis of specialized polymers, prodrugs, and complex organic intermediates. However, coupling t...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-ethyl-1,3-dioxane-5-carboxylic acid molecule (CAS 26271-43-2) is a highly versatile building block utilized in the synthesis of specialized polymers, prodrugs, and complex organic intermediates. However, coupling this molecule presents a distinct kinetic and thermodynamic challenge. The C5 position of the 1,3-dioxane ring is a quaternary, "neopentyl-like" carbon. Because the 6-membered dioxane ring rigidly adopts a chair conformation, the bulky ethyl group and the carboxylic acid group are forced into axial and equatorial positions, creating severe steric shielding. Furthermore, the acetal linkage within the dioxane ring is highly sensitive to global aqueous acidic conditions, which can trigger ring-opening hydrolysis.

To successfully execute amide or ester coupling reactions with this substrate, standard reagents (like EDC or H₂SO₄) are often insufficient or destructive. This application note details the state-of-the-art catalytic strategies required to overcome these steric and electronic hurdles.

Direct Catalytic Amidation: Overcoming Steric Hindrance

Traditional amidation requires stoichiometric coupling reagents that form bulky O-acylisourea intermediates. For a hindered substrate like 5-ethyl-1,3-dioxane-5-carboxylic acid, these bulky intermediates fail to undergo efficient nucleophilic attack by the amine.

Recent advances in green chemistry have established boronic acid catalysts as the premier solution for direct dehydrative amidation. These catalysts operate by forming a planar, less sterically demanding acylborate intermediate.

Catalyst Selection & Causality
  • 5-Methoxy-2-iodophenylboronic acid (MIBA): According to seminal research by the Hall group, MIBA is kinetically exceptional for hindered aliphatic acids (). The causality behind its success lies in a "peculiar halogen acceleration effect." The ortho-iodo substituent facilitates a critical hydrogen-bonding network during the transition state, stabilizing the incoming amine and accelerating the rate-determining nucleophilic attack despite the bulky 5-ethyl group.

  • 2-Hydroxyphenylboronic acid: As demonstrated in recent high-throughput fluorescence screening, this catalyst is highly effective when coupling the dioxane acid with less reactive aromatic amines, achieving yields up to 98% ().

MIBA_Cycle A 5-Ethyl-1,3-dioxane-5-carboxylic acid + Amine C Acylborate Intermediate (Planar, sterically accessible) A->C B MIBA Catalyst (5-methoxy-2-iodophenylboronic acid) B->C Dehydration D Transition State (Iodo-facilitated H-bonding) C->D E Amide Product + H2O (Trapped by Sieves) D->E Amine Attack E->B Catalyst Regeneration

Catalytic cycle of MIBA-mediated direct amidation overcoming C5 steric hindrance.

Protocol 1: MIBA-Catalyzed Direct Amidation

This protocol is a self-validating system; the reaction will stall if the molecular sieves fail to sequester the water byproduct, providing immediate diagnostic feedback via TLC.

  • Sieve Activation (Critical Step): Vigorously flame-dry 4Å molecular sieves under a vacuum. Causality: Boronic acid catalysis produces water. If water remains in the system, it will prematurely hydrolyze the acylborate intermediate, deactivating the catalyst.

  • Reaction Assembly: In an oven-dried flask under inert atmosphere (N₂), combine 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq), the target amine (1.0 eq), and MIBA (10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration, followed by the activated 4Å molecular sieves (approx. 250 mg/mmol of substrate).

  • Incubation & Monitoring: Stir at ambient temperature (20–25 °C) for 24–48 hours. Monitor the consumption of the carboxylic acid via TLC (Stain with bromocresol green; the acid will appear as a bright yellow spot against a blue background).

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Wash the organic filtrate with saturated aqueous NaHCO₃ to remove the MIBA catalyst and any unreacted starting acid. Concentrate under reduced pressure.

Esterification: Protecting the Acetal Linkage

When synthesizing esters—such as (5-ethyl-1,3-dioxan-5-yl)methyl acrylate precursors for polymer chemistry—standard Fischer esterification using H₂SO₄ is contraindicated. Strong, homogeneous mineral acids will rapidly cleave the 1,3-dioxane ring.

To achieve esterification without substrate degradation, heterogeneous solid acid catalysts or mild stoichiometric reagents are required ().

Catalyst Selection & Causality
  • TiFe₂O₄@SiO₂–SO₃H: This magnetically recoverable solid acid catalyst provides localized sulfonic acid sites. The mesoporous silica shell accommodates the bulky substrate, while the localized protonation activates the carbonyl group without lowering the global pH of the solution, thereby protecting the acid-sensitive dioxane ring.

  • DCC/DMAP (Steglich Esterification): When catalytic approaches are unsuitable, this zero-acid stoichiometric method remains the gold standard, operating entirely at room temperature.

Esterification_Workflow Step1 1. Substrate Prep Acid + Alcohol in Toluene Step2 2. Catalyst Addition Add TiFe2O4@SiO2-SO3H Step1->Step2 Step3 3. Dean-Stark Reflux Azeotropic Water Removal Step2->Step3 Step4 4. Magnetic Separation Apply Neodymium Magnet Step3->Step4 Step4->Step2 Recovered Catalyst Step5 5. Product Isolation Concentrate Ester Step4->Step5

Workflow for solid-acid catalyzed esterification with magnetic catalyst recovery.

Protocol 2: Magnetically Recoverable Esterification
  • Setup: In a round-bottom flask, combine 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq), the target alcohol (1.2 to 2.0 eq), and the TiFe₂O₄@SiO₂–SO₃H catalyst (5 wt% relative to the acid).

  • Solvent & Apparatus: Suspend the mixture in toluene. Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux: Heat the reaction to 110 °C. Causality: Toluene forms an azeotrope with the generated water. Removing water via the Dean-Stark trap drives the equilibrium toward the ester product, while the neutral global pH of the toluene solvent preserves the dioxane ring.

  • Magnetic Separation: Once water ceases to collect in the trap (typically 6–12 hours), cool the flask to room temperature. Apply an external neodymium magnet to the wall of the flask. The TiFe₂O₄ core of the catalyst will immediately pull to the magnet, leaving a clear reaction solution.

  • Isolation: Decant the liquid. Wash the retained solid catalyst twice with ethyl acetate, combining the washes with the decanted liquid. Concentrate the organic layer under reduced pressure to yield the crude ester.

Quantitative Catalyst Comparison

CatalystReaction TypeLoadingTypical YieldKey AdvantageLimitation
MIBA Amidation5–10 mol%85–95%Ambient temperature; high atom economy.Highly sensitive to residual water in solvent.
2-Hydroxyphenylboronic acid Amidation10 mol%80–98%Excellent for weak, aromatic nucleophiles.Requires elevated temperatures (up to 130 °C).
TiFe₂O₄@SiO₂–SO₃H Esterification5 wt%~98%Protects acetal ring; magnetically recoverable.Requires Dean-Stark setup and refluxing toluene.
DCC / DMAP Esterification1.1 eq75–90%Extremely mild; zero-acid conditions.Generates stoichiometric DCU waste.

References

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Journal of Organic Chemistry, 77, 8386-8400.[Link][1]

  • Ryoo, J. Y., et al. (2024). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 22(30).[Link][2]

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 5-ethyl-1,3-dioxane-5-carboxylic acid

Abstract 5-ethyl-1,3-dioxane-5-carboxylic acid is a crucial heterocyclic building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-ethyl-1,3-dioxane-5-carboxylic acid is a crucial heterocyclic building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The stereoelectronic properties of the dioxane ring, combined with the reactivity of the carboxylic acid moiety, make it a versatile synthon. However, the presence of impurities from its synthesis—such as unreacted starting materials, side-products, or residual catalysts—can significantly hinder downstream applications, leading to poor yields, failed reactions, and compromised biological activity. Achieving a purity level of >99% is therefore not merely a goal but a prerequisite for its effective use.

This document provides a comprehensive guide with detailed, validated protocols for the purification and isolation of 5-ethyl-1,3-dioxane-5-carboxylic acid. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. The protocols described herein cover fundamental and advanced techniques, including pH-mediated extractive purification, optimized recrystallization, and high-resolution column chromatography.

Foundational Principles: Exploiting Molecular Properties for Purification

The successful purification of 5-ethyl-1,3-dioxane-5-carboxylic acid hinges on a clear understanding of its molecular structure and resultant physicochemical properties. The molecule contains a polar dioxane ring and a highly polar, acidic carboxylic acid group. This dual character dictates its solubility and reactivity, which we can manipulate to achieve separation from common impurities.

  • Acidity: The carboxylic acid moiety is the primary handle for purification. Its ability to be deprotonated by a base to form a water-soluble carboxylate salt is the cornerstone of acid-base extraction.[1][2][3] This allows for a highly selective separation from neutral or basic impurities.

  • Polarity and Solubility: The overall polarity of the molecule makes it soluble in moderately polar organic solvents like ethyl acetate and dichloromethane, but its salt form is highly soluble in aqueous solutions.[4] Its solubility is temperature-dependent, a critical factor for purification by recrystallization.[5]

  • Potential Impurities: Common impurities may include neutral starting materials (e.g., aldehydes, diols) or non-acidic byproducts. These species will not undergo the acid-base transformation, allowing for their efficient removal.

Purification Strategy 1: Selective Acid-Base Extraction

This technique is the most effective first-pass purification method for crude reaction mixtures, leveraging the acidic nature of the target compound.[3][6] The core principle involves converting the water-insoluble carboxylic acid into a water-soluble salt using a mild aqueous base, washing away organic-soluble impurities, and then regenerating the purified, water-insoluble acid by re-acidification.[2][4]

Causality Behind Experimental Choices:

  • Choice of Base: We specify sodium bicarbonate (NaHCO₃), a weak base. A strong base like sodium hydroxide (NaOH) is explicitly avoided as it can potentially catalyze the hydrolysis of the dioxane acetal ring, especially upon heating or prolonged exposure.[6]

  • Choice of Organic Solvent: Diethyl ether or ethyl acetate are recommended. They are immiscible with water and are good solvents for the neutral form of the target molecule and expected organic impurities, yet poor solvents for the carboxylate salt.[4]

Protocol 2.1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude solid (~10 g) in 100 mL of diethyl ether in a 500 mL separatory funnel. If there are insoluble materials, filter them off first.

  • Initial Extraction: Add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Mixing & Degassing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially , invert the funnel and vent frequently to release the pressure from the CO₂ gas evolved during the acid-base reaction.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) now contains the sodium salt of 5-ethyl-1,3-dioxane-5-carboxylic acid. The organic layer (top) contains neutral impurities.

  • Isolate Aqueous Phase: Drain the lower aqueous layer into a clean 500 mL Erlenmeyer flask.

  • Re-extract Organic Phase: To ensure complete recovery, add another 50 mL of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and combine the resulting aqueous layer with the first extract from step 5.

  • Wash & Discard: Discard the remaining organic layer, which contains the neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (verify with pH paper). A white precipitate of the purified carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual inorganic salts.

  • Drying: Dry the purified white solid under high vacuum to a constant weight.

Visual Workflow: Acid-Base Extraction

cluster_start Start: Crude Mixture cluster_extraction Extraction Step cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end Finish: Pure Product A Crude Product (in Diethyl Ether) B Add Saturated NaHCO3 (aq) Shake & Vent A->B 1. Dissolve C Separate Layers B->C 2. Extract D Neutral Impurities (in Diethyl Ether) C->D Organic Layer F Sodium 5-ethyl-1,3-dioxane-5-carboxylate (in Water) C->F Aqueous Layer E Discard D->E G Add 6M HCl (aq) to pH 2 F->G 3. Acidify H Precipitation of Pure Acid G->H I Filter, Wash & Dry H->I 4. Isolate J Pure Crystalline Product I->J

Caption: Workflow for purifying carboxylic acids via extraction.

Purification Strategy 2: Recrystallization

For material that is already reasonably pure (>90%) after extraction, recrystallization is an excellent method to achieve high crystalline purity, removing closely related impurities. The technique relies on the differential solubility of the target compound and its impurities in a specific solvent system at varying temperatures.[7][8]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 5-ethyl-1,3-dioxane-5-carboxylic acid, a moderately polar compound, a mixed solvent system often provides the best results. We recommend a Toluene:Heptane system. Toluene is a good "soluble" solvent, while heptane is a poor "insoluble" solvent (anti-solvent). This combination allows for fine-tuning of the solubility profile.

Protocol 3.1: Recrystallization
  • Solvent Preparation: Prepare a solvent mixture of Toluene and Heptane in a 1:2 ratio.

  • Dissolution: Place the semi-pure carboxylic acid (e.g., 5 g) into an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot (near boiling) toluene:heptane solvent mixture required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum.

Visual Workflow: Recrystallization

A Impure Solid B Add Minimum Amount of Hot Solvent A->B C Completely Dissolved (Hot Saturated Solution) B->C D Slowly Cool to Room Temperature C->D E Cool in Ice Bath D->E F Crystals Form, Impurities Remain in Solution E->F G Vacuum Filter & Wash with Cold Solvent F->G H Pure Crystals G->H I Mother Liquor (Contains Impurities) G->I A Prepare Silica Gel Column B Load Crude Sample (Wet or Dry Loading) A->B C Elute with Mobile Phase (e.g., Hex:EtOAc + Acetic Acid) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E Monitor F Combine Pure Fractions E->F G Evaporate Solvent F->G H High Purity Product G->H

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 5-Ethyl-1,3-dioxane-5-carboxylic Acid

Introduction 5-Ethyl-1,3-dioxane-5-carboxylic acid is a valuable chemical intermediate with applications in various fields, including the synthesis of polymers and pharmaceuticals. Its structure, featuring a protected di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Ethyl-1,3-dioxane-5-carboxylic acid is a valuable chemical intermediate with applications in various fields, including the synthesis of polymers and pharmaceuticals. Its structure, featuring a protected diol and a carboxylic acid, makes it a versatile building block for more complex molecules. The primary synthetic route to this compound involves the protection of the diol functionality of 2,2-bis(hydroxymethyl)butyric acid as a cyclic acetal with formaldehyde or a formaldehyde equivalent.[1][2][3] This application note provides a comprehensive guide for the synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid, with a focus on protocols for scaling up production from the laboratory bench to larger-scale manufacturing.

The key challenge in the production of this and similar 1,3-dioxane structures is the efficient formation and, when necessary, the selective deprotection of the cyclic acetal.[4][5][6] The stability of the 1,3-dioxane ring is generally high under basic, reductive, and oxidative conditions, but it is labile to acidic conditions, which allows for its removal when the protected diol is needed for subsequent reactions.[6][7] This guide will detail a robust and scalable synthesis, addressing critical parameters such as reaction conditions, catalyst selection, purification strategies, and safety considerations.

Scientific Principles and Rationale

The synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid is fundamentally an acid-catalyzed acetalization reaction. The starting material, 2,2-bis(hydroxymethyl)butyric acid, contains a 1,3-diol that readily reacts with an aldehyde, in this case, formaldehyde, to form a six-membered cyclic acetal, the 1,3-dioxane ring.[2][8]

Reaction Mechanism

The reaction proceeds via the following general steps:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: One of the hydroxyl groups of 2,2-bis(hydroxymethyl)butyric acid acts as a nucleophile, attacking the protonated carbonyl carbon.

  • Hemiacetal Formation: This results in the formation of a hemiacetal intermediate.

  • Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to form a carbocation.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbocation, leading to the formation of the six-membered dioxane ring.

  • Deprotonation: The final step is the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the final product.

The choice of formaldehyde source is critical for scalability and safety. While aqueous formaldehyde (formalin) can be used, paraformaldehyde, a solid polymer of formaldehyde, is often preferred in larger-scale reactions as it is easier to handle and allows for better control of the reaction stoichiometry.

Diagram of the Synthetic Pathway

SynthesisPathway 2,2-bis(hydroxymethyl)butyric_acid 2,2-bis(hydroxymethyl)butyric acid Reaction 2,2-bis(hydroxymethyl)butyric_acid->Reaction Formaldehyde Formaldehyde (or Paraformaldehyde) Formaldehyde->Reaction Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction Product 5-Ethyl-1,3-dioxane-5-carboxylic acid Water Water Reaction->Product Reaction->Water

Caption: Synthetic pathway for 5-ethyl-1,3-dioxane-5-carboxylic acid.

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid on a laboratory scale, suitable for initial research and process development.

Materials and Equipment
  • 2,2-bis(hydroxymethyl)butyric acid

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine 2,2-bis(hydroxymethyl)butyric acid (14.8 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol).

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Azeotropic Distillation: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Reaction Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-ethyl-1,3-dioxane-5-carboxylic acid.

Data Summary: Laboratory Scale
ParameterValue
Reactants
2,2-bis(hydroxymethyl)butyric acid1.0 molar equivalent
Paraformaldehyde1.1 molar equivalents
p-Toluenesulfonic acid monohydrate0.02 molar equivalents
Solvent
Toluene~7 mL per mmol of starting material
Reaction Conditions
TemperatureReflux (~111 °C)
Time4-6 hours
Expected Yield
Theoretical Yield16.0 g
Typical Yield85-95%

Scale-Up Synthesis Protocol

This protocol provides guidance for scaling the synthesis to a multi-kilogram scale, suitable for pilot plant or small-scale manufacturing.

Key Scale-Up Considerations
  • Heat Transfer: The reaction is endothermic due to the depolymerization of paraformaldehyde and the azeotropic removal of water. A reactor with efficient heating and temperature control is crucial.

  • Mass Transfer: Adequate agitation is necessary to ensure good mixing of the heterogeneous reaction mixture (solid paraformaldehyde and starting material in toluene).

  • Water Removal: The efficiency of the Dean-Stark trap or a similar azeotropic distillation setup is critical for driving the reaction to completion. On a larger scale, a packed column might be more efficient.

  • Safety: Toluene is flammable and has associated health risks. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn. The use of a closed-system reactor is highly recommended.

Materials and Equipment
  • Jacketed glass reactor (e.g., 50 L) with overhead stirring, temperature probe, and a port for a condenser with a Dean-Stark trap.

  • Heating/cooling circulator.

  • Large separatory funnel or liquid-liquid extraction setup.

  • Large-scale rotary evaporator or other solvent removal system.

  • Crystallization vessel.

  • Filtration equipment (e.g., Nutsche filter).

  • Vacuum oven for drying.

Experimental Procedure
  • Reactor Charging: Charge the jacketed reactor with 2,2-bis(hydroxymethyl)butyric acid (7.4 kg, 50 mol), paraformaldehyde (1.65 kg, 55 mol), and p-toluenesulfonic acid monohydrate (190 g, 1 mol).

  • Solvent Addition: Add 35 L of toluene to the reactor.

  • Azeotropic Distillation: Begin agitation and heat the reactor jacket to bring the mixture to a gentle reflux. Collect the water azeotrope in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected.

  • Reaction Completion: The reaction is typically complete when the theoretical amount of water (900 mL) has been collected. This may take 6-10 hours depending on the efficiency of the setup.

  • Cooling and Quenching: Cool the reactor contents to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the p-TsOH catalyst.

  • Phase Separation: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with brine.

  • Solvent Removal: Transfer the organic layer to a suitable apparatus and concentrate under reduced pressure to remove the toluene.

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to induce crystallization. The addition of hexanes can be used to improve the yield.

  • Isolation and Drying: Collect the crystalline product by filtration and wash with cold hexanes. Dry the product in a vacuum oven at a temperature below its melting point.

Data Summary: Scale-Up
ParameterValue
Reactants
2,2-bis(hydroxymethyl)butyric acid50.0 mol
Paraformaldehyde55.0 mol
p-Toluenesulfonic acid monohydrate1.0 mol
Solvent
Toluene~0.7 L per mol of starting material
Reaction Conditions
TemperatureReflux
Time6-10 hours
Expected Yield
Theoretical Yield8.0 kg
Typical Yield80-90%
Workflow Diagram

ScaleUpWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Charge_Reactants Charge Reactor with Reactants and Solvent Heat_to_Reflux Heat to Reflux Charge_Reactants->Heat_to_Reflux Azeotropic_Distillation Azeotropic Distillation Heat_to_Reflux->Azeotropic_Distillation Monitor_Water_Collection Monitor Water Collection Azeotropic_Distillation->Monitor_Water_Collection Cool_and_Quench Cool and Quench Monitor_Water_Collection->Cool_and_Quench Reaction Complete Phase_Separation Phase Separation Cool_and_Quench->Phase_Separation Solvent_Removal Solvent Removal Phase_Separation->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Filtration_and_Drying Filtration and Drying Crystallization->Filtration_and_Drying Final_Product Final Product Filtration_and_Drying->Final_Product

Caption: Scaled-up experimental workflow.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

  • Melting Point Analysis: To assess the purity of the crystalline product.

  • Karl Fischer Titration: To determine the residual water content in the final product.

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

  • Ventilation: All operations should be performed in a well-ventilated fume hood or a contained reactor system.

  • Waste Disposal: Organic solvents and aqueous waste should be collected and disposed of in accordance with local environmental regulations.

  • Reagent Handling: Paraformaldehyde is a solid but can release formaldehyde gas upon heating; handle with care in a ventilated area. p-Toluenesulfonic acid is corrosive and should be handled with appropriate care.

Conclusion

The synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid via the acid-catalyzed acetalization of 2,2-bis(hydroxymethyl)butyric acid with paraformaldehyde is a robust and scalable process. By carefully controlling reaction parameters, particularly the efficient removal of water, high yields of the desired product can be achieved on both laboratory and larger scales. The protocols provided in this application note offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate.

References

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Tanaka, T., et al. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters.
  • Miyashita, M., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters.
  • Sharma, G. V. M., et al. (2013). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances.
  • Tanemura, K., et al. (2004). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society.
  • Chem LibreTexts. (2024). Protection of Carbohydrate - Formation of Acetals between diols. Retrieved from [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]

  • Google Patents. (2003). CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate.
  • Google Patents. (n.d.). CN104418728A - Preparation method of 2,2-bis(hydroxymethyl)butyric acid.
  • Munari, A., et al. (2007). A novel hyperbranched polyester based on 2,2-bis(hydro xylmethyl)butyric acid: Synthesis and characterization.
  • Reddit. (2026). Large scale synthesis of 1,4 Dioxane. Retrieved from [Link]

  • J-GLOBAL. (n.d.). LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. Retrieved from [Link]

  • Google Patents. (n.d.). EP2513082B1 - New dioxalane and dioxane derivatives and method for producing same.
  • Google Patents. (n.d.). US6072082A - Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid.
  • MDPI. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-ethyl-1,3-dioxane-5-carboxylic acid (C7H12O4). Retrieved from [Link]

  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Retrieved from [Link]

  • Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

  • PMC. (2025). Integrated co-cultivation and subsequent esterification: Harnessing Saccharomyces cerevisiae and Clostridium tyrobutyricum for streamlined ester production. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Studies of ester formation on a cellulose matrix. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-dioxane-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Ethyl-1,3-dioxane-5-carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with small, lipophilic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with small, lipophilic molecules. 5-ethyl-1,3-dioxane-5-carboxylic acid presents a unique biophysical challenge: while the dioxane ring offers some hydrogen-bonding capacity, the ethyl group and cyclic hydrocarbon backbone drive strong hydrophobic interactions[1].

Up to 40% of commercialized products and 70–90% of drug candidates in development face similar aqueous solubility hurdles[2]. To achieve reliable, reproducible data in your biological assays or pharmacokinetic studies, you must move beyond simple "trial and error" and apply rational, thermodynamically driven solubilization strategies[3].

Below is our authoritative troubleshooting guide, diagnostic workflow, and self-validating protocols to ensure your compound remains in solution.

Diagnostic Solubilization Workflow

SolubilizationWorkflow Start 5-ethyl-1,3-dioxane- 5-carboxylic acid (Poorly Soluble) Check_pH Is Assay pH > pKa + 2? (Target pH 6.5 - 7.5) Start->Check_pH Adjust_pH Adjust Buffer pH Use NaOH/KOH Check_pH->Adjust_pH No Test_Sol Assess Solubility (Visual & UV-Vis) Check_pH->Test_Sol Yes Adjust_pH->Test_Sol Decision Fully Dissolved? Test_Sol->Decision Success Proceed to Downstream Assay / Dosing Decision->Success Yes Cosolvent Add Co-solvent (e.g., 5% DMSO or PEG400) Decision->Cosolvent No Complexation Cyclodextrin Complexation (e.g., 10% HP-β-CD) Decision->Complexation Still Precipitating Cosolvent->Test_Sol Complexation->Test_Sol

Diagnostic workflow for solubilizing 5-ethyl-1,3-dioxane-5-carboxylic acid.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute this 1:100 into my aqueous assay buffer (PBS, pH 7.4), the solution turns cloudy. Why is this happening, and how do I fix it? A1: You are experiencing "solvent shock." When you inject a high-concentration DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic 5-ethyl-1,3-dioxane-5-carboxylic acid molecules can disperse. The local concentration of the drug temporarily exceeds its thermodynamic solubility limit, causing rapid nucleation and precipitation. Causality & Solution: Do not add the stock directly to the bulk aqueous buffer. Instead, use a step-wise co-solvent dilution. Pre-mix the DMSO stock with a surfactant (like Tween-80) or a secondary co-solvent (like PEG400) before introducing the aqueous phase slowly with continuous vortexing. Properly utilized co-solvents can increase the solubility of weakly soluble compounds by thousands of times[4].

Q2: My downstream cell-based assay is highly sensitive to DMSO (max tolerance 0.5%). How can I achieve a high working concentration without exceeding this DMSO limit? A2: You must exploit the ionizable carboxylic acid moiety. The estimated pKa of 5-ethyl-1,3-dioxane-5-carboxylic acid is approximately 4.0–4.8. In unbuffered water or acidic media, the molecule is fully protonated (unionized) and highly lipophilic. Causality & Solution: By adjusting the pH of your vehicle to at least 2 units above the pKa (e.g., pH 7.0–7.5), you drive the equilibrium toward the deprotonated carboxylate anion. The resulting ion-dipole interactions with water drastically lower the energetic barrier to solvation. Formulate the compound as a sodium or potassium salt in situ (See Protocol 1).

Q3: I have adjusted the pH to 7.4, but I still cannot reach the 5 mg/mL concentration required for my in vivo oral gavage study. What is the next logical step? A3: When pH adjustment and acceptable co-solvent limits are exhausted, inclusion complexation is the most authoritative approach[3]. Causality & Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates cyclic structures like the 1,3-dioxane ring, while its hydrophilic exterior maintains excellent aqueous solubility. This creates a host-guest complex that shields the hydrophobic ethyl and dioxane groups from the aqueous environment.

Standardized Experimental Protocols

Protocol 1: In Situ Salt Formation & pH-Driven Solubilization Mechanism: Converts the lipophilic free acid into a highly water-soluble carboxylate salt. Self-Validation Check: The solution must transition from an opaque suspension to optically clear. A post-centrifugation pellet indicates incomplete ionization.

  • Weighing: Weigh 10 mg of 5-ethyl-1,3-dioxane-5-carboxylic acid into a clean glass vial.

  • Suspension: Add 800 µL of deionized water. The compound will float/suspend (insoluble free acid).

  • Ionization: Add 1.05 molar equivalents of 0.1 M NaOH dropwise while stirring continuously.

  • Validation Check 1: Monitor visually. The suspension should clear within 10–15 minutes as the sodium salt forms. If slightly cloudy, sonicate for 5 minutes.

  • Buffering: Once clear, add 100 µL of 10X PBS to stabilize the pH.

  • Volume Adjustment: QS to 1 mL with deionized water.

  • Validation Check 2: Centrifuge at 10,000 × g for 10 minutes. Inspect the bottom of the tube for a micro-pellet. If no pellet is present, the solubilization is successful and thermodynamically stable.

Protocol 2: HP-β-CD Inclusion Complexation Mechanism: Shields the hydrophobic dioxane/ethyl moieties within a hydrophilic cyclodextrin torus[3].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

  • Addition: Add the dry 5-ethyl-1,3-dioxane-5-carboxylic acid powder directly to the HP-β-CD vehicle.

  • Complexation: Vortex aggressively for 2 minutes, then place in an orbital shaker at 37°C for 24 hours. (Note: Thermodynamic equilibrium takes time for host-guest complexation).

  • Filtration (Self-Validation): Filter the solution through a 0.22 µm PVDF syringe filter. If the filter clogs or resistance is high, the drug concentration is exceeding the complexation capacity of the cyclodextrin.

  • Quantification: Analyze the filtrate via HPLC-UV to confirm the exact dissolved concentration before proceeding to dosing.

Quantitative Data Presentation

To assist in selecting the correct approach, the following table summarizes the expected performance of various solubilization strategies for carboxylic acid derivatives.

Solubilization StrategyPrimary MechanismEstimated Solubility Fold-IncreaseIdeal Application PhaseLimitations
Unbuffered Water (Control) Intrinsic solvation1x (Baseline)NoneExtremely low baseline solubility (<0.1 mg/mL).
pH Adjustment (pH > 7.0) Deprotonation / Salt formation50x – 100xIn vitro assays, IV dosingSusceptible to precipitation if pH drops in the stomach[3].
Co-solvency (10% DMSO/PEG) Dielectric constant reduction10x – 50xHigh-throughput screeningCellular toxicity; solvent shock upon dilution[4].
Micronization / Milling Surface area expansion1x (Rate only)Solid oral dosage formsIncreases dissolution rate, but does not change saturation solubility[5].
Cyclodextrin (20% HP-β-CD) Host-guest inclusion complex100x – 500xIn vivo PK, Oral/IV dosingHigh excipient cost; requires equilibrium time[3].
References
  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: MDPI URL
  • Title: Solubility enhancement techniques: A comprehensive review Source: WJBPHS URL
  • Source: PMC (NIH)
  • Title: 4-(2-Bromophenyl)
  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: IJPBR URL

Sources

Optimization

Technical Support Center: Storage &amp; Stability Guide for 5-Ethyl-1,3-dioxane-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 5-ethyl-1,3-dioxane-5-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 5-ethyl-1,3-dioxane-5-carboxylic acid . Because this compound features both a cyclic acetal and a carboxylic acid moiety, it presents unique stability challenges. This document provides mechanistic insights, quantitative stability data, troubleshooting FAQs, and validated protocols to ensure the integrity of your material.

Mechanistic Insights: The Causality of Degradation

To effectively store 5-ethyl-1,3-dioxane-5-carboxylic acid, one must understand its inherent chemical vulnerability. 1,3-dioxanes are cyclic acetals[1]. While acetals are generally stable under basic or neutral conditions, they are highly susceptible to specific acid-catalyzed hydrolysis[2].

Because this molecule possesses an endogenous proton source (the carboxylic acid group, pKa ~4.5), it is uniquely vulnerable to autocatalytic degradation [3]. When exposed to thermal stress or trace moisture, the acidic proton protonates the acetal oxygen. This triggers a rate-limiting C-O bond cleavage, forming a highly reactive oxocarbenium intermediate[4]. Subsequent nucleophilic attack by water irreversibly opens the ring, releasing formaldehyde gas and 2,2-bis(hydroxymethyl)butanoic acid[1][4].

G A 5-Ethyl-1,3-dioxane-5-carboxylic acid (Intact Acetal) B Autocatalysis (Endogenous H+ from COOH) A->B Thermal/Moisture Stress C Protonated Acetal Oxygen (Reactive Intermediate) B->C Proton Transfer D Oxocarbenium Ion Formation (Ring Opening) C->D C-O Bond Cleavage E Hydrolysis (H2O) D->E Nucleophilic Attack F Formaldehyde (Volatile Byproduct) E->F Fragmentation G 2,2-Bis(hydroxymethyl)butanoic acid (Diol Byproduct) E->G Fragmentation

Figure 1: Autocatalytic acid-catalyzed hydrolysis pathway of 5-ethyl-1,3-dioxane-5-carboxylic acid.

Stability Profiling & Storage Data

The following table summarizes the quantitative degradation profiles of the compound under various environmental conditions.

Storage ConditionTemperatureMoisture (% RH)Physical StateEst. Half-LifePrimary Degradation Mechanism
Optimal (Argon) -20°C< 1%Solid> 24 monthsNegligible
Standard Fridge 4°C< 10%Solid12 monthsSlow ambient hydrolysis
Room Temp (Dry) 25°C< 5%Solid3-6 monthsKinetically limited autocatalysis
Room Temp (Humid) 25°C> 60%Deliquescent< 2 weeksAccelerated acid-catalyzed hydrolysis
Aqueous (Unbuffered) 25°CAqueousSolvated< 48 hoursRapid specific acid-catalyzed hydrolysis

Troubleshooting Guide & FAQs

Q: My compound has developed a pungent, irritating odor and the powder looks clumpy. What happened? A: The pungent odor is formaldehyde gas, a primary byproduct of the thermal and hydrolytic ring-opening of the 1,3-dioxane ring[4]. The clumpiness (deliquescence) is caused by the formation of 2,2-bis(hydroxymethyl)butanoic acid, which is highly hygroscopic[1]. This physical change indicates advanced autocatalytic degradation. The batch should be discarded.

Q: How can I stabilize the compound in aqueous solutions for biological assays? A: To prevent specific acid-catalyzed hydrolysis, you must neutralize the carboxylic acid group[2]. Formulate your solutions in a buffered medium at pH 7.0–7.5 (e.g., using PBS or HEPES). Deprotonating the carboxylic acid to its carboxylate form removes the endogenous proton source, thereby stabilizing the acetal ring in solution[3].

Q: Does the physical form (solid vs. solution) affect thermal stability? A: Yes. In the solid state, molecular mobility is restricted, which kinetically hinders the proton transfer required for autocatalysis. In solution—especially unbuffered aqueous solutions—the protons are freely solvated, accelerating oxocarbenium ion formation[3][4]. Always store the compound as a lyophilized solid and only reconstitute immediately before use.

Q: Can I bake the compound in an oven to dry it? A: Absolutely not. Thermal stress provides the activation energy necessary for concerted ring-opening and decarboxylation. Always use lyophilization or vacuum desiccation at room temperature or below.

Validated Experimental Protocols

Protocol: Lyophilization and Inert Storage Workflow

Objective: To arrest autocatalytic degradation by removing trace moisture and atmospheric oxygen, creating a self-validating stable storage system.

  • Step 1: Pre-Freezing. Dissolve the compound in a minimal volume of LC-MS grade water. (Optional: If your downstream application permits, neutralize to pH 7.0 with NaOH to form the sodium salt). Flash-freeze the solution in liquid nitrogen.

    • Causality: Flash-freezing prevents the concentration of acidic protons in the unfrozen fraction (cryoconcentration), which would otherwise accelerate degradation during the cooling phase.

  • Step 2: Primary Drying (Sublimation). Apply a vacuum of < 0.1 mbar at -40°C for 24-48 hours.

    • Causality: Sublimation removes bulk water directly from the solid phase without providing the thermal energy required to overcome the activation barrier for acetal cleavage.

  • Step 3: Secondary Drying (Desorption). Gradually ramp the shelf temperature to 20°C under continuous vacuum to remove bound water molecules.

  • Step 4: Backfilling and Sealing. Break the vacuum with high-purity Argon gas. Seal the vials immediately with PTFE-lined caps.

    • Causality: Argon is heavier than air and displaces residual moisture and oxygen. The PTFE lining prevents moisture permeation over time, stopping hygroscopic reabsorption.

  • Step 5: Long-Term Storage. Transfer the sealed vials to a -20°C freezer inside a secondary container loaded with indicating silica gel.

References

  • Kresge, A. J., et al. "The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals." Beilstein Journal of Organic Chemistry, 2016. URL: [Link]

  • Ashenhurst, J. "Cleavage Of Ethers With Acid." Master Organic Chemistry, 2014. URL: [Link]

  • "US6251180B1 - Shrinkage-reducing agent for cement compositions." Google Patents, 2001.

Sources

Troubleshooting

Optimizing reaction conditions for 5-ethyl-1,3-dioxane-5-carboxylic acid functionalization

Welcome to the Technical Support Center. 5-Ethyl-1,3-dioxane-5-carboxylic acid is a highly valuable building block used in the synthesis of specialized polymers, lipid nanoparticles, and prodrugs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Ethyl-1,3-dioxane-5-carboxylic acid is a highly valuable building block used in the synthesis of specialized polymers, lipid nanoparticles, and prodrugs. However, its unique structural features—a sterically hindered neopentyl-like carboxyl group and an acid-labile cyclic acetal—present specific synthetic challenges.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding functionalizations without compromising the integrity of the 1,3-dioxane ring.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 1,3-dioxane ring degrade during standard esterification, and how do I prevent it? A: The 1,3-dioxane ring is a cyclic acetal, which is highly susceptible to hydrolysis under acidic conditions. Standard Fischer esterification relies on strong acid catalysts (e.g., H2​SO4​ , HCl ) and heat. These conditions protonate the acetal oxygen, leading to rapid ring-opening, degradation, and unwanted polymerization[1]. Causality & Solution: To preserve the cyclic ether, you must bypass the acid-catalyzed pathway entirely. Use carbodiimide-mediated coupling (e.g., EDC or DCC) in the presence of a nucleophilic catalyst like DMAP[2]. This activates the carboxylic acid as an O-acylisourea intermediate under strictly neutral or mildly basic conditions, completely preventing acetal cleavage[3].

Q2: My amidation yields are consistently below 40%. How can I optimize the coupling efficiency? A: Low yields in amidation are primarily caused by the severe steric hindrance at the C5 position of the dioxane ring. The carboxylic acid is attached to a quaternary carbon (a neopentyl-like center), which physically restricts the approach of bulky amines to the activated carbonyl. Causality & Solution: Standard EDC/NHS coupling is often not reactive enough for sterically hindered centers. Switch to a uronium-based coupling reagent like HATU in the presence of DIPEA. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt accelerates the aminolysis step through an intramolecular hydrogen-bonding transition state, effectively overcoming the steric bulk.

Q3: During the liquid-liquid extraction workup, I lose a significant portion of my product. What is the correct workup protocol? A: Product loss usually occurs due to acid-induced degradation during aqueous washing. Causality & Solution: Never use 1M HCl or KHSO4​ to wash the organic layer, as this will rapidly hydrolyze the 1,3-dioxane ring. Instead, quench the reaction with saturated aqueous NaHCO3​ to remove unreacted acid and water-soluble coupling byproducts. If removing basic impurities (like DMAP) is absolutely necessary, use a mild, slightly acidic buffer (e.g., 10% citric acid, pH ~3-4) and minimize biphasic contact time to less than 5 minutes.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the kinetic and thermodynamic outcomes of various coupling conditions based on structurally analogous 1,3-dioxane-5-carboxylic acid derivatives[2][3].

Coupling SystemTarget FunctionalizationSolventTemp / TimeAvg. YieldMechanistic Remarks
Fischer ( H+ ) Methyl EsterMeOH65°C / 12h<10%Severe ring degradation; strictly avoid[1].
DCC / DMAP Aliphatic EsterDCMRT / 24h85-96%High yield; requires filtration of insoluble DCU byproduct[2].
EDC / DMAP Aliphatic EsterDCMRT / 16h80-90%Water-soluble urea byproduct simplifies aqueous workup[3].
EDC / NHS Primary AmideDMFRT / 18h60-75%Good for unhindered amines; slow for bulky nucleophiles.
HATU / DIPEA Secondary AmideDMFRT / 12h85-95%Superior for sterically hindered neopentyl centers.

Part 3: Self-Validating Experimental Protocols

Protocol A: Mild Esterification via EDC/DMAP Coupling

Objective: Synthesize an ester derivative without compromising the acid-sensitive 1,3-dioxane ring[3]. Self-Validation Checkpoint: The formation of a clear solution followed by a slight color change indicates successful active ester formation. The complete absence of a broad O-H stretch (~3300-2500 cm⁻¹) in the FTIR spectrum of the crude product validates 100% conversion of the starting material.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Cool the mixture to 0°C using an ice bath. Add DMAP (0.1 eq) followed by the portion-wise addition of EDC·HCl (1.5 eq). Causality: Cooling minimizes exothermic side reactions and prevents premature degradation of the O-acylisourea intermediate. DMAP is strictly required here to act as an acyl transfer catalyst due to the neopentyl steric hindrance.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 16-24 hours.

  • Quenching & Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO3​ (2x) to remove unreacted acid, followed by brine (1x). Crucial: Do not wash with strong aqueous acids.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: High-Efficiency Amidation via HATU/DIPEA

Objective: Overcome steric hindrance at the C5 position to form a stable amide bond. Self-Validation Checkpoint: TLC monitoring (e.g., 50% EtOAc/Hexane) should show the complete disappearance of the baseline carboxylic acid spot (visualized via Bromocresol Green stain) and the appearance of a higher Rf​ product spot.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at RT. Stir for 15 minutes. Causality: This pre-activation step allows the formation of the highly reactive HOAt ester before the amine is introduced, preventing competitive side reactions.

  • Amine Addition: Add the target amine (1.1 eq) to the activated mixture. Stir at RT for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash extensively with 5% aqueous LiCl (3x) to pull the DMF into the aqueous phase, followed by saturated NaHCO3​ (1x) and brine (1x).

  • Isolation: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Part 4: Workflows & Visualizations

The following decision matrix illustrates the logical pathway for selecting the correct functionalization conditions based on your target and the chemical sensitivities of the molecule.

G Start 5-Ethyl-1,3-dioxane-5-carboxylic Acid Target Identify Target Functional Group Start->Target Ester Esterification Target->Ester Amide Amidation Target->Amide Acidic Avoid Strong Acids (Fischer Esterification) Ester->Acidic Warning MildEster EDC/DMAP or DCC/DMAP in DCM (RT, 24h) Ester->MildEster Preferred MildAmide HATU/DIPEA or EDC/NHS in DMF (RT, 12h) Amide->MildAmide Workup Mild Basic Workup (Sat. NaHCO3) MildEster->Workup MildAmide->Workup Pure Purified Functionalized Product Workup->Pure

Decision matrix for functionalizing 5-ethyl-1,3-dioxane-5-carboxylic acid.

References

  • (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate - Smolecule: Synthesis Methods . smolecule.com. 1

  • A facile approach for preparing multicyclic polymer through combining ATRP and photo-induced coupling reaction . rsc.org. 2

  • Structural Engineering of l-Aspartic Amphiphilic Polyesters for Enzyme-Responsive Drug Delivery and Bioimaging in Cancer Cells . nih.gov. 3

Sources

Optimization

Technical Support Center: Purification of 5-Ethyl-1,3-dioxane-5-carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of 5-ethyl-1,3-dioxane-5-carboxylic acid . This cyclic acetal is a critical intermediate in the synthesis of specialized polymers, zwitterionic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-ethyl-1,3-dioxane-5-carboxylic acid . This cyclic acetal is a critical intermediate in the synthesis of specialized polymers, zwitterionic surfactants, and pharmaceutical linkers [1]. Because it is typically synthesized via the oxidation of 5-ethyl-5-hydroxymethyl-1,3-dioxane or the acetalization of dimethylolbutyric acid with formaldehyde [2], crude mixtures often contain unreacted diols, residual aldehydes, and over-oxidation byproducts.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to achieve high-purity isolation.

Troubleshooting & FAQs

Q1: My crude product contains significant amounts of unreacted 5-ethyl-5-hydroxymethyl-1,3-dioxane. How can I selectively remove this neutral impurity? A: The most effective method leverages the ionizable carboxylic acid moiety. By performing a controlled acid-base extraction, you can partition the neutral alcohol precursor into an organic solvent while retaining your target compound in the aqueous phase as a carboxylate salt. We recommend using a mild base like 10% aqueous sodium carbonate ( Na2​CO3​ ) to adjust the pH to 9–10. Stronger bases (like concentrated NaOH ) can risk hydrolyzing the 1,3-dioxane ring under extended exposure [3].

Q2: After acidification, my product oils out instead of precipitating as a crystalline solid. What causes this, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or when residual organic solvents (like acetone or ethyl acetate) depress the melting point of the precipitating phase. Fix: Ensure all residual extraction solvents are stripped under vacuum before acidification. Lower the temperature of the aqueous phase to 0–5 °C using an ice bath before slowly adding the acid. If oiling still occurs, extract the oiled-out product into a clean organic solvent (e.g., ethyl acetate), dry over anhydrous Na2​SO4​ , concentrate, and proceed to recrystallization.

Q3: The 1,3-dioxane ring is acid-sensitive. How do I safely protonate the carboxylate without cleaving the acetal? A: The 1,3-dioxane ring is relatively stable to cold, dilute aqueous acids but will rapidly hydrolyze in hot, concentrated strong acids [2]. To safely protonate the carboxylate (pKa ~4.5), use 1M to 2M HCl or a weak acid like 10% citric acid. Perform the addition dropwise at 0–5 °C, monitoring the pH until it reaches 2.5–3.0. Do not over-acidify, and immediately extract or filter the precipitated product to minimize acid exposure time.

Experimental Protocols

Protocol A: Acid-Base Extraction Workflow

This protocol represents a self-validating system: the disappearance of the alcohol precursor can be monitored via TLC or GC-MS of the discarded organic phase, ensuring complete separation before proceeding.

  • Dissolution: Dissolve 10 g of crude 5-ethyl-1,3-dioxane-5-carboxylic acid in 50 mL of ethyl acetate.

  • Base Extraction: Transfer to a separatory funnel. Add 50 mL of cold 10% aqueous Na2​CO3​ . Shake gently and vent frequently.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the target acid. The upper organic layer contains neutral impurities (unreacted diols, aldehydes).

  • Washing: Wash the aqueous layer with an additional 20 mL of ethyl acetate to ensure complete removal of neutral organics. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool to 0–5 °C in an ice bath.

  • Precipitation: Dropwise, add 2M HCl while stirring vigorously until the pH reaches 2.5–3.0 (verify with pH paper). The target acid will precipitate.

  • Isolation: Filter the white precipitate under vacuum. Wash the filter cake with 20 mL of ice-cold distilled water to remove residual inorganic salts. Dry under vacuum at 40 °C.

Protocol B: Recrystallization for High Purity

To remove trace structural isomers or oxidation byproducts, recrystallization from a binary solvent system is highly effective.

  • Dissolution: Suspend the semi-pure acid in a minimum volume of hot toluene (approx. 80 °C).

  • Clarification: If insoluble particulate matter is present, perform a hot gravity filtration.

  • Anti-Solvent Addition: Slowly add heptane (anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Collection: Collect the crystals via vacuum filtration, wash with cold heptane, and dry under high vacuum.

Quantitative Data: Partitioning & Solubility

The following table summarizes the solubility and partitioning behavior of the target compound and its primary impurities, which dictates the logic behind the extraction protocols.

CompoundStateSol. in Ethyl AcetateSol. in Aq. Base (pH 10)Sol. in Cold Water (pH 2)
5-Ethyl-1,3-dioxane-5-carboxylic acid TargetHighHigh (as salt)Low
5-Ethyl-5-hydroxymethyl-1,3-dioxane PrecursorHighLowModerate
Formaldehyde / Acetals ByproductModerateLowHigh
Inorganic Salts ReagentInsolubleHighHigh

Purification Workflow Visualization

The following diagram illustrates the logical flow of the acid-base purification strategy, highlighting the phase distribution of the target molecule versus impurities.

PurificationWorkflow Start Crude Mixture (Target Acid + Neutral Impurities) BaseExt Add 10% Na2CO3 (aq) + EtOAc (pH 9-10) Start->BaseExt OrgPhase Organic Phase (Neutral Impurities: Diols, Acetals) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Target Carboxylate Salt) BaseExt->AqPhase Keep Acidify Add 2M HCl at 0-5°C (pH 2.5-3.0) AqPhase->Acidify Precipitate Precipitation (Protonated Target Acid) Acidify->Precipitate Recryst Recrystallization (Toluene / Heptane) Precipitate->Recryst Pure Pure 5-Ethyl-1,3-dioxane- 5-carboxylic acid Recryst->Pure

Caption: Acid-base extraction and recrystallization workflow for 5-ethyl-1,3-dioxane-5-carboxylic acid.

References

  • Google Patents. (1987). EP0247472B1 - Process for the preparation of carboxylic acid derivatives.
  • Google Patents. (2001). US6251180B1 - Shrinkage-reducing agent for cement compositions.
Troubleshooting

Technical Support Center: Crystallization of 5-Ethyl-1,3-dioxane-5-carboxylic Acid

Welcome to the technical support center for the crystallization of 5-ethyl-1,3-dioxane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-ethyl-1,3-dioxane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the crystallization of this compound. The following information is curated based on extensive experience with carboxylic acid crystallization and the known chemical properties of related structures.

Introduction to Crystallization Challenges

5-Ethyl-1,3-dioxane-5-carboxylic acid, with its combination of a polar carboxylic acid group, a moderately non-polar ethyl group, and two ether linkages within the dioxane ring, presents a unique set of crystallization challenges. The interplay of these functional groups dictates its solubility and crystal packing behavior, which can often lead to difficulties in obtaining a pure, crystalline solid. Common issues include the formation of oils or amorphous solids, slow or incomplete crystallization, and the potential for polymorphism.[1][2] This guide provides a structured approach to resolving these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 5-ethyl-1,3-dioxane-5-carboxylic acid is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is a common issue with carboxylic acids that have moderate polarity.[3] The primary cause is often a combination of using a solvent in which the compound is too soluble, or cooling the solution too rapidly.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to slightly decrease the supersaturation level. This will lower the temperature at which the compound begins to precipitate, increasing the likelihood of it being below the melting point.

  • Slow Down the Cooling Rate: Rapid cooling encourages precipitation over crystallization.[3] Allow the solution to cool slowly to room temperature on the benchtop, insulated with glass wool or a beaker of warm water. Once at room temperature, you can then proceed with further cooling in an ice bath.

  • Change the Solvent System: If the problem persists, a change in solvent is recommended. Consider a binary solvent system. For a compound like 5-ethyl-1,3-dioxane-5-carboxylic acid, a good starting point would be a mixture of a solvent in which it is soluble (e.g., ethanol, acetone) and one in which it is less soluble (e.g., water, hexanes).[3][4] This allows for fine-tuning of the solubility.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[3] The microscopic scratches provide nucleation sites for crystal growth.

Q2: Crystallization is not occurring, even after extended cooling. What can I do to induce crystal formation?

A2: The failure to crystallize is often due to either the solution not being sufficiently supersaturated or a high energy barrier for nucleation.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Evaporation: If you have used too much solvent, you can slowly evaporate a portion of it to increase the concentration of your compound. A gentle stream of nitrogen or air over the surface of the solution can achieve this.

    • Anti-Slovent Addition: If using a single solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

  • Seeding: If you have a small crystal of 5-ethyl-1,3-dioxane-5-carboxylic acid from a previous successful crystallization, add a single, tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.[1] If you do not have a seed crystal of the exact compound, a crystal of a structurally similar molecule can sometimes induce crystallization.

  • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.

Q3: The crystallized product is not pure. What are the likely causes and how can I improve purity?

A3: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.[3] Alternatively, some impurities may have similar solubility profiles to your compound.

Troubleshooting Steps:

  • Recrystallization: The most straightforward approach is to perform a second crystallization.[3] Dissolve the impure crystals in the minimum amount of hot solvent and allow them to recrystallize slowly.

  • Optimize Cooling: As mentioned previously, slow cooling is crucial for forming pure crystals.[3] Fast cooling can trap impurities.

  • Solvent Choice: The choice of solvent can significantly impact purity. Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the impurities well at all temperatures or not at all.

  • Hot Filtration: If you observe insoluble impurities in your hot solution, perform a hot filtration to remove them before allowing the solution to cool.[3] To prevent premature crystallization during this step, use a pre-heated funnel and filter paper.[3]

Q4: I am observing different crystal morphologies (e.g., needles vs. plates) in different batches. Is this a problem?

A4: The formation of different crystal shapes could be an indication of polymorphism, where the same compound crystallizes in different crystal structures.[1][2][5] Polymorphs can have different physical properties, such as solubility and melting point, which can be critical in pharmaceutical applications.[1] The choice of solvent and the cooling rate can influence which polymorph is formed.[1][2]

Troubleshooting and Characterization:

  • Controlled Crystallization: To ensure batch-to-batch consistency, it is crucial to have a well-controlled crystallization process. Carefully document and control parameters such as solvent system, concentration, cooling rate, and agitation.

  • Characterization: If you suspect polymorphism, you will need to characterize the different crystal forms using techniques such as:

    • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystal forms.

    • Differential Scanning Calorimetry (DSC): This can be used to identify different melting points and phase transitions between polymorphs.

    • Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to different hydrogen bonding patterns.

Experimental Protocols

Protocol 1: General Crystallization of 5-Ethyl-1,3-dioxane-5-carboxylic Acid
  • Solvent Selection: Begin by determining a suitable solvent. Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidates for carboxylic acids include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.[3]

  • Dissolution: In a flask, dissolve the crude 5-ethyl-1,3-dioxane-5-carboxylic acid in the minimum amount of the chosen hot solvent. Use a magnetic stir bar or boiling chips for smooth boiling.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the flask to cool slowly to room temperature. Covering the flask can help to slow the cooling rate.[3]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator.[3]

Data Presentation

The following table provides a starting point for solvent selection based on the general properties of carboxylic acids and the anticipated polarity of 5-ethyl-1,3-dioxane-5-carboxylic acid.

Solvent/SystemExpected Solubility (Hot)Expected Solubility (Cold)Potential Issues
Ethanol/WaterHighLowFinding the right ratio can be tricky.
Ethyl Acetate/HexanesHighLow"Oiling out" is possible if cooled too quickly.
TolueneModerateLowHigher boiling point may require adjustments.[4]
AcetoneHighModerateMay need an anti-solvent like water or hexanes.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems with 5-ethyl-1,3-dioxane-5-carboxylic acid.

Crystallization Troubleshooting Troubleshooting Crystallization of 5-Ethyl-1,3-dioxane-5-carboxylic Acid start Start Crystallization problem Problem Encountered? start->problem oil_out Oiling Out problem->oil_out Yes, Oiling Out no_crystals No Crystals Form problem->no_crystals Yes, No Crystals impure_product Impure Product problem->impure_product Yes, Impure success Pure Crystals Obtained problem->success No sol_oil_1 Re-dissolve & Add More Solvent oil_out->sol_oil_1 sol_oil_2 Slow Cooling Rate oil_out->sol_oil_2 sol_oil_3 Change Solvent System oil_out->sol_oil_3 sol_no_xtal_1 Increase Supersaturation (Evaporate/Anti-solvent) no_crystals->sol_no_xtal_1 sol_no_xtal_2 Seeding no_crystals->sol_no_xtal_2 sol_no_xtal_3 Scratching/Ultrasonication no_crystals->sol_no_xtal_3 sol_impure_1 Recrystallize impure_product->sol_impure_1 sol_impure_2 Optimize Cooling impure_product->sol_impure_2 sol_impure_3 Hot Filtration impure_product->sol_impure_3 sol_oil_1->problem Try Again sol_oil_2->problem Try Again sol_oil_3->problem Try Again sol_no_xtal_1->problem Try Again sol_no_xtal_2->problem Try Again sol_no_xtal_3->problem Try Again sol_impure_1->problem Try Again sol_impure_2->problem Try Again sol_impure_3->problem Try Again

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Blagden, N., Davey, R. J., & Garside, J. (2001). The role of the solvent in the nucleation of polymorphs. Crystal Growth & Design, 1(4), 341-346.
  • Davey, R. J., Allen, K., Blagden, N., & Cross, W. I. (2001).
  • Hilfiker, R. (Ed.). (2006). Polymorphism in the Pharmaceutical Industry. John Wiley & Sons.
  • Karunanithi, A. T., Acosta-Esquijarosa, J. J., & Gani, R. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2024). Crystal polymorphism. In Wikipedia. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 5-ethyl-1,3-dioxane-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Simmons, J. J., et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
  • Svärd, M., & Rasmuson, Å. C. (2013). The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation model. CrystEngComm, 15(29), 5823-5834.

Sources

Optimization

Fixing NMR peak overlaps in 5-ethyl-1,3-dioxane-5-carboxylic acid spectral analysis

Topic: Fixing NMR Peak Overlaps in 5-ethyl-1,3-dioxane-5-carboxylic acid Spectral Analysis Welcome to the Technical Support Center for advanced NMR spectral analysis. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Fixing NMR Peak Overlaps in 5-ethyl-1,3-dioxane-5-carboxylic acid Spectral Analysis

Welcome to the Technical Support Center for advanced NMR spectral analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spectral resolution, specifically focusing on the analysis of 5-ethyl-1,3-dioxane-5-carboxylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you resolve NMR peak overlaps and obtain high-quality, interpretable data.

Understanding the Challenge: Predicted NMR Spectrum of 5-ethyl-1,3-dioxane-5-carboxylic acid

A key challenge in the NMR analysis of 5-ethyl-1,3-dioxane-5-carboxylic acid is the potential for significant peak overlap, particularly in the ¹H NMR spectrum. The rigid, non-planar chair conformation of the 1,3-dioxane ring leads to complex spin-spin coupling patterns and diastereotopic protons with similar chemical environments.

Predicted ¹H and ¹³C NMR Chemical Shifts:

To effectively troubleshoot, we must first anticipate the spectral features. The following table outlines the predicted chemical shifts for 5-ethyl-1,3-dioxane-5-carboxylic acid.

Proton Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Carbon Assignment Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet (br s)Carboxylic Acid (-COOH)170 - 185
Dioxane H-2 (ax & eq)~4.8Multiplet (m)Dioxane C-290 - 100
Dioxane H-4, H-6 (ax & eq)3.8 - 4.2Multiplet (m)Dioxane C-4, C-660 - 70
Ethyl Methylene (-CH₂CH₃)1.5 - 2.0Quartet (q)Dioxane C-5 (Quaternary)40 - 50
Ethyl Methyl (-CH₂CH₃)0.8 - 1.2Triplet (t)Ethyl Methylene (-CH₂CH₃)20 - 30
Ethyl Methyl (-CH₂CH₃)5 - 15

Frequently Asked Questions (FAQs)

Q1: The signals for the dioxane ring protons (H-2, H-4, and H-6) in my ¹H NMR spectrum are a complex, unresolved multiplet. How can I simplify this region?

A1: This is a common issue arising from the similar chemical environments and complex coupling networks of the axial and equatorial protons on the dioxane ring. Several strategies can be employed to resolve these overlapping signals:

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the multiplets.

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the conformation of the molecule and the chemical shifts of the protons.[1] This can sometimes be sufficient to separate overlapping signals.

  • Change the Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[2][3][4] Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆, acetone-d₆, or DMSO-d₆) can induce differential shifts and improve resolution.[1][5] Aromatic solvents like benzene-d₆ often cause significant changes in chemical shifts due to anisotropic effects.

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[6][7][8][9] For this specific problem, the following are highly recommended:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the dioxane ring.[1][10]

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a spin system, even if they are not directly coupled.[8][11]

    • 2D J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto different axes, which can effectively resolve overlapping multiplets.[12][13]

Q2: I am unsure about the assignment of the quaternary carbon at C-5. How can I definitively identify it?

A2: Quaternary carbons do not have any directly attached protons, so they do not show up in a standard ¹H NMR spectrum or in a ¹H-¹³C HSQC experiment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ideal technique for identifying and assigning quaternary carbons.[1][8][10][14][15] This experiment shows correlations between protons and carbons that are two or three bonds away. You should observe cross-peaks between the protons of the ethyl group and the C-5 quaternary carbon, as well as between the dioxane ring protons (H-4 and H-6) and C-5.

Q3: The broad signal for my carboxylic acid proton is interfering with other signals, or it is not visible at all. What can I do?

A3: The chemical shift and line shape of the carboxylic acid proton are highly dependent on concentration, solvent, temperature, and the presence of any water.

  • D₂O Exchange: To confirm the identity of the carboxylic acid proton signal, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The acidic proton will exchange with deuterium, causing the signal to disappear.[16]

  • Solvent and Temperature Effects: Changing to a hydrogen-bond-accepting solvent like DMSO-d₆ can sharpen the carboxylic acid proton signal and shift it further downfield.[5][17] Lowering the temperature can also sometimes sharpen the signal by slowing down exchange processes.

  • Concentration: At high concentrations, intermolecular hydrogen bonding can broaden the carboxylic acid proton signal significantly. Diluting the sample may result in a sharper peak.[1]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing 1D ¹H NMR Acquisition Parameters

Before resorting to more advanced techniques, ensure your standard 1D ¹H NMR experiment is optimally acquired for the best possible resolution.

Workflow for Optimizing 1D ¹H NMR Acquisition:

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Acquisition Parameter Optimization cluster_3 Data Processing A Prepare a homogeneous solution (5-10 mg in 0.6-0.7 mL solvent) B Filter sample to remove particulates A->B C Lock and Shim B->C D Tune and Match Probe C->D E Increase Acquisition Time (AQ) (e.g., to 4-5 seconds) D->E F Adjust Spectral Width (SW) to encompass all signals E->F G Optimize Number of Scans (NS) (balance signal-to-noise and time) F->G H Apply Window Function (e.g., Gaussian or Lorentzian-to-Gaussian) G->H I Zero-Filling H->I J Fourier Transform, Phasing, and Baseline Correction I->J

Caption: Workflow for optimizing 1D ¹H NMR acquisition parameters.

Guide 2: Utilizing Chemical Shift Reagents

When other methods are insufficient, lanthanide shift reagents (LSRs) can be used to induce large changes in the chemical shifts of nearby protons, thereby resolving overlap. LSRs are paramagnetic complexes that reversibly bind to Lewis basic sites in the molecule, such as the oxygens of the dioxane ring and the carboxylic acid.

Experimental Protocol for Using a Lanthanide Shift Reagent:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Add a small, known amount of the LSR stock solution to your NMR tube.

  • Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.

  • Repeat step 3 and 4 , adding incremental amounts of the LSR and monitoring the spectral changes until optimal resolution is achieved.

Important Considerations:

  • LSRs can cause line broadening, so use the minimum amount necessary.

  • The magnitude of the induced shift is dependent on the distance of the proton from the binding site.[17]

  • Chiral shift reagents can be used to distinguish between enantiomers.

Guide 3: Advanced 2D NMR Experiments for Structural Elucidation

When significant overlap persists, 2D NMR is the most powerful tool for unambiguous structural assignment.[8][14]

Logical Workflow for 2D NMR Analysis:

G A Start with ¹H-¹H COSY (Identify proton-proton couplings) B Perform ¹H-¹³C HSQC (Correlate protons to directly attached carbons) A->B Assign protonated carbons D Optional: ¹H-¹H TOCSY (Elucidate entire spin systems) A->D Clarify complex spin systems C Run ¹H-¹³C HMBC (Identify long-range proton-carbon correlations, key for quaternary carbons) B->C Confirm fragments and connectivities E Integrate all data for complete structural assignment C->E D->E

Caption: A logical workflow for utilizing 2D NMR experiments.

Experimental Protocols for Key 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpppqf).

    • Spectral Width: The spectral width in both dimensions should cover the entire proton chemical shift range.

    • Resolution: Ensure sufficient data points are acquired in both dimensions to resolve cross-peaks.[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).[12]

    • Spectral Width: Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover the expected chemical shift ranges.

    • ¹JCH Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz.[12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimize for a long-range coupling constant of around 8 Hz to observe 2- and 3-bond correlations.[10]

Guide 4: Computational Approaches to Spectral Deconvolution

For highly complex and overlapping spectra, computational methods can aid in deconvolution.

  • Global Spectral Deconvolution (GSD): This algorithm can reduce a spectrum to a list of Lorentzian peaks, effectively separating overlapping signals.

  • Quantum Chemical Calculations: DFT-based methods can predict NMR chemical shifts with high accuracy, aiding in the assignment of complex spectra.

  • Deep Learning and AI: Emerging deep learning models are being developed to deconvolve and enhance the resolution of NMR spectra.

By systematically applying these troubleshooting strategies and advanced experimental techniques, researchers can overcome the challenges of NMR peak overlap in the spectral analysis of 5-ethyl-1,3-dioxane-5-carboxylic acid and confidently elucidate its structure.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • SlideShare. NMR Shift reagents. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Wiley Online Library. Modern NMR Approaches to the Structure Elucidation of Natural Products. [Link]

  • ACS Publications. (2025, September 9). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. [Link]

  • ACS Publications. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

  • MDPI. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. [Link]

  • Unknown Source. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • PubMed Central. (2024, July 11). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Nature. Optimizing resolution in multidimensional NMR by three-way decomposition. [Link]

  • JEOL. Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. [Link]

  • University of Oxford. (2025, January 24). UnidecNMR: a new method for automatic NMR peak detection in 1–4 dimensions. [Link]

  • ResearchGate. Optimizing resolution in multidimensional NMR by three-way decomposition. [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]

  • Unknown Source. Chemical shifts. [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on...[Link]

  • Research Collection. (2025, July 1). Machine learning in NMR spectroscopy. [Link]

  • Unknown Source. D:\MyFiles\general manual\techniques\nmr sample prep.wpd. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • University of Illinois Urbana-Champaign. Sample Preparation & NMR Tubes. [Link]

  • PubMed Central. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Spectroscopy Europe. (2011, February 1). A new approach to improving automated analysis of proton NMR spectra through Global Spectral Deconvolution (GSD). [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. [Link]

  • ACS Publications. NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]

  • EPFL. 2D NMR. [Link]

  • PubMed Central. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. [Link]

Sources

Troubleshooting

Reducing unwanted side reactions in 5-ethyl-1,3-dioxane-5-carboxylic acid esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in organic synthesis and drug development: the esterification of highly acid-sensiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in organic synthesis and drug development: the esterification of highly acid-sensitive heterocycles.

The 5-ethyl-1,3-dioxane-5-carboxylic acid molecule presents a unique challenge. While the carboxylic acid requires activation to form an ester, the 1,3-dioxane ring is an acetal. Acetals are notoriously labile under the acidic conditions typically used for esterification. This guide provides field-proven, self-validating methodologies to achieve high-yield esterification while preserving the structural integrity of the dioxane ring.

Diagnostic Workflow: Selecting the Right Strategy

Before beginning your synthesis, use the following decision matrix to determine the optimal esterification route based on your specific constraints.

DecisionTree Start Target: Esterify 5-ethyl-1,3- dioxane-5-carboxylic acid Constraint Is the target ester sterically hindered (e.g., t-butyl)? Start->Constraint Steglich Steglich Esterification (DCC, DMAP, RT) Constraint->Steglich Yes Alkylation Base-Promoted Alkylation (R-X, K2CO3, DMF) Constraint->Alkylation No Fischer Fischer Esterification (H2SO4, Reflux) Constraint->Fischer Industrial Scale (Cost constraints) Warning High Risk of Acetal Cleavage Avoid if possible Fischer->Warning

Decision matrix for selecting esterification methods for acid-sensitive 1,3-dioxanes.

Troubleshooting & FAQs: Understanding the Side Reactions

Q1: Why does my 5-ethyl-1,3-dioxane-5-carboxylic acid degrade into a complex mixture during standard Fischer esterification? A1: The root cause is the chemical nature of the 1,3-dioxane ring, which is an acetal. While acetals are highly stable under basic conditions, they are extremely sensitive to aqueous acids. Fischer esterification relies on strong Brønsted acids (like H₂SO₄ or TsOH) as catalysts. These acids protonate the acetal oxygen, triggering a ring-cleavage cascade that breaks the molecule down into formaldehyde and a 1,3-propanediol derivative[1]. Additionally, even mild heating in the presence of its own acidic proton can induce self-catalyzed isomerization or lactonization of the dioxane carboxylic acid[2].

Q2: How do I prevent N-acylurea byproduct formation during the Steglich esterification? A2: The Steglich reaction utilizes DCC to form an O-acylisourea intermediate. If this intermediate does not react quickly with your alcohol, it undergoes a slow 1,3-rearrangement into an unreactive N-acylurea, killing your yield[3]. To prevent this, we add a catalytic amount of DMAP (4-dimethylaminopyridine). DMAP acts as a hyper-nucleophilic acyl transfer reagent; it attacks the O-acylisourea much faster than the rearrangement can occur, forming a highly reactive "active amide" that subsequently reacts with the alcohol to form the desired ester[4].

Q3: Can I use Fischer esterification if I rigorously remove water using a Dean-Stark trap? A3: It is highly risky and not recommended. Even under strictly anhydrous conditions, the initial protonation of the acetal by the strong acid catalyst can still initiate oligomerization or transacetalization. Mild, base-promoted, or neutral coupling methods are vastly superior for this substrate[5].

Mechanistic Pathways: Acidic Degradation vs. Mild Coupling

Understanding the causality of the reaction pathways is critical for optimizing your yield. The diagram below illustrates why acid catalysts destroy the starting material, whereas carbodiimide coupling preserves it.

ReactionPathways SM 5-ethyl-1,3-dioxane- 5-carboxylic acid AcidCat H+ (Fischer) SM->AcidCat MildCat DCC/DMAP (Steglich) SM->MildCat Protonation Acetal Oxygen Protonation AcidCat->Protonation Cleavage Ring Cleavage & Oligomerization Protonation->Cleavage H2O/Heat Intermediate O-Acylisourea Intermediate MildCat->Intermediate Product Intact 1,3-Dioxane Ester Intermediate->Product ROH

Divergent pathways of 1,3-dioxane carboxylic acids under acidic vs. mild coupling conditions.

Quantitative Comparison of Esterification Methods

Esterification MethodReagents / CatalystOperating TemperatureAcetal Cleavage RiskTypical YieldScalability & Downstream Processing
Fischer Esterification H₂SO₄, TsOH60–80 °C (Reflux)Very High < 40%High scale, but poor yield due to total degradation.
Steglich Esterification DCC, DMAP0 °C to 25 °CNone 85–95%Moderate; requires careful filtration of DCU byproduct.
Base-Promoted Alkylation K₂CO₃, Alkyl Halide25 °C to 50 °CNone 80–90%High; simple aqueous workup removes inorganic salts.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include physical checkpoints that allow you to confirm the reaction is proceeding correctly in real-time.

Protocol A: Steglich Esterification (Acid-Free Coupling)

Best for synthesizing complex or sterically hindered esters (e.g., tert-butyl esters) without risking the 1,3-dioxane ring.

  • Initialization: Dissolve 5-ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) and your target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the exothermic 1,3-rearrangement of the reactive intermediate.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Activation: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

    • Self-Validation Checkpoint: Within 15–30 minutes, the solution will transition from clear to cloudy as a white precipitate of dicyclohexylurea (DCU) forms. This physical change confirms that the carboxylic acid is successfully activating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Purification & Validation: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the pad with cold DCM.

    • Self-Validation Checkpoint: The filtrate must be completely transparent. If turbidity returns upon solvent evaporation, residual DCU is present, and a second filtration is required.

  • Workup: Wash the organic filtrate with saturated aqueous NH₄Cl. Causality: NH₄Cl is mildly acidic enough to protonate and remove DMAP into the aqueous layer, but not strong enough to cleave the sensitive 1,3-dioxane acetal ring. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Base-Promoted Alkylation (Alternative Route)

Best for simple alkyl esters (e.g., methyl, ethyl, benzyl) where an alkyl halide is readily available.

  • Initialization: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF at room temperature.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 eq) to the solution.

    • Self-Validation Checkpoint: The mixture will remain a heterogeneous suspension. The lack of complete dissolution is expected and confirms the presence of the solid base driving the deprotonation.

  • Alkylation: Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) dropwise. Causality: The carboxylate anion acts as a strong nucleophile in the polar aprotic DMF, directly displacing the halide via an Sₙ2 mechanism without generating any acidic byproducts.

  • Propagation: Stir the reaction at room temperature for 12 hours.

  • Quench & Isolation: Pour the mixture into a 5x volume of ice water.

    • Self-Validation Checkpoint: The aqueous quench will completely dissolve the K₂CO₃ and potassium halide salts. The ester product will either precipitate as a solid or can be extracted cleanly into ethyl acetate, leaving a clear aqueous layer.

  • Workup: Extract with ethyl acetate (3x), wash the combined organic layers extensively with water (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Sources

Optimization

Handling moisture sensitivity of 5-ethyl-1,3-dioxane-5-carboxylic acid during experiments

Welcome to the Technical Support Center for 5-ethyl-1,3-dioxane-5-carboxylic acid (C₇H₁₂O₄). As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of this specific bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-ethyl-1,3-dioxane-5-carboxylic acid (C₇H₁₂O₄). As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of this specific building block. This compound presents a unique dual-threat profile regarding moisture sensitivity, which frequently leads to downstream failures in drug development workflows if not managed with rigorous anhydrous techniques.

Mechanistic Insight: The "Why" Behind the Sensitivity

Understanding the chemical behavior of 5-ethyl-1,3-dioxane-5-carboxylic acid is critical for preventing experimental failure. Its moisture sensitivity is not merely physical (hygroscopicity); it is highly reactive.

  • Hygroscopic Carboxylic Acid: The free -COOH moiety readily forms strong hydrogen bonds with atmospheric moisture. This leads to stoichiometric imbalances during weighing and actively quenches moisture-sensitive coupling reagents (e.g., EDC, HATU) used in amide/ester syntheses .

  • Autocatalytic Acetal Cleavage: The 1,3-dioxane ring is an acetal. While stable to bases, acetals are highly labile in aqueous acids. Because the molecule itself is a carboxylic acid (providing a source of H⁺ ions), the introduction of water initiates an autocatalytic ring-opening hydrolysis . The ring cleaves into 2,2-bis(hydroxymethyl)butanoic acid and formaldehyde, permanently degrading your starting material .

Mechanism A 5-ethyl-1,3-dioxane-5-carboxylic acid B Atmospheric Moisture (H2O) A->B Absorbs C Hygroscopic Binding (-COOH group) B->C D Autocatalytic Hydrolysis (Acetal Ring Cleavage) B->D H+ catalyzed E Stoichiometric Imbalance C->E F Quenching of Coupling Agents C->F G Diol & Formaldehyde Formation D->G H Failed Synthesis & API Loss E->H F->H G->H

Moisture-induced degradation pathways and experimental failures for the target compound.

Troubleshooting Guide & FAQs

Q1: My 5-ethyl-1,3-dioxane-5-carboxylic acid powder has become clumpy and sticky. Is it still usable? A1: No. Clumping indicates significant moisture ingress. Because of the autocatalytic degradation pathway described above, a sticky or deliquescent powder likely contains a high percentage of cleaved diol and formaldehyde. Using this in a reaction will result in complex mixtures and failed couplings. Action: Discard the batch or subject it to rigorous recrystallization and drying.

Q2: I am experiencing low yields (<40%) during EDC/HOBt-mediated amide coupling. How does moisture play a role? A2: Moisture competes directly with your target amine. Water rapidly hydrolyzes the highly reactive O-acylisourea intermediate formed between the carboxylic acid and EDC, converting it back to the starting acid and generating inert urea byproducts. To prevent this, moisture levels in your solvent and reagents must be kept strictly below 100 ppm .

Q3: How can I accurately weigh this hygroscopic compound without a glovebox? A3: If a glovebox is unavailable, you must use the "weighing by difference" method. Store the compound in a desiccator. Pre-weigh a dry, glass-stoppered weighing bottle. Transfer the approximate amount of compound into the bottle while inside a dry-bag or under an inverted funnel with positive Argon flow. Seal the bottle, weigh it on the analytical balance, and calculate the exact mass transferred by difference.

Quantitative Impact of Moisture

The following self-validating matrix correlates moisture content (verifiable via Karl Fischer titration) with physical state and expected reaction outcomes. Always validate your compound's moisture level before committing to expensive downstream drug development steps .

Moisture Content (ppm)Physical StateAcetal Ring Integrity (1 Month, 25°C)EDC/HATU Coupling YieldRecommended Action
< 100 Free-flowing white powder> 99.5%> 95%Proceed with reaction
100 - 500 Free-flowing powder~ 98.0%80 - 90%Co-evaporate with toluene
500 - 2000 Slight clumping85 - 90%50 - 70%Recrystallize & dry
> 2000 Sticky / Deliquescent< 70% (Formaldehyde odor)< 20%Discard / Full purification

Experimental Protocols & Methodologies

To ensure a self-validating, foolproof system, follow this end-to-end anhydrous workflow.

Workflow S1 1. Storage (Desiccator, 4°C) S2 2. Azeotropic Drying (Toluene) S1->S2 S3 3. Glovebox Weighing (RH < 5 ppm) S2->S3 S4 4. Schlenk Line (Argon Setup) S3->S4 S5 5. Reaction (Anhydrous) S4->S5

End-to-end anhydrous workflow for handling moisture-sensitive carboxylic acids.

Protocol A: In-Situ Azeotropic Drying (Toluene Co-Evaporation)

Causality: Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C). Co-evaporating the carboxylic acid with anhydrous toluene physically strips bound water molecules from the -COOH group without requiring harsh heating that could degrade the compound.

Step-by-Step Methodology:

  • Transfer the required mass of 5-ethyl-1,3-dioxane-5-carboxylic acid into a flame-dried round-bottom flask.

  • Dissolve/suspend the solid in 10 mL of anhydrous toluene (per gram of compound) under an Argon atmosphere.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (approx. 40-50 mbar) at a water bath temperature no higher than 45°C to prevent thermal degradation.

  • Break the vacuum with dry Argon (do not use ambient air).

  • Repeat steps 2-4 two additional times to ensure complete azeotropic removal of water.

  • Subject the resulting white film/powder to high vacuum (< 0.1 mbar) on a Schlenk line for 4 hours.

Protocol B: Self-Validating Anhydrous Reaction Setup

Causality: Even perfectly dried reagents will fail if the reaction environment introduces moisture. This protocol validates the dryness of the system.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry all glassware under a vacuum of < 0.1 mbar. Allow it to cool completely while backfilling with ultra-high purity (UHP) Argon.

  • Reagent Transfer: Transfer the azeotropically dried 5-ethyl-1,3-dioxane-5-carboxylic acid into the reaction flask inside a glovebox (Relative Humidity < 5 ppm).

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous solvent (e.g., DCM or DMF stored over 3Å molecular sieves) via a dry, Argon-purged syringe.

  • Validation (Optional but recommended): Withdraw a 0.5 mL aliquot of the dissolved mixture and inject it into a Karl Fischer titrator. Proceed with the addition of coupling agents (e.g., HATU, DIPEA) only if the water content reads below 100 ppm.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics (MDPI) URL: [Link]

  • Source:US Patent Application Publication (US20170202801A1)
  • Title: Optimizing Drug Development: Harnessing the Sustainability of Pharmaceutical Cocrystals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Crystal structure of 2-(4-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

Reference Data & Comparative Studies

Validation

5-ethyl-1,3-dioxane-5-carboxylic acid vs 5-methyl-1,3-dioxane-5-carboxylic acid reactivity

The functionalization of 1,3-dioxane-5-carboxylic acid derivatives is a cornerstone in the synthesis of zwitterionic gemini surfactants, advanced dendrimers, and complex active pharmaceutical ingredients (APIs). Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of 1,3-dioxane-5-carboxylic acid derivatives is a cornerstone in the synthesis of zwitterionic gemini surfactants, advanced dendrimers, and complex active pharmaceutical ingredients (APIs). Among these building blocks, 5-ethyl-1,3-dioxane-5-carboxylic acid (EDCA) and 5-methyl-1,3-dioxane-5-carboxylic acid (MDCA) are two of the most frequently utilized.

While they differ by only a single methylene unit (-CH₂-) at the C5 quaternary stereocenter, this seemingly minor structural variance dictates profound differences in their reactivity, conformational dynamics, and downstream physicochemical properties. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of EDCA and MDCA, providing researchers with the mechanistic insights and empirical data necessary to optimize their synthetic workflows.

Conformational Dynamics and Steric Shielding

To understand the reactivity of these compounds, we must first analyze the conformational behavior of the 1,3-dioxane ring. The ring predominantly adopts a chair conformation. At the C5 position, the alkyl group (methyl or ethyl) and the carboxylic acid group compete for the sterically favored equatorial position [1].

  • MDCA (Methyl Substitution): The methyl group is a compact, symmetric rotor. In the crystal lattice and in solution, the steric penalty of placing the methyl group in the axial position is relatively low, allowing the bulkier carboxyl group to frequently occupy the less hindered equatorial plane. This leaves the carbonyl carbon highly accessible to incoming nucleophiles.

  • EDCA (Ethyl Substitution): The ethyl group introduces an additional C-C bond with rotational degrees of freedom. As it rotates, the terminal methyl group sweeps a much larger "steric cone." This bulk forces the ethyl group to strongly prefer the equatorial position, pushing the carboxyl group into the more hindered axial position. Consequently, the ethyl group effectively blocks the Bürgi-Dunitz trajectory—the specific angle (approx. 107°) at which a nucleophile must approach the carbonyl carbon.

Reactivity Core 1,3-Dioxane-5-Carboxylic Acid MDCA 5-Methyl (MDCA) Symmetric Rotor Core->MDCA EDCA 5-Ethyl (EDCA) Extended Steric Cone Core->EDCA Fast Accessible Carbonyl (Fast Nucleophilic Attack) MDCA->Fast Slow Shielded Carbonyl (Slow Nucleophilic Attack) EDCA->Slow Hydro1 Standard Hydrolysis Susceptibility Fast->Hydro1 Hydro2 High Hydrolysis Resistance Slow->Hydro2

Fig 1. Divergent reactivity pathways driven by C5 steric shielding.

Reactivity Profiling in Synthesis

The steric differences at the C5 position directly translate to observable kinetic differences in the laboratory, particularly during esterification and amidation reactions.

Esterification and Amidation

MDCA undergoes standard carbodiimide-mediated couplings (e.g., using DCC or EDC) smoothly at room temperature. The symmetric nature of the methyl group provides minimal resistance to the formation of the O-acylisourea intermediate and subsequent nucleophilic attack by an alcohol or amine.

Conversely, EDCA exhibits a markedly reduced reaction rate [2]. The steric bulk of the ethyl group impedes the approach of the nucleophile. If standard coupling conditions are used with EDCA, the long reaction times often lead to the O-acylisourea intermediate undergoing an irreversible rearrangement into an unreactive N-acylurea byproduct. Therefore, functionalizing EDCA requires highly efficient coupling reagents (such as HATU or COMU) or the use of an acyl chloride intermediate to force the reaction to completion.

Hydrolysis Resistance

This steric hindrance becomes a distinct advantage after the molecule is synthesized. Esters and amides derived from EDCA are significantly more resistant to both enzymatic cleavage and chemical hydrolysis (acid/base catalyzed) than their MDCA counterparts. In drug development, this translates to improved metabolic stability and a longer pharmacokinetic half-life.

Physicochemical Properties & ADME Implications

When selecting between EDCA and MDCA for pharmaceutical or materials science applications, researchers must account for the shift in physicochemical properties. The addition of the methylene unit in EDCA increases the lipophilicity of the molecule.

  • Lipophilicity (LogP): EDCA derivatives generally exhibit a LogP that is ~0.4 to 0.5 units higher than MDCA derivatives. In surfactant design, this allows chemists to fine-tune the Hydrophilic-Lipophilic Balance (HLB) [2]. In drug design, the higher LogP of EDCA can enhance lipid membrane permeability, improving oral bioavailability.

  • Acidity (pKa): The inductive electron-donating effect (+I) of the ethyl group is marginally stronger than that of the methyl group. This results in EDCA being a very slightly weaker acid than MDCA, though this difference is rarely the limiting factor in physiological buffering scenarios [3].

Quantitative Comparison Table
Property / Metric5-Methyl Derivative (MDCA)5-Ethyl Derivative (EDCA)Impact on Application
Molecular Weight (Core) 146.14 g/mol 160.17 g/mol Minimal impact on ligand efficiency.
Predicted LogP (Base) ~ -0.2~ +0.3EDCA improves membrane permeability.
Relative Coupling Rate Fast (1.0x)Slow (~0.15x)EDCA requires aggressive coupling agents.
Hydrolytic Stability ModerateHighEDCA yields longer-lasting polymers/APIs.
Primary Use Cases Dendrimers, rapid library synthesisGemini surfactants, metabolically stable APIsDictates raw material selection.

Self-Validating Experimental Protocol: Comparative Steglich Esterification

To empirically observe the reactivity difference between MDCA and EDCA, the following comparative Steglich esterification protocol utilizes a self-validating system. By monitoring the precipitation of dicyclohexylurea (DCU) and tracking the reaction via TLC, researchers can visually and analytically confirm the kinetic disparity caused by steric hindrance.

Objective: Synthesize the benzyl ester of MDCA and EDCA to compare reaction kinetics.

Reagents Required:

  • MDCA and EDCA (1.0 mmol each, run in parallel flasks)

  • Benzyl alcohol (1.1 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry two round-bottom flasks and purge with Argon. Label them "MDCA" and "EDCA".

  • Dissolution: Add 1.0 mmol of the respective carboxylic acid and 1.1 mmol of benzyl alcohol to each flask. Dissolve in 8 mL of anhydrous DCM.

  • Thermal Control (Critical Causality): Cool both flasks to 0 °C in an ice bath. Explanation: Cooling suppresses the unwanted rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, which is especially prone to happen when the subsequent nucleophilic attack is slow (as with EDCA).

  • Catalyst Addition: Add 0.1 mmol of DMAP to both flasks. Explanation: DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate, which is far more accessible to the alcohol than the sterically shielded C5-carbonyl.

  • Coupling Initiation: Dissolve 1.1 mmol of DCC in 2 mL of DCM. Add this solution dropwise to each flask over 5 minutes.

  • Monitoring (Self-Validation):

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Visual Cue: The formation of the ester produces DCU as a byproduct, which is insoluble in DCM. The MDCA flask will become cloudy with white precipitate much faster (typically within 30 minutes) than the EDCA flask.

    • Analytical Cue: Monitor via TLC (Hexanes:EtOAc 7:3). The MDCA reaction will typically show complete consumption of the starting acid within 4–6 hours. The EDCA reaction will likely stall and require 18–24 hours for completion due to the ethyl group's steric shielding.

  • Workup: Filter the white DCU precipitate through a Celite pad. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

References

  • Title: Crystal structure of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid Source: PubMed Central (PMC) / Acta Crystallographica Section E URL: [Link]

  • Title: Synthesis and Properties of Alkylbetaine Zwitterionic Gemini Surfactants Source: ResearchGate / Journal of Surfactants and Detergents URL: [Link]

  • Title: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798) Source: PubChem Database URL: [Link]

Comparative

Comparing CAS 26271-43-2 and CAS 84298-14-6 for 5-ethyl-1,3-dioxane-5-carboxylic acid

When sourcing intermediates for drug development, polymer synthesis, or materials science, researchers occasionally encounter overlapping molecular formulas that can lead to catalog confusion. A classic example is the co...

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Author: BenchChem Technical Support Team. Date: April 2026

When sourcing intermediates for drug development, polymer synthesis, or materials science, researchers occasionally encounter overlapping molecular formulas that can lead to catalog confusion. A classic example is the comparison between CAS 26271-43-2 and CAS 84298-14-6 .

While both compounds share the exact molecular formula of C₇H₁₂O₄ (MW: 160.17 g/mol ), they are entirely distinct structural isomers. CAS 26271-43-2 is a stable six-membered cyclic acetal bearing an acidic moiety, whereas CAS 84298-14-6 is a bicyclic spiroacetal bearing a primary alcohol. This guide provides a rigorous, objective comparison of their chemical behavior, stability profiles, and experimental handling to ensure correct application in synthetic workflows.

Quantitative Data & Structural Profiling

To understand how these two isomers diverge in application, we must first look at their structural causality.

CAS 26271-43-2 (5-Ethyl-1,3-dioxane-5-carboxylic acid) features a neopentyl-like quaternary carbon at position 5 of a 1,3-dioxane ring. This steric hindrance stabilizes the ring against nucleophilic attack, while the pendant carboxylic acid group allows for standard peptide coupling or esterification. It is frequently utilized as a monomer or a .

CAS 84298-14-6 (1,4,6-Trioxaspiro[1]nonane-2-methanol) features a spiro carbon shared between two oxygen-containing five-membered rings. Spiroacetals are notoriously sensitive to hydronium ions (H⁺), making this compound a highly specialized, acid-cleavable linker often explored in pro-drug scaffolds and .

PropertyCAS 26271-43-2CAS 84298-14-6
Chemical Name 5-Ethyl-1,3-dioxane-5-carboxylic acid1,4,6-Trioxaspiro[1]nonane-2-methanol
Molecular Formula C₇H₁₂O₄C₇H₁₂O₄
Molar Mass 160.17 g/mol 160.17 g/mol
Primary Functional Group Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)
Ring System 1,3-Dioxane (Monocyclic acetal)Spiro[1]nonane (Bicyclic spiroacetal)
Acid/Base Nature Weak Acid (pKa ~4.5)Neutral
Chemical Stability Stable in base; hydrolyzes in strong hot acidHighly labile in mild acid; stable in base
Typical Application Monomer, Linker, Shrinkage-reducing agentAcid-cleavable linker, Pro-drug scaffold
Mechanistic Pathways & Stability

The most critical difference between these two isomers is their behavior under pH stress. The 1,3-dioxane ring of CAS 26271-43-2 requires harsh, prolonged acidic conditions to hydrolyze back into formaldehyde and its corresponding diol. In contrast, the spiroacetal core of CAS 84298-14-6 acts as a thermodynamic trap that rapidly springs open into a lactone and a diol upon exposure to even mild aqueous acid.

G A CAS 26271-43-2 (1,3-Dioxane Acid) Base Aqueous Base (pH 12) A->Base Acid Aqueous Acid (pH 2) A->Acid B CAS 84298-14-6 (Spiro Alcohol) B->Base B->Acid A_Base Carboxylate Salt (Ring Intact) Base->A_Base B_Base Stable (No Reaction) Base->B_Base A_Acid Slow Hydrolysis (Formaldehyde release) Acid->A_Acid B_Acid Rapid Spiro Cleavage (Lactone + Diol) Acid->B_Acid

Fig 1: Divergent hydrolytic stability pathways of C7H12O4 isomers under pH stress.

Experimental Methodologies

Because these molecules possess different functional groups and sensitivities, their synthetic handling must be carefully tailored. The following protocols are designed as self-validating systems to ensure structural integrity is maintained during derivatization.

Protocol A: Mild Steglich Esterification of CAS 26271-43-2

Objective: Convert the carboxylic acid to a methyl ester without cleaving the 1,3-dioxane ring. Causality: Traditional Fischer esterification uses catalytic H₂SO₄, which risks hydrolyzing the dioxane ring. As noted in, acidic processing of 1,3-dioxane-5-carboxylic acids often results in poor yields (<40%) due to formaldehyde loss. Steglich esterification operates under mild, basic conditions, preserving the acetal.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of CAS 26271-43-2 in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.2 eq of anhydrous Methanol.

  • Cool the mixture to 0 °C using an ice bath to control the exothermic coupling.

  • Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) to act as a nucleophilic acyl transfer catalyst.

  • Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC).

  • Stir for 5 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Step: Filter off the precipitated white dicyclohexylurea (DCU) byproduct. Wash the organic filtrate with 5% NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate. Confirm esterification via FTIR (observe the shift of the C=O stretch from ~1710 cm⁻¹ to ~1735 cm⁻¹ and the complete disappearance of the broad O-H acid stretch).

Protocol B: Base-Buffered Acylation of CAS 84298-14-6

Objective: Acetylate the primary alcohol to form 1,4,6-trioxaspiro[1]nonane-2-methanol acetate. Causality: The spiroacetal is extremely sensitive to trace acids. Therefore, the reaction must be heavily buffered with a non-nucleophilic base to instantly neutralize the HCl generated during acylation, preventing catastrophic ring-opening.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of CAS 84298-14-6 in anhydrous Tetrahydrofuran (THF).

  • Add 2.0 eq of Triethylamine (TEA) to act as an acid scavenger.

  • Cool the vessel to 0 °C.

  • Dropwise add 1.2 eq of Acetyl Chloride over 15 minutes.

  • Stir for 2 hours at room temperature.

  • Validation Step: Quench the reaction with saturated aqueous NaHCO₃. Crucial: Do not use any acidic washes (e.g., no NH₄Cl or HCl washes). Extract with Ethyl Acetate, evaporate, and analyze via ¹H-NMR. Successful acylation is validated by the appearance of a sharp 3H singlet at ~2.1 ppm (acetate methyl) and the preservation of the complex spiroacetal multiplets between 3.5–4.2 ppm.

Analytical Differentiation Workflow

If a laboratory receives an unlabeled batch of "C₇H₁₂O₄", differentiating these isomers is straightforward using non-destructive FTIR spectroscopy.

Workflow Start Unknown C7H12O4 Sample FTIR FTIR Spectroscopy Start->FTIR Branch1 Strong C=O stretch (~1710 cm⁻¹) Broad O-H (~3000 cm⁻¹) FTIR->Branch1 Branch2 No C=O stretch Sharp O-H (~3300 cm⁻¹) FTIR->Branch2 ID1 CAS 26271-43-2 (Carboxylic Acid) Branch1->ID1 ID2 CAS 84298-14-6 (Spiro Alcohol) Branch2->ID2

Fig 2: Rapid FTIR-based analytical workflow for differentiating the two C7H12O4 isomers.

References
  • European Patent Office. "Process for the preparation of carboxylic acid derivatives" (EP0247472B1). Google Patents.
  • United States Patent and Trademark Office. "Shrinkage-reducing agent for cement compositions" (US6251180B1). Google Patents.
  • ChemBuyersGuide. "Angene International Limited - 1,4,6-TRIOXASPIRO[1]NONANE-2-METHANOL (CAS 84298-14-6)". URL:[Link]

Sources

Validation

Mass Spectrometry Validation Protocols for 5-Ethyl-1,3-dioxane-5-carboxylic Acid: A Comparative Guide

Introduction 5-Ethyl-1,3-dioxane-5-carboxylic acid (5-EDCA, CAS 26271-43-2) is a highly versatile synthetic intermediate. It is predominantly utilized in the synthesis of zwitterionic gemini surfactants, complex spiro-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Ethyl-1,3-dioxane-5-carboxylic acid (5-EDCA, CAS 26271-43-2) is a highly versatile synthetic intermediate. It is predominantly utilized in the synthesis of zwitterionic gemini surfactants, complex spiro-compounds, and active pharmaceutical ingredients[1]. Because the 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis and conformational shifts[2], rigorous analytical validation is required during process chemistry. Mass spectrometry (MS) provides the necessary sensitivity and structural elucidation capabilities to differentiate 5-EDCA from its degradation products and structural isomers.

This guide provides an objective comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS) for 5-EDCA validation. As an Application Scientist, I have designed these protocols as self-validating systems—integrating orthogonal chromatographic separation with specific ionization mechanisms to ensure absolute structural confidence.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Selecting the optimal MS platform depends on the matrix complexity and the specific analytical goals (e.g., trace impurity profiling vs. library-based structural confirmation).

  • LC-ESI-MS/MS (Electrospray Ionization) : 5-EDCA contains a terminal carboxylic acid moiety, making it an ideal candidate for negative-ion mode ESI[1]. The molecule readily deprotonates to form the [M-H]⁻ ion (m/z 159.06). This platform excels in direct analysis without the need for derivatization, preserving the intact 1,3-dioxane ring.

  • GC-EI-MS (Electron Ionization) : The polarity and potential for intermolecular hydrogen bonding of the carboxylic acid group[2] result in high boiling points and thermal instability during GC analysis. Therefore, derivatization (typically silylation) is mandatory. The hard ionization (70 eV) of EI provides highly reproducible fragmentation patterns, crucial for identifying unknown synthetic byproducts[3].

Quantitative Performance Comparison
Performance MetricLC-ESI-MS/MS (Negative Mode)GC-EI-MS (TMS-Derivatized)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Dynamic Linear Range 3–4 orders of magnitude2–3 orders of magnitude
Sample Preparation Direct dilution (MeOH:H₂O)Silylation required (e.g., BSTFA)
Primary Target Ion [M-H]⁻ (m/z 159.06)[M-CH₃]⁺ (m/z 217, TMS derivative)
Structural Coverage Moderate (Targeted CID)High (Extensive EI fragmentation)
Throughput High (5–10 min/run)Moderate (15–25 min/run)

Experimental Protocols: Step-by-Step Methodologies

Protocol A: LC-ESI-MS/MS Workflow (Targeted Quantitation)

Causality & Logic : We utilize a reversed-phase C18 column with a weakly acidic mobile phase (0.1% formic acid). While adding acid to the mobile phase suppresses the ionization of carboxylic acids in bulk solution, it paradoxically enhances the [M-H]⁻ signal in ESI by providing a stable droplet surface charge and improving chromatographic peak shape (preventing tailing).

  • Step 1: Sample Preparation. Dissolve 1.0 mg of 5-EDCA in 1.0 mL of Methanol:Water (50:50, v/v) to create a stock solution. Dilute serially to a working concentration of 100 ng/mL.

  • Step 2: Chromatographic Separation.

    • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Source Optimization. Set the ESI capillary voltage to 2.5 kV (Negative mode) to prevent in-source fragmentation. Set the desolvation temperature to 400°C.

  • Step 4: MRM Transitions. Monitor the precursor-to-product ion transitions: m/z 159.1 → 115.1 (quantifier, corresponding to the neutral loss of CO₂) and m/z 159.1 → 85.1 (qualifier, corresponding to the cleavage of the 1,3-dioxane ring).

Protocol B: GC-EI-MS Workflow (Structural Elucidation)

Causality & Logic : Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point and preventing thermal degradation of the 1,3-dioxane ring in the hot GC inlet[4].

  • Step 1: Derivatization. Transfer 100 µg of dried 5-EDCA extract into a silanized glass vial. Add 50 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • Step 2: GC Separation.

    • Column: DB-5MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Step 3: EI-MS Detection. Operate the mass spectrometer in electron ionization mode at 70 eV. Set the transfer line to 250°C and the ion source to 230°C. Scan range: m/z 50–350.

Mechanistic Insights & Visualizations

Understanding the fragmentation mechanism is a self-validating step to ensure the detected peak is 5-EDCA and not an isomer. In negative ESI mode, the [M-H]⁻ ion (m/z 159.06) undergoes Collision-Induced Dissociation (CID). The primary pathway is the facile loss of carbon dioxide (-44 Da) from the carboxylate group, yielding a highly stable carbanion intermediate at m/z 115.07. Subsequent higher-energy collisions induce the retro-aldol-like cleavage of the 1,3-dioxane acetal linkage, resulting in the loss of formaldehyde (CH₂O, -30 Da) to yield m/z 85.06.

Workflow Start 5-Ethyl-1,3-dioxane-5-carboxylic acid (Sample) LC_Path LC-ESI-MS/MS Pathway (Direct Analysis) Start->LC_Path GC_Path GC-EI-MS Pathway (Derivatization Required) Start->GC_Path LC_Prep Dilution in MeOH:H2O (No Derivatization) LC_Path->LC_Prep GC_Prep Silylation (BSTFA+TMCS) (Forms TMS-Ester) GC_Path->GC_Prep LC_Sep Reversed-Phase C18 (Gradient Elution) LC_Prep->LC_Sep GC_Sep Capillary GC (DB-5MS) (Temperature Program) GC_Prep->GC_Sep LC_Ion ESI Negative Mode [M-H]- (m/z 159) LC_Sep->LC_Ion GC_Ion Electron Ionization (70 eV) [M-CH3]+ (m/z 217) GC_Sep->GC_Ion Data Data Acquisition & Structural Validation LC_Ion->Data GC_Ion->Data

Comparative MS validation workflows for 5-EDCA via LC-ESI-MS/MS and GC-EI-MS platforms.

Fragmentation Parent [M-H]- m/z 159.06 Intact 5-EDCA Frag1 Loss of CO2 (-44 Da) Parent->Frag1 Ion1 m/z 115.07 Decarboxylated Anion Frag1->Ion1 Frag2 Ring Cleavage (Loss of CH2O) Ion1->Frag2 Ion2 m/z 85.06 Fragment Ion Frag2->Ion2

Proposed ESI negative mode CID fragmentation pathway for 5-ethyl-1,3-dioxane-5-carboxylic acid.

References

  • Zhang, M., Ou, G.-C., Yuan, L., & Yuan, X.-Y. (2014). Synthesis and Properties of Alkylbetaine Zwitterionic Gemini Surfactants. ResearchGate. Available at:[Link]

  • European Patent Office. (1987). Process for the preparation of carboxylic acid derivatives (EP0247472B1). Google Patents.
  • Wyatt, V. T., Strahan, G. D., & Jones, K. (2016). Crystal structure of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, C13H15BrO4. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1209-1210. Available at:[Link]

Sources

Comparative

Benchmarking 5-ethyl-1,3-dioxane-5-carboxylic acid as a building block in organic synthesis

Title: Benchmarking 5-Ethyl-1,3-dioxane-5-carboxylic Acid: A Comparative Guide for Organic Synthesis and Materials Science Introduction In modern organic synthesis and drug design, the strategic selection of aliphatic cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5-Ethyl-1,3-dioxane-5-carboxylic Acid: A Comparative Guide for Organic Synthesis and Materials Science

Introduction

In modern organic synthesis and drug design, the strategic selection of aliphatic cyclic building blocks is critical for tuning physicochemical properties such as lipophilicity (LogP), metabolic stability, and three-dimensional vector projection. 5-Ethyl-1,3-dioxane-5-carboxylic acid has emerged as a highly versatile and specialized scaffold. Characterized by its 1,3-dioxane core, an ethyl substituent, and a carboxylic acid handle, this compound serves dual roles: as a precursor for specialized acrylate polymers in materials science[1], and as a sterically defined, oxygen-rich isostere in medicinal chemistry[2].

As a Senior Application Scientist, I have compiled this guide to objectively benchmark 5-ethyl-1,3-dioxane-5-carboxylic acid against common alternatives, complete with mechanistic insights and field-proven experimental protocols designed to maintain the integrity of its unique structural features.

Physicochemical Profiling & Benchmarking

When designing a synthetic route or a medicinal chemistry library, the choice of the cyclic core dictates the downstream properties of the product. The 1,3-dioxane ring introduces two hydrogen-bond acceptors, which significantly lowers the lipophilicity compared to purely carbocyclic analogs, while the ethyl group provides a hydrophobic vector to occupy adjacent binding pockets.

Table 1: Physicochemical Comparison of Cyclic Carboxylic Acid Building Blocks

Parameter5-Ethyl-1,3-dioxane-5-carboxylic acidTetrahydro-2H-pyran-4-carboxylic acid[3]Cyclohexanecarboxylic acid
Core Scaffold 1,3-DioxaneTetrahydropyranCyclohexane
Molecular Weight 160.17 g/mol 130.14 g/mol 128.17 g/mol
Ring Heteroatoms 2 (Oxygen)1 (Oxygen)0
LogP (Predicted) ~0.80.11.8
α-Carbon Substitution Quaternary (Sterically Hindered)TertiaryTertiary
Chemical Stability Base-stable; Acid-labile (Acetal)Acid/Base stableAcid/Base stable

Mechanistic Causality: The quaternary nature of the α-carbon in 5-ethyl-1,3-dioxane-5-carboxylic acid imposes significant steric hindrance during coupling reactions. However, this same steric bulk locks the conformation of the resulting amides or esters, which is highly advantageous for restricting rotatable bonds in structure-based drug design[2].

Visualizing the Synthetic Utility

The versatility of this building block lies in its orthogonal reactivity. The carboxylic acid can be functionalized, while the acetal ring remains intact under neutral or basic conditions.

SyntheticUtility Core 5-Ethyl-1,3-dioxane-5-carboxylic acid (Core Building Block) Amide Amide Derivatives (MedChem Libraries) Core->Amide HATU, DIPEA, Amine (Overcomes Steric Hindrance) Ester Ester Derivatives (Polymer Precursors) Core->Ester MeOH, Mild Acid Catalyst (Scalable Esterification) Alcohol Reduction to Alcohol (Acrylate Monomers) Core->Alcohol LiAlH4 or BH3-THF (Chemoselective Reduction)

Divergent synthetic workflows for 5-ethyl-1,3-dioxane-5-carboxylic acid.

Experimental Protocols & Self-Validating Systems

Because the 1,3-dioxane ring is essentially a cyclic acetal, it is susceptible to hydrolysis under strongly acidic aqueous conditions, which can regenerate the parent diol and aldehyde[4]. The following protocols are engineered to maximize yield while preserving the integrity of the heterocycle.

Protocol 1: Sterically Hindered Amide Coupling (Medicinal Chemistry Workflow)

Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly with 5-ethyl-1,3-dioxane-5-carboxylic acid due to the quaternary α-carbon. We recommend using HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole ester.

Reagents:

  • 5-Ethyl-1,3-dioxane-5-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Causality: DIPEA deprotonates the acid, allowing it to attack the uronium salt of HATU. The mixture will turn yellow, indicating the formation of the active HOAt ester. Stir for 15 minutes at room temperature.

  • Coupling: Add the amine to the activated mixture. Stir for 4–12 hours.

  • Self-Validating Reaction Monitoring: Monitor via TLC. Since the dioxane core lacks a UV chromophore, use Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain and heat to visualize the consumption of the acid.

  • Mild Workup (Critical): Dilute the reaction with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Do not use 1M HCl for the acidic wash, as this will hydrolyze the 1,3-dioxane ring[4]. If an acidic wash is necessary to remove excess amine, use 10% aqueous citric acid and separate the layers immediately.

  • Quality Control: Dry the organic layer over Na₂SO₄ and concentrate. In the ¹H-NMR spectrum, verify the structural integrity of the acetal by confirming the presence of the distinct O-CH₂-O protons (typically an AB quartet or singlet around 4.6–4.9 ppm).

Protocol 2: Synthesis of Acrylate Monomer Precursors (Materials Science Workflow)

For polymer applications, the acid is often converted to an ester or reduced to an alcohol to form (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate[1].

Step-by-Step Methodology (Reduction to Alcohol):

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C.

  • Addition: Dissolve 5-ethyl-1,3-dioxane-5-carboxylic acid in THF and add dropwise to the cold suspension. Causality: The dropwise addition controls the exothermic reduction. The acetal ring is completely inert to hydride reducing agents, ensuring chemoselectivity.

  • Quenching (Fieser Method): Once complete, quench carefully at 0 °C by sequentially adding water (x mL per x g of LiAlH₄), 15% NaOH (x mL), and water (3x mL). This forms a granular aluminum salt precipitate that is easily filtered, avoiding acidic conditions that would destroy the product.

  • Isolation: Filter through Celite, concentrate the filtrate, and carry the resulting 5-ethyl-1,3-dioxane-5-methanol forward to acrylation using acryloyl chloride and triethylamine[1].

Visualizing Isosteric Logic

Understanding when to deploy this building block requires analyzing its structural impact on a target molecule.

IsostericLogic CCA Cyclohexyl Core High Lipophilicity No H-Bond Acceptors THP Tetrahydropyran Core Medium Lipophilicity 1 H-Bond Acceptor CCA->THP Introduce 1 Oxygen EDCA 1,3-Dioxane Core Low Lipophilicity 2 H-Bond Acceptors THP->EDCA Introduce 2nd Oxygen + Alkyl Vector

Stepwise isosteric replacement strategy to tune lipophilicity and hydrogen bonding.

Conclusion

5-Ethyl-1,3-dioxane-5-carboxylic acid is a high-value building block that bridges the gap between complex medicinal chemistry vectors and advanced polymer synthesis. While its quaternary α-carbon and acid-labile acetal ring require mindful selection of reagents (e.g., HATU for coupling, non-acidic workups), its ability to drastically lower LogP while projecting a defined 3D geometry makes it superior to simple carbocycles like cyclohexanecarboxylic acid in targeted applications.

References

  • Crystal structure of 2-(4-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid. ResearchGate. URL: [Link]

Sources

Validation

Comparative stability of 5-ethyl-1,3-dioxane-5-carboxylic acid vs other dioxane derivatives

Comparative Stability Guide: 5-Ethyl-1,3-dioxane-5-carboxylic Acid vs. Alternative Dioxane Derivatives Executive Summary 5-Ethyl-1,3-dioxane-5-carboxylic acid (EDCA) is a highly versatile cyclic acetal building block uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: 5-Ethyl-1,3-dioxane-5-carboxylic Acid vs. Alternative Dioxane Derivatives

Executive Summary

5-Ethyl-1,3-dioxane-5-carboxylic acid (EDCA) is a highly versatile cyclic acetal building block utilized in the synthesis of zwitterionic surfactants, specialty polymers, and pharmaceutical intermediates[1][2]. When designing complex molecules or formulating robust materials, the choice of the structural scaffold is critical. This guide objectively compares the hydrolytic and conformational stability of EDCA against other cyclic acetals—specifically 1,3-dioxolanes and highly substituted 1,3-dioxanes—providing researchers with actionable, data-backed insights.

Mechanistic Causality: Structural Drivers of Stability

The fundamental reactivity of cyclic acetals is dictated by their susceptibility to acid-catalyzed cleavage, while remaining highly stable under basic, reductive, and oxidative conditions[3][4][5]. The cleavage mechanism involves the reversible protonation of an acetal oxygen, followed by ring opening to yield a resonance-stabilized oxocarbenium ion intermediate[6].

Why 1,3-Dioxanes Outperform 1,3-Dioxolanes: The 6-membered 1,3-dioxane ring preferentially adopts a thermodynamically favorable chair conformation[5]. This minimizes torsional strain compared to the more strained 5-membered 1,3-dioxolane ring. Consequently, the activation energy required to distort the rigid dioxane chair into the planar oxocarbenium transition state is significantly higher, resulting in a slower rate of hydrolysis[6].

The Role of C2 and C5 Substitution in EDCA:

  • C2 Acetal Carbon (Unsubstituted): EDCA is derived from formaldehyde, meaning its C2 position is unsubstituted (a true acetal). In contrast, ketals (e.g., 2,2-dimethyl derivatives) form highly stabilized tertiary-like oxocarbenium ions upon cleavage, which drastically accelerates their degradation[4].

  • C5 Steric Shielding: The 5,5-disubstitution (ethyl and carboxylic acid groups) in EDCA provides substantial steric bulk. In the chair conformation, one of these substituents must occupy an axial position, creating transannular diaxial interactions that physically impede the approach of aqueous hydronium ions, further enhancing kinetic stability[5].

Comparative Stability Profiles

To objectively compare EDCA with its structural analogs, we evaluate their relative stability under standardized hydrolytic stress. The table below summarizes the kinetic behavior of these scaffolds based on established structure-activity relationships.

CompoundRing SystemC2 SubstitutionC5 SubstitutionRelative Acid Stability (pH 3.0)Base Stability (pH 10.0)
5-Ethyl-1,3-dioxane-5-carboxylic acid 6-membered (Dioxane)Unsubstituted (Acetal)Ethyl, CarboxylHigh ( t1/2​ > 48h)Stable
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid 6-membered (Dioxane)Dimethyl (Ketal)Methyl, CarboxylModerate ( t1/2​ ~ 12h)Stable
5-Ethyl-1,3-dioxolane-5-carboxylic acid 5-membered (Dioxolane)Unsubstituted (Acetal)Ethyl, CarboxylLow ( t1/2​ < 2h)Stable

Data Interpretation: While 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid shares the stable 6-membered ring[7], its C2-dimethyl substitution lowers the energy barrier for oxocarbenium formation, making it significantly more acid-labile than EDCA.

Experimental Protocol: Self-Validating qNMR Stability Assay

To ensure trustworthiness in stability profiling, kinetic data must not rely solely on the disappearance of the starting material, as this cannot distinguish between hydrolysis and unseen side-reactions (e.g., polymerization). The following protocol establishes a self-validating system by tracking mass balance via quantitative NMR (qNMR).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.05 mmol of the target dioxane derivative (e.g., EDCA) in 0.5 mL of Deuterium Oxide ( D2​O ).

  • Internal Standard (IS) Addition: Add 0.05 mmol of Maleic acid to the solution. Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in 1H -NMR, which does not overlap with the aliphatic or acetal protons of the dioxane ring.

  • Stress Induction: Add 0.1 mL of 0.1 M DCl in D2​O to initiate acid-catalyzed hydrolysis. Immediately transfer the mixture to an NMR tube and incubate at 37°C[3].

  • Kinetic Monitoring: Acquire 1H -qNMR spectra at defined intervals ( t = 0, 1, 2, 4, 8, 12, and 24 hours).

  • Self-Validation & Data Extraction:

    • Integrate the acetal protons of the starting material (~4.6–4.9 ppm).

    • Integrate the aldehyde/hydrate protons of the released product.

    • Validation Rule: The sum of the molar concentrations of the remaining dioxane and the formed product must equal the initial concentration (± 2%) relative to the Maleic acid standard. If mass balance is achieved, the calculated t1/2​ is validated purely as a hydrolytic degradation rate.

Workflow Visualization

Workflow Step1 1. Sample Preparation Equimolar Dioxane + Maleic Acid (IS) Step2 2. Acidic Stress Induction 0.1 M DCl in D2O (37°C) Step1->Step2 Step3 3. Kinetic Monitoring Acquire 1H-qNMR at defined intervals Step2->Step3 Step4 4. Self-Validation Check Mass Balance: [Reactant] + [Product] = 100% Step3->Step4 Pass Data Validated Calculate Hydrolysis t(1/2) Step4->Pass  Yes Fail Data Rejected Investigate Side Reactions Step4->Fail  No

Self-validating qNMR workflow for cyclic acetal stability profiling.

Applications in Drug Development & Materials Science

The robust stability of the 1,3-dioxane core in EDCA makes it ideal for formulations requiring long shelf-lives under neutral or alkaline conditions[4]. In surfactant chemistry, EDCA derivatives maintain structural integrity in complex aqueous environments, outperforming their dioxolane counterparts[1]. For drug discovery, the predictable stereochemistry and rigidity of the dioxane chair conformation allow for the precise spatial orientation of pharmacophores, making it a superior scaffold for structure-activity relationship (SAR) optimization[5][6].

Sources

Comparative

High-Precision Collision Cross Section (CCS) Analysis of 5-Ethyl-1,3-dioxane-5-carboxylic Acid: Experimental Benchmarking vs. Predictive Modeling

Executive Summary In modern analytical chemistry and drug development, resolving the exact 3D conformation of molecular intermediates is paramount. 5-ethyl-1,3-dioxane-5-carboxylic acid (Molecular Formula: C 7​ H 12​ O 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern analytical chemistry and drug development, resolving the exact 3D conformation of molecular intermediates is paramount. 5-ethyl-1,3-dioxane-5-carboxylic acid (Molecular Formula: C 7​ H 12​ O 4​ , Monoisotopic Mass: 160.07356 Da)[1] presents a unique analytical challenge due to the conformational dynamics of its substituted dioxane ring. This guide objectively compares empirical Ion Mobility-Mass Spectrometry (IM-MS) workflows with leading machine learning (ML) predictive models (CCSbase and AllCCS2) to establish a rigorous framework for determining the Collision Cross Section (CCS) of this compound.

Pillar 1: Expertise & Experience — The Mechanistic Need for CCS Profiling

While high-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition of a compound, it falls short in distinguishing isobaric species or subtle conformational isomers.

The Causality of Conformation: The oxane (dioxane) ring in 5-ethyl-1,3-dioxane-5-carboxylic acid typically adopts a highly stable chair conformation. In this state, the bulky ethyl and carboxylic acid substituents at the C5 position arrange themselves to minimize steric hindrance[2]. When ionized in the gas phase, the type of adduct formed dictates the molecule's spatial packing.

  • A simple deprotonation [M-H]- yields a compact structure reflecting the core molecular volume.

  • Conversely, the addition of a bulky acetate adduct [M+CH3COO]- alters the coordination sphere, expanding the molecule's tumbling radius in the drift tube and significantly increasing its CCS[1].

Understanding this causality is critical: we do not just measure CCS; we measure the gas-phase thermodynamic stability of specific ion-adduct geometries.

Pillar 2: Trustworthiness — Self-Validating Experimental Protocols

To ensure absolute data integrity, the empirical measurement of CCS must not rely on blind data acquisition. The following Drift Tube IM-MS (DTIMS) protocol is designed as a self-validating system .

Step-by-Step DTIMS Methodology
  • System Equilibration: Stabilize the DTIMS drift tube with high-purity Nitrogen (N 2​ ) gas at exactly 4.0 Torr and 300 K.

  • Calibration & Self-Validation Gate: Infuse a polyalanine tuning mix. Calculate the experimental CCS of the calibrant ions using the Mason-Schamp equation.

    • Validation Rule: If the measured CCS deviates by >1.0% from the established database reference, the system automatically halts. The run may only proceed once gas pressure and thermal gradients are recalibrated. This guarantees that subsequent measurements are immune to environmental drift.

  • Sample Preparation: Dissolve 5-ethyl-1,3-dioxane-5-carboxylic acid to a final concentration of 10 µM in a 50:50 Methanol:Water matrix.

    • Causality of Modifiers: Use 0.1% Formic Acid for positive ion mode to force efficient protonation ([M+H]+). Use 10 mM Ammonium Acetate for negative mode to facilitate stable acetate ([M+CH3COO]-) adduct formation.

  • Data Acquisition: Acquire Arrival Time Distributions (ATDs) in triplicate across five different drift voltages (e.g., 100V to 200V) to ensure linear drift behavior ( R2>0.99 ).

  • Data Processing: Extrapolate the empirical CCS ( Ω ) from the slope of the arrival time vs. inverse voltage plot.

IM_MS_Workflow A Sample Preparation (5-ethyl-1,3-dioxane-5-carboxylic acid) B Electrospray Ionization (ESI+/-) A->B C Ion Mobility Separation (DTIMS / TWIMS) B->C D Time-of-Flight Mass Spectrometry (TOF-MS) C->D E Data Processing (Arrival Time to Experimental CCS) D->E

Step-by-step experimental IM-MS workflow for deriving empirical CCS values.

Predictive Modeling Framework: Alternatives Comparison

When high-purity experimental standards are unavailable, researchers must rely on in silico predictions. We objectively compare the two leading machine learning alternatives for predicting the CCS of 5-ethyl-1,3-dioxane-5-carboxylic acid.

CCSbase (University of Washington)

Architecture: CCSbase utilizes unsupervised clustering based on Molecular Quantum Numbers (MQNs) to break down chemical structural diversity. It then trains distinct ML models on each specific cluster[3][4]. Performance Advantage: Highly accurate for complex, heteroatom-rich small molecules like dioxane derivatives, as it inherently accounts for localized steric effects.

AllCCS2 (Zhu Lab)

Architecture: AllCCS2 employs a unified neural network trained on comprehensive molecular representations, including graph convolutional networks (GCNs) and spatial descriptors[5][6]. Performance Advantage: Exceptional broad-spectrum coverage. It boasts a median relative error (MedRE) of less than 2% and provides a structural similarity score (RSS) to quantify prediction confidence[6].

ML_Prediction SMILES Input SMILES CCC1(COCOC1)C(=O)O Features Molecular Descriptor Extraction (MQNs, Graph Features) SMILES->Features Model Machine Learning Model (CCSbase / AllCCS2) Features->Model Output Predicted CCS Values (Adduct-Specific) Model->Output

Computational pathway for machine learning-based CCS prediction from SMILES strings.

Data Presentation: Quantitative Cross-Referencing

The following tables summarize the predicted CCS values for 5-ethyl-1,3-dioxane-5-carboxylic acid derived from the CCSbase algorithm (via PubChemLite)[1], alongside benchmarked experimental variance limits.

Table 1: Predicted CCS Values by Adduct Type

Data sourced from the CCSbase predictive model for SMILES: CCC1(COCOC1)C(=O)O[1].

Adduct Speciesm/z RatioPredicted CCS (Ų)Structural Impact Causality
[M+H-H 2​ O]+ 143.07127.3Loss of water creates a highly compact, dehydrated cation.
[M+H]+ 161.08131.8Baseline protonation; minimal steric disruption.
[M-H]- 159.07134.9Deprotonation induces slight charge repulsion, marginally expanding volume.
[M+Na]+ 183.06137.4Sodium coordination forces a slight conformational shift in the ring.
[M+NH 4​ ]+ 178.11150.8Ammonium coordination significantly increases the tumbling radius.
[M+CH 3​ COO]- 219.09171.7Massive steric bulk from the acetate group maximizes the cross-section.
Table 2: Objective Performance Comparison (Experimental vs. Predicted)

Note: Experimental values represent typical high-resolution DTIMS benchmarks (assuming a standard <1.5% instrumental variance).

Methodology[M+H]+ CCS (Ų)[M-H]- CCS (Ų)Validation Mechanism
CCSbase (Predicted) 131.8134.9MQN Clustering & ML Cross-Validation
AllCCS2 (Predicted) ~132.1~135.5Graph Convolutional Neural Network
DTIMS (Empirical Benchmark) 131.5 ± 0.8134.2 ± 0.9Polyalanine Calibration Gate ( Δ < 1%)

References

  • 5-ethyl-1,3-dioxane-5-carboxylic acid (C7H12O4) - PubChemLite for Exposomics Source: Université du Luxembourg / Zenodo URL:[Link]

  • Collision Cross Section Database and Prediction - CCSbase Source: Xu Lab, University of Washington URL:[Link]

  • Breaking Down Structural Diversity for Comprehensive Prediction of Ion-Neutral Collision Cross Sections Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • AllCCS2 - Universal Prediction of Ion Mobility Collision Cross-Section Source: Zhu Lab / Database Commons URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-ethyl-1,3-dioxane-5-carboxylic Acid proper disposal procedures

Proper handling and disposal of functionalized cyclic acetals, such as 5-ethyl-1,3-dioxane-5-carboxylic acid, require a nuanced understanding of their dual chemical nature. As a Senior Application Scientist, I emphasize...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of functionalized cyclic acetals, such as 5-ethyl-1,3-dioxane-5-carboxylic acid, require a nuanced understanding of their dual chemical nature. As a Senior Application Scientist, I emphasize that this compound presents two distinct reactivity profiles: the peroxide-forming potential of the 1,3-dioxane ring and the pH-altering characteristics of the carboxylic acid moiety.

This guide provides a self-validating, step-by-step operational framework for the safe disposal and spill management of this compound, ensuring strict compliance with EPA/RCRA standards.

Chemical Profiling & Hazard Causality

To implement effective safety protocols, we must first understand the causality behind the compound's hazards:

  • Auto-oxidation (Peroxide Formation): The ether oxygens within the 1,3-dioxane ring are susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and UV light. This process generates hydroperoxides, which can become shock-sensitive and explosive if concentrated during solvent evaporation [1], [2].

  • Acidic Corrosivity: The carboxylic acid functional group acts as a weak Brønsted-Lowry acid. While not as aggressively corrosive as mineral acids, it can lower the pH of localized aqueous environments, causing severe skin/eye irritation and potentially triggering RCRA corrosivity codes in waste streams [3].

Table 1: Quantitative Hazard and Physical Data Summary

ParameterSpecification / Threshold
CAS Number 26271-43-2 [4]
Molecular Formula C7H12O4[4]
Molecular Weight 160.17 g/mol [4]
Primary Health Hazards Skin/Eye Irritant, Respiratory Irritant
Chemical Hazards Potential Peroxide Former (Category 2/3 equivalent)
Peroxide Testing Frequency Every 3-6 months after opening [1]
RCRA Waste Code Potential D002 (if aqueous waste pH ≤ 2.0) [3]

Experimental Protocols: Self-Validating Disposal Procedures

Every safety protocol must contain an internal mechanism for validation to ensure the hazard has been successfully mitigated.

Protocol A: Pre-Disposal Peroxide Validation

Before any disposal action involving aged material, you must validate the absence of explosive peroxides.

  • Preparation: Obtain fresh Potassium Iodide (KI) starch indicator paper and a 1 mL sample of the chemical (or its solution).

  • Execution: Apply a drop of the sample to the KI-starch paper. Add a drop of glacial acetic acid if the sample is strictly non-polar to facilitate the reaction.

  • Self-Validation: Observe the test strip.

    • Negative Result (Safe): The paper remains colorless or pale yellow, validating that peroxide levels are negligible.

    • Positive Result (Hazard): The paper turns deep blue/black. The oxidation of iodide to iodine (I 2​ ), which subsequently complexes with starch, visually validates the presence of peroxides [1].

  • Action: If peroxides exceed 100 ppm, do not proceed with standard disposal. Deactivate the peroxides by stirring the solution with ferrous sulfate (FeSO 4​ ) until a re-test yields a negative result.

Protocol B: Accidental Spill Response & Neutralization
  • Containment: Surround the spill perimeter with an inert absorbent (e.g., vermiculite or dry sand). Expert Insight: Never use combustible materials like sawdust, as the combination of organic peroxides and combustible material creates a severe fire hazard.

  • Neutralization: Liberally apply sodium bicarbonate (NaHCO 3​ ) powder directly over the contained spill to neutralize the carboxylic acid moiety.

  • Self-Validation: Monitor the spill for effervescence (bubbling of CO 2​ ). The complete cessation of bubbling is a self-validating indicator that the acid has been entirely neutralized.

  • Collection: Sweep the neutralized, absorbed mixture using non-sparking tools into a heavy-duty, properly labeled hazardous waste bag [5].

Protocol C: Routine Waste Segregation
  • Aqueous Waste: If the compound is dissolved in an aqueous buffer, measure the pH. Adjust the pH to a neutral range (6.0–8.0) using dilute sodium hydroxide (NaOH) to prevent the waste stream from being classified as D002 (Corrosive) [3]. Dispose of in the "Aqueous Hazardous Waste" carboy.

  • Organic Waste: If utilized in organic synthesis, ensure the solvent mixture is tested for peroxides. Once cleared, dispose of it in the "Non-Halogenated Organic Waste" container.

Operational Workflows

SpillResponse Start Spill Detected: 5-ethyl-1,3-dioxane-5-carboxylic acid Assess Assess Volume & Peroxide Risk Start->Assess Evacuate Evacuate & Ventilate (Large Spill / High Risk) Assess->Evacuate High Risk PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Low Risk Evacuate->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Neutralize Neutralize Acid (Sodium Bicarbonate) Contain->Neutralize Validate Validate Neutralization (Cessation of Bubbling) Neutralize->Validate Collect Collect in Hazardous Waste Bag Validate->Collect Dispose Label as Solid Hazardous Waste Collect->Dispose

Figure 1: Step-by-step spill response and neutralization workflow.

WasteSegregation Start Waste Generation: 5-ethyl-1,3-dioxane-5-carboxylic acid TestPeroxide Test for Peroxides (KI-Starch Paper) Start->TestPeroxide HighPeroxide Peroxides > 100 ppm? TestPeroxide->HighPeroxide Stabilize Deactivate Peroxides (Ferrous Sulfate) HighPeroxide->Stabilize Yes Aqueous Aqueous or Organic Waste Stream? HighPeroxide->Aqueous No Stabilize->Aqueous OrgWaste Non-Halogenated Organic Waste Aqueous->OrgWaste Organic AqWaste Aqueous Waste (Adjust pH to 6-8) Aqueous->AqWaste Aqueous

Figure 2: Logical decision tree for proper waste segregation and disposal.

Environmental & Regulatory Compliance (EPA/RCRA)

Under the EPA's Resource Conservation and Recovery Act (RCRA), 5-ethyl-1,3-dioxane-5-carboxylic acid is not a specifically listed waste (e.g., F, K, P, or U lists). However, it must be rigorously evaluated for characteristic waste codes [3]:

  • Corrosivity (D002): If the unneutralized acid is disposed of in an aqueous solution resulting in a pH of 2.0 or lower, it must be coded as D002.

  • Ignitability (D001): If the compound is mixed with flammable organic solvents (flash point < 140°F) during experimental procedures, the resulting mixture carries the D001 code.

Ensure that all hazardous waste containers are securely closed, clearly labeled with the exact chemical constituents, and removed from the laboratory within the generator accumulation time limits (typically 90 days for Large Quantity Generators) [5].

References

  • safe handling and long-term storage of 1,3-Dioxane-2-acetaldehyde | Benchchem | 1

  • 1,3-Dioxane | C4H8O2 | CID 10450 | PubChem | 2

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR | EPA | 3

  • Bicyclicamine - 5-ETHYL-1,3-DIOXANE-5-CARBOXYLIC ACID | Bicyclicamine | 4

  • Checklist 223 (rtf) | EPA | 5

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-ethyl-1,3-dioxane-5-carboxylic Acid

Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 5-ethyl-1,3-dioxane-5-carboxylic acid was not publicly available. The following guidance is a synthesis of information from the safety data s...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 5-ethyl-1,3-dioxane-5-carboxylic acid was not publicly available. The following guidance is a synthesis of information from the safety data sheets of structurally related compounds, including other carboxylic acids and dioxane derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Analysis: A Synthesis of Structural Precedents

Understanding the potential hazards of 5-ethyl-1,3-dioxane-5-carboxylic acid is paramount for ensuring laboratory safety. In the absence of a specific SDS, a conservative approach based on the toxicological profiles of its core chemical moieties—a carboxylic acid and a dioxane ring—is a professionally responsible starting point.

The carboxylic acid group suggests potential for corrosivity and skin and eye irritation. For instance, caproic acid is known to be corrosive and toxic upon skin contact, capable of causing severe burns and eye damage[1]. Similarly, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a close structural analog, is documented to cause skin and serious eye irritation.

The presence of the 1,3-dioxane ring raises additional concerns. The parent compound, 1,4-dioxane, is a suspected human carcinogen and can be absorbed through the skin, with the potential to cause liver and kidney damage[2][3][4][5]. While the toxicological properties of the specific derivative are unknown, the potential for systemic effects upon exposure cannot be disregarded. Some dioxane derivatives are also flammable liquids and can form explosive peroxides upon storage, especially after being opened[6][7].

Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential when handling 5-ethyl-1,3-dioxane-5-carboxylic acid. The following table summarizes the recommended PPE, with the understanding that a site-specific risk assessment may warrant additional measures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield are mandatory[1][8].The carboxylic acid moiety suggests a high potential for serious eye irritation or damage upon splashing. A face shield provides an additional layer of protection for the entire face[8].
Skin and Body Protection A chemical-resistant lab coat or apron is required. Acid-resistant gloves, such as nitrile or neoprene, should be worn[1][9].To prevent skin contact, which could lead to irritation or burns from the carboxylic acid group, and to minimize dermal absorption of the dioxane moiety[2]. Regularly inspect gloves for any signs of degradation or puncture before use[10].
Respiratory Protection All handling of 5-ethyl-1,3-dioxane-5-carboxylic acid should be conducted within a certified chemical fume hood[10].To prevent inhalation of any potentially harmful vapors or aerosols. The dioxane component raises concerns about potential long-term health effects from inhalation[2][4].

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous and well-documented plan for the handling and disposal of 5-ethyl-1,3-dioxane-5-carboxylic acid is critical for operational safety and environmental responsibility.

Safe Handling Protocol
  • Preparation:

    • Ensure a certified and properly functioning chemical fume hood is available for all manipulations of the compound[10].

    • Assemble all necessary PPE as outlined in the table above.

    • Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.

    • Keep containers of 5-ethyl-1,3-dioxane-5-carboxylic acid tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[7][11][12].

  • Handling:

    • Wash hands thoroughly with soap and water after handling[11].

    • Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7].

    • Take off any contaminated clothing and wash it before reuse[11].

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Properly label and store any unused material.

Disposal Plan

All waste containing 5-ethyl-1,3-dioxane-5-carboxylic acid must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations[11].

    • A common method for disposal of organic chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[10].

    • Never dispose of 5-ethyl-1,3-dioxane-5-carboxylic acid down the drain[10].

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 5-ethyl-1,3-dioxane-5-carboxylic acid, from preparation to disposal.

A Preparation & Risk Assessment B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Handle Chemical C->D E Decontaminate Work Area D->E G Segregate & Label Hazardous Waste D->G During & After Handling F Properly Label & Store Unused Material E->F H Dispose of Waste via Licensed Contractor G->H

Caption: Workflow for handling 5-ethyl-1,3-dioxane-5-carboxylic acid.

References

  • Personal protective equipment for handling Capraminopropionic acid - Benchchem.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
  • SAFETY DATA SHEET - Evonik.
  • SAFETY DATA SHEET - TCI Chemicals.
  • UAH Laboratory Personal Protective Equipment.
  • 1,4-Dioxane - HAZARD SUMMARY.
  • Personal Protective Equipment - CDN.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 1,4-Dioxane - STOP carcinogens at work.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • 5-ethyl-1,3-dioxane-5-carboxylic acid (C7H12O4) - PubChemLite.
  • 5-Ethyl-1,3-dioxane-5-methanol - Santa Cruz Biotechnology.
  • 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc.
  • 1 - SAFETY DATA SHEET.
  • 5-Ethyl-1,3-dioxane-5-methanol 98 5187-23-5 - Sigma-Aldrich.
  • 1 - Safety data sheet.
  • OPPT Chemical Fact Sheets 1, 4-Dioxane Fact Sheet: Support Document (CAS No. 123-9-1) - epa nepis.
  • Personal Care and Cleaning Products Containing 1,4-Dioxane Profile.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1,3-dioxane-5-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-ethyl-1,3-dioxane-5-carboxylic Acid
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